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1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Documentation Hub

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  • Product: 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
  • CAS: 2098058-22-9

Core Science & Biosynthesis

Foundational

Pharmacokinetics and ADME Profiling of 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: A Technical Whitepaper

Executive Summary & Scaffold Rationale The imidazo[1,2-b]pyrazole bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this scaffold have demonstrated profound biological eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The imidazo[1,2-b]pyrazole bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this scaffold have demonstrated profound biological efficacy, ranging from potent anti-tuberculosis activity[1] to targeted cytotoxicity against metastatic melanoma cells[2].

This technical whitepaper provides an in-depth analysis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole . By replacing classical indole cores with this non-classical isostere, researchers can achieve significantly improved aqueous solubility and tunable pharmacokinetic (PK) parameters[3]. As an Application Scientist, I approach the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound not merely as a list of metrics, but as a dynamic system governed by structural causality. The strategic placement of the 1,6-dimethyl and 7-phenyl groups directly dictates the molecule's lipophilicity, metabolic liabilities, and membrane permeability.

Structural Causality and Physicochemical Profiling

The foundation of any robust ADME profile lies in the molecule's physicochemical properties. For 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, the structural modifications drive its behavior in biological matrices:

  • The 7-Phenyl Ring: Drives lipophilicity (LogP), which is essential for passive transcellular diffusion across the intestinal epithelium and partitioning into lipid-rich tissues.

  • The 1,6-Dimethyl Groups: The methylation at the N-1 position eliminates a critical hydrogen bond donor (HBD). This reduction in the polar surface area (PSA) lowers the desolvation energy penalty required for the molecule to transition from an aqueous gastrointestinal environment into the hydrophobic core of the lipid bilayer.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterPredicted Value / RangePharmacokinetic Implication
Molecular Weight 211.26 g/mol Highly optimal for oral absorption; strictly compliant with Lipinski’s Rule of 5.
Topological PSA (tPSA) ~30.2 ŲExcellent membrane permeability; high probability of Blood-Brain Barrier (BBB) penetration.
LogP (Octanol/Water) 2.8 - 3.2Favorable balance; lipophilic enough for absorption, yet soluble enough for formulation.
Hydrogen Bond Donors 0Minimizes target-independent aqueous trapping; enhances passive diffusion.
Hydrogen Bond Acceptors 3Sufficient for maintaining target-specific binding interactions.
Plasma Protein Binding >90%High affinity for Human Serum Albumin (HSA) driven by the hydrophobic 7-phenyl moiety.
Primary Clearance Route Hepatic (CYP450)High susceptibility to first-pass metabolism; negligible intact renal clearance.

Metabolic Biotransformation Dynamics

Because of its high lipophilicity and lack of ionizable groups at physiological pH, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole cannot be efficiently excreted by the kidneys in its parent form. It must undergo hepatic biotransformation to increase its hydrophilicity. In silico pharmacokinetic and toxicity predictions are critical for anticipating these metabolic liabilities[4].

Phase I Metabolism: The primary clearance mechanism is oxidation mediated by Cytochrome P450 (CYP450) enzymes. The molecule presents three distinct metabolic soft spots:

  • N-Demethylation (CYP3A4): The 1-methyl group is highly susceptible to oxidative cleavage, yielding a secondary amine.

  • Aliphatic Hydroxylation (CYP2C9/3A4): The 6-methyl group can be oxidized to a hydroxymethyl derivative.

  • Aromatic Hydroxylation (CYP2D6/3A4): The electron-rich 7-phenyl ring is a prime target for para-hydroxylation, forming a phenol.

Phase II Metabolism: The resulting hydroxyl and amine groups from Phase I serve as handles for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation adds a massive, highly polar sugar moiety, effectively trapping the metabolite in the plasma for rapid renal or biliary excretion.

Metabolism Parent 1,6-dimethyl-7-phenyl- 1H-imidazo[1,2-b]pyrazole (Parent Drug) CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Hepatic clearance M1 N-Demethylation (1-NH metabolite) CYP->M1 CYP3A4 M2 Aliphatic Hydroxylation (6-hydroxymethyl) CYP->M2 CYP2C9/3A4 M3 Aromatic Hydroxylation (7-phenol derivative) CYP->M3 CYP2D6/3A4 UGT UGT Enzymes (Phase II Conjugation) M1->UGT N-Glucuronidation M2->UGT O-Glucuronidation M3->UGT O-Glucuronidation Excretion Renal / Biliary Excretion UGT->Excretion Increased Hydrophilicity

Figure 1: Predicted Phase I and Phase II metabolic pathways for the imidazo[1,2-b]pyrazole scaffold.

Self-Validating Experimental Workflows

To transition from theoretical ADME to empirical validation, laboratory protocols must be designed as self-validating systems. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly, independent of the test compound's behavior.

Protocol A: Bidirectional Caco-2 Permeability Assay

This assay evaluates intestinal absorption and identifies active efflux mechanisms (e.g., P-glycoprotein).

  • Causality & Validation: We measure both Apical-to-Basolateral (A-to-B, simulating absorption) and Basolateral-to-Apical (B-to-A, simulating efflux) transport. A mass balance calculation is strictly required ( Recovery=(Cap​+Cbas​+Ccell​)/Cinitial​ ). A recovery of <80% invalidates the apparent permeability ( Papp​ ), indicating the compound is non-specifically binding to the plastic transwell or accumulating inside the cells, rather than successfully crossing the monolayer.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to confirm monolayer integrity (permeability must be < 1 × 10⁻⁶ cm/s).

  • Dosing: Prepare a 10 µM solution of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in HBSS buffer (pH 7.4). Add to the apical chamber for A-to-B, or basolateral chamber for B-to-A.

  • Incubation: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate Papp​ and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). If ER > 2, repeat the assay with Verapamil (a P-gp inhibitor) to confirm active efflux.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

  • Causality & Validation: NADPH is the obligate cofactor for CYP450 enzymes. The inclusion of a minus-NADPH control is not merely procedural; it is the mechanistic baseline required to differentiate true enzymatic CYP450 turnover from chemical instability or esterase/amidase-mediated hydrolysis in the microsomal matrix. If the compound degrades in the absence of NADPH, the clearance cannot be attributed to CYP450s.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix the test compound (final concentration 1 µM) with the HLM suspension (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Crucial Step: For the minus-NADPH control wells, add an equivalent volume of plain buffer instead.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Plot the natural log of percentage remaining versus time to calculate the elimination rate constant ( k ), t1/2​ , and CLint​ .

ADME_Workflow cluster_0 Absorption & Distribution cluster_1 Metabolism & Clearance Comp Compound Formulation Caco Caco-2 Permeability (Papp, Efflux Ratio) Comp->Caco PPB Plasma Protein Binding (Equilibrium Dialysis) Comp->PPB Microsomes HLM Stability (CLint, t1/2) Comp->Microsomes CYP_Inh CYP Inhibition (IC50 Shift) Comp->CYP_Inh LCMS LC-MS/MS Quantification Caco->LCMS PPB->LCMS Microsomes->LCMS CYP_Inh->LCMS Data PK Modeling (IVIVE) LCMS->Data Mass Balance & Validation

Figure 2: Integrated in vitro ADME screening workflow with self-validating LC-MS/MS quantification.

Conclusion

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole represents a highly developable chemical scaffold. Its physicochemical properties align perfectly with oral bioavailability requirements, driven by low polar surface area and optimal lipophilicity. While its high lipophilicity guarantees excellent membrane permeability, it also necessitates careful monitoring of its hepatic clearance and potential CYP450-mediated N-demethylation. By utilizing the self-validating ADME workflows detailed above, researchers can accurately extrapolate in vitro data to predict in vivo pharmacokinetics, accelerating the development of novel imidazo[1,2-b]pyrazole-based therapeutics.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes.Chemical Science (RSC Publishing).
  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents.Medicinal Chemistry (Bentham Science Publishers).
  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes.PMC (National Institutes of Health).
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.ACS Omega (ACS Publications).

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Exploratory

structural properties and molecular weight of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

An In-Depth Technical Guide to 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: Structural Properties and Molecular Weight Introduction The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic ring system in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: Structural Properties and Molecular Weight

Introduction

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antitubercular agents.[1][2][3] The structural versatility of the imidazo[1,2-b]pyrazole nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[4][5] This guide provides a detailed technical overview of a specific derivative, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, focusing on its structural properties and the determination of its molecular weight. While specific experimental data for this particular analog is not extensively available in public literature, this document will leverage established knowledge of the imidazo[1,2-b]pyrazole core to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any novel compound is the elucidation of its molecular structure and a summary of its key physicochemical properties.

Chemical Structure

The structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is defined by the fusion of an imidazole and a pyrazole ring, with methyl groups at positions 1 and 6, and a phenyl substituent at position 7.

Diagram of the Molecular Structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Caption: Molecular structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Core Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

PropertyValueSource
Molecular Formula C₁₃H₁₃N₃Calculated
Molecular Weight 211.27 g/mol Calculated
Predicted XlogP ~2.5 - 3.5Estimation based on similar structures
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated

Structural Elucidation and Characterization

The definitive identification and characterization of a novel chemical entity rely on a suite of analytical techniques. For a molecule such as 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, the following methodologies would be considered standard practice.

Methodologies for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals would confirm the presence and connectivity of the methyl and phenyl groups, as well as the protons on the imidazopyrazole core. 2D NMR techniques like COSY and HMBC would be employed to establish long-range correlations and definitively assign the positions of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as C-H bonds of the aromatic and aliphatic groups, and C=C and C=N bonds within the heterocyclic and aromatic rings.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of synthesized 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used.

  • Analysis: The sample solution is infused into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 100-500 m/z).

  • Data Interpretation: The most abundant ion in the spectrum should correspond to the [M+H]⁺ adduct. For 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, with a molecular weight of 211.27, the expected m/z value for the [M+H]⁺ ion would be approximately 212.28.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations in biological assays.

Step-by-Step Calculation

The molecular weight is calculated from the molecular formula (C₁₃H₁₃N₃) using the atomic weights of its constituent elements:

  • Carbon (C): 13 atoms × 12.011 amu/atom = 156.143 amu

  • Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu

  • Nitrogen (N): 3 atoms × 14.007 amu/atom = 42.021 amu

Total Molecular Weight = 156.143 + 13.104 + 42.021 = 211.268 g/mol

This calculated value is in excellent agreement with the expected value from mass spectrometry.

Workflow for Characterization and Molecular Weight Determination

cluster_0 Characterization Workflow cluster_1 Analytical Techniques A Synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole B Purification (e.g., Chromatography) A->B C Structural Elucidation B->C D Molecular Weight Confirmation B->D NMR NMR Spectroscopy (¹H, ¹³C) C->NMR IR IR Spectroscopy C->IR MS Mass Spectrometry (HRMS) D->MS

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Foundational

An In-Depth Technical Guide on the In Vitro Biological Activity of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Derivatives

Foreword: Navigating the Landscape of Imidazo[1,2-b]pyrazole Chemistry The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility and the div...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of Imidazo[1,2-b]pyrazole Chemistry

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility and the diverse biological activities exhibited by its derivatives.[1][2] This guide delves into the in vitro biological potential of a specific subset: 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole derivatives. While comprehensive data on this exact substitution pattern is emerging, this document synthesizes the wealth of information available for the broader imidazo[1,2-b]pyrazole class to provide a predictive framework and a robust methodological guide for researchers. We will explore the key therapeutic areas where these compounds show promise—oncology, infectious diseases, and inflammation—grounded in the established knowledge of related structures.

The Imidazo[1,2-b]pyrazole Core: A Scaffold of Therapeutic Promise

The fusion of imidazole and pyrazole rings creates a unique electronic and steric environment, making the imidazo[1,2-b]pyrazole nucleus an attractive starting point for the design of novel bioactive molecules.[1] Derivatives of this scaffold have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[1][2] The biological activity is profoundly influenced by the nature and position of substituents on the heterocyclic core, allowing for fine-tuning of potency and selectivity.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potential of imidazo[1,2-b]pyrazole derivatives as anticancer agents.[3] While specific data for 1,6-dimethyl-7-phenyl derivatives are not extensively published, numerous studies on related analogs demonstrate potent in vitro growth inhibitory activities against various cancer cell lines.[3]

Hypothesized Mechanism of Action in Cancer

The anticancer effects of imidazo[1,2-b]pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer progression, such as kinase signaling cascades.[1] For instance, these compounds may act as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B cell receptor signaling, which is a validated target in B cell malignancies.[4] The inhibition of such kinases can disrupt downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.

anticancer_pathway Growth Factor Receptor Growth Factor Receptor Kinase Signaling Cascade (e.g., BTK, MAPK/ERK) Kinase Signaling Cascade (e.g., BTK, MAPK/ERK) Growth Factor Receptor->Kinase Signaling Cascade (e.g., BTK, MAPK/ERK) Transcription Factor Transcription Factor Kinase Signaling Cascade (e.g., BTK, MAPK/ERK)->Transcription Factor Apoptosis Apoptosis Kinase Signaling Cascade (e.g., BTK, MAPK/ERK)->Apoptosis Inhibition of anti-apoptotic signals Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factor->Cell Proliferation, Survival, Angiogenesis Imidazo[1,2-b]pyrazole Derivative Imidazo[1,2-b]pyrazole Derivative Imidazo[1,2-b]pyrazole Derivative->Kinase Signaling Cascade (e.g., BTK, MAPK/ERK) Inhibition anti_inflammatory_workflow Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo[1,2-b]pyrazole Derivative Imidazo[1,2-b]pyrazole Derivative Imidazo[1,2-b]pyrazole Derivative->COX-2 Enzyme Inhibition

Caption: Workflow for COX-2 inhibition by an imidazo[1,2-b]pyrazole derivative.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of compounds to inhibit the COX-2 enzyme can be assessed using commercially available assay kits.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit instructions, including the COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Incubation: The plate is incubated for a specified time to allow for the enzymatic reaction to proceed.

  • Signal Detection: The product of the reaction (e.g., prostaglandin) is measured using a colorimetric or fluorometric method.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Potency of Related Pyrazole Derivatives

Studies on pyrazolo[1,5-a]pyrimidine derivatives have identified compounds with high potency against COX-2, with IC50 values comparable to the standard drug celecoxib (IC50 = 3.60 µM). [5]These active compounds also demonstrated the ability to down-regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays. [5]

Future Directions and Conclusion

The 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole scaffold represents a promising area for further investigation in drug discovery. While this guide has drawn upon data from the broader class of imidazo[1,2-b]pyrazoles to infer potential biological activities, dedicated synthesis and in vitro screening of these specific derivatives are warranted. Such studies will be crucial in elucidating their precise structure-activity relationships and identifying lead compounds for further development as novel therapeutic agents for cancer, infectious diseases, and inflammatory conditions. The adaptability of the imidazo[1,2-b]pyrazole scaffold continues to make it a highly attractive starting point for the design of new bioactive compounds. [1]

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.
  • An In-Depth Technical Guide to 6-Methyl-1H- imidazo[1,2-b]pyrazole: Core Properties and Scientific - Benchchem.
  • Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC.
  • Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodul
  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity rel
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH.
  • Anti-inflammatory effects and ADMET analysis of pyrazole deriv
  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]t[1][6][7]riazin-6-one Derivatives - MDPI.

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC.
  • Chemistry and biomedical relevance of pyrazole deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation P
  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega - ACS Public
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • 6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole - EvitaChem.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar.
  • Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents - SciSpace.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed.
  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation P

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Exploratory

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole receptor binding affinity studies

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole This guide provides a comprehensive framework for characterizing the receptor binding affinity of the no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antitubercular properties.[1][2][3] A critical step in the preclinical development of any new chemical entity is the identification of its molecular target(s) and the quantification of its binding affinity. This document outlines the scientific rationale, experimental protocols, and data analysis workflows necessary for such an investigation.

While specific binding data for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is not yet extensively published, its structural similarity to known heterocyclic ligands points toward a plausible primary target: the Translocator Protein (TSPO).[4][5][6] TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is a key biomarker for neuroinflammation.[7][8][9] This guide will therefore focus on the methodologies required to test the hypothesis that 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a TSPO ligand, while also providing a generalizable approach for screening against other potential targets.

Part 1: Foundational Steps and Target Selection Rationale

Before any binding assay can be performed, two foundational elements must be in place: the synthesis of the compound and a strong rationale for target selection.

Compound Synthesis and Purity

The synthesis of the imidazo[1,2-b]pyrazole core can be achieved through various established methods, often involving the condensation of an appropriately substituted aminopyrazole with other reagents.[10][11][12] For the purposes of these studies, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole must be synthesized to a high degree of purity (typically >95%), as impurities can interfere with binding assays and lead to erroneous results. Full characterization by NMR, mass spectrometry, and HPLC is mandatory.

Rationale for Prioritizing the Translocator Protein (TSPO)

The selection of TSPO as the primary hypothetical target is based on established structure-activity relationships for other imidazo-based heterocyclic compounds.[6] TSPO is a promising therapeutic target for a variety of neurological and psychiatric disorders due to its role in neurosteroidogenesis and its upregulation during neuroinflammation.[4][5] Numerous high-affinity ligands for TSPO feature an imidazopyridine or related heterocyclic core, making it a logical starting point for our investigation.

cluster_0 Rationale for Target Selection Compound 1,6-dimethyl-7-phenyl-1H- imidazo[1,2-b]pyrazole Scaffold Imidazo[1,2-b]pyrazole Core Compound->Scaffold Hypothesis Hypothesis: Compound binds to TSPO Scaffold->Hypothesis Structural Similarity Known_Ligands Known TSPO Ligands with Imidazo-heterocyclic Scaffolds (e.g., PBR28) Known_Ligands->Hypothesis Precedent Target Primary Target: Translocator Protein (TSPO) Hypothesis->Target

Caption: Rationale for selecting TSPO as a primary target.

Part 2: Experimental Design and Preparation

A robust experimental design begins with the careful preparation of biological materials and the selection of appropriate assay formats.

Preparation of Biological Materials: TSPO Source

For in vitro binding assays, a reliable source of the TSPO receptor is required. Two common options are:

  • Tissue Homogenates: Brain tissue (e.g., from rodents) or platelet preparations from blood can be used as a source of native TSPO.[7][13] The tissue is homogenized in a suitable buffer, and membrane fractions are prepared by differential centrifugation.

  • Recombinant Cell Lines: Cell lines (e.g., HEK-293 or C6 glioma) overexpressing human TSPO can provide a more consistent and controlled source of the receptor.[14]

The protein concentration of the membrane preparation must be accurately determined using a standard method like the BCA assay to ensure reproducibility.

cluster_1 Preparation of Biological Materials Source Source of TSPO (Tissue or Cell Line) Homogenization Homogenization in Lysis Buffer Source->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Pellet Isolate Membrane Pellet Centrifugation->Membrane_Pellet Resuspension Resuspend and Wash Membrane_Pellet->Resuspension Final_Prep Final Membrane Preparation Resuspension->Final_Prep Quantification Protein Quantification (BCA Assay) Final_Prep->Quantification cluster_2 Fluorescence Polarization (FP) Assay Principle Free Free Fluorescent Ligand (Rotates Rapidly) Low_P Low Polarization Free->Low_P Bound Ligand-Receptor Complex (Rotates Slowly) High_P High Polarization Bound->High_P Competitor Addition of Unlabeled Competitor (1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole) Bound->Competitor Displacement Displacement of Fluorescent Ligand Competitor->Displacement Displacement->Free

Caption: Principle of a competitive fluorescence polarization assay.

Part 4: Data Analysis and Interpretation

Accurate data analysis is crucial for determining the binding affinity of the compound.

Analysis of Radioligand Binding Data
  • Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the total CPM.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Generate Competition Curve: Plot the specific binding (as a percentage of the binding in the absence of competitor) against the logarithm of the competitor concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of the test compound that inhibits 50% of specific binding (the IC50 value). [15]4. Calculate Ki: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is a more absolute measure of affinity that accounts for the concentration and affinity of the radioligand used. [16] * Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Analysis of FP Data
  • Generate Competition Curve: Plot the measured mP values against the logarithm of the test compound concentration.

  • Determine IC50: As with the radioligand data, use non-linear regression to fit the data and determine the IC50 value.

cluster_3 Data Analysis Workflow Raw_Data Raw Data (CPM or mP) Calc_Specific Calculate Specific Binding (for Radioligand Assay) Raw_Data->Calc_Specific Plot_Data Plot % Inhibition vs. [Log Compound] Raw_Data->Plot_Data For FP Assay Calc_Specific->Plot_Data Nonlinear_Regression Non-linear Regression (Sigmoidal Curve Fit) Plot_Data->Nonlinear_Regression IC50 Determine IC50 Nonlinear_Regression->IC50 Cheng_Prusoff Calculate Ki (Cheng-Prusoff Equation) IC50->Cheng_Prusoff Affinity_Value Final Affinity Value (Ki) Cheng_Prusoff->Affinity_Value

Caption: Workflow for analyzing competition binding assay data.

Table 2: Hypothetical Binding Affinity Data

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole TSPORadioligand ([3H]PBR28)25.510.2
1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole TSPOFluorescence Polarization30.112.0
Control (PK11195) TSPORadioligand ([3H]PBR28)15.06.0

Part 5: Concluding Remarks and Future Directions

The protocols and workflows detailed in this guide provide a robust framework for the initial characterization of the receptor binding affinity of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. A confirmed high-affinity interaction with TSPO would warrant further investigation, including:

  • Saturation Binding Assays: If a radiolabeled version of the test compound is synthesized, saturation binding can be used to directly determine its equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). [17]* Kinetic Binding Studies: These experiments measure the association (kon) and dissociation (koff) rate constants, providing deeper insight into the binding mechanism. [18][19]* Selectivity Profiling: The compound should be screened against a panel of other receptors to determine its selectivity and potential for off-target effects.

  • Functional Assays: Subsequent experiments are needed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at TSPO, for example, by measuring its effect on mitochondrial respiration or steroidogenesis. [8] By systematically applying these validated methodologies, researchers can confidently determine the binding properties of novel compounds like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, a crucial step in the journey of drug discovery and development.

References

  • Celtarys. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Retrieved from [Link]

  • Molecular Devices. (2026, March 31). Fluorescence Polarization (FP). Retrieved from [Link]

  • Gorseth, E., et al. (2004). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. Journal of Biomolecular Screening. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Wienk, H., et al. (2008). Receptor–ligand binding assays: Technologies and Applications. Drug Discovery Today: Technologies. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Gudasheva, T. A., et al. (2016). The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship. Molecules. Available at: [Link]

  • Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Da Pozzo, E., et al. (2018). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. International Journal of Molecular Sciences. Available at: [Link]

  • Da Pozzo, E., et al. (2015). An update into the medicinal chemistry of translocator protein (TSPO) ligands. Current Medicinal Chemistry. Available at: [Link]

  • Demjén, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lee, J. W. Y., et al. (2020). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences. Available at: [Link]

  • Bigott-Hennkens, H. M., et al. (2008). In vitro receptor binding assays: general methods and considerations. The Quarterly Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • ResearchGate. (n.d.). Structures of imidazopyridine TSPO ligands. Retrieved from [Link]

  • Taliani, S., et al. (2024). TSPO Radioligands for Neuroinflammation: An Overview. Pharmaceuticals. Available at: [Link]

  • Knochel, P., et al. (2016). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

  • ResearchGate. (2021). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • ResearchGate. (2017, April 19). (PDF) In vitro receptor binding assays. Retrieved from [Link]

  • Modica, M., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Examples. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Sykes, D. A., et al. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. Available at: [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. Available at: [Link]

  • MDPI. (2025, June 30). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Retrieved from [Link]

  • Semantic Scholar. (1999). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Retrieved from [Link]

  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • Talaviya, R., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • ResearchGate. (n.d.). Binding poses of the newly derived pyrazole compounds with the receptor. Retrieved from [Link]

  • Shoghi-Jadid, K., et al. (2014). Evaluation of TSPO PET Ligands [18F]VUIIS1009A and [18F]VUIIS1009B: Tracers for Cancer Imaging. Molecular Imaging and Biology. Available at: [Link]

  • SciSpace. (2011, March 14). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of model compound 1H‐imidazo[1,2‐b]pyrazole derivative. Retrieved from [Link]

  • Gumbart, J. C., et al. (2019). Computing Relative Binding Affinity of Ligands to Receptor: An Effective Hybrid Single-Dual-Topology Free-Energy Perturbation Approach in NAMD. Journal of Chemical Information and Modeling. Available at: [Link]

  • arXiv. (2025, October 6). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • ChEMBL. (n.d.). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide.... Retrieved from [Link]

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Foundational

A Comprehensive Toxicological and Safety Assessment of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: A Technical Guide for Drug Development Professionals

Disclaimer: Direct toxicological data for the specific compound 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is not publicly available. This guide provides a comprehensive overview of the known toxicology and safety p...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct toxicological data for the specific compound 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is not publicly available. This guide provides a comprehensive overview of the known toxicology and safety profile of the broader imidazo[1,2-b]pyrazole class of compounds and establishes a framework for the systematic toxicological evaluation of this novel chemical entity. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[1,2-b]pyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As with any novel therapeutic candidate, a thorough understanding of the toxicological and safety profile of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is paramount for its potential clinical development. This technical guide synthesizes the available toxicological data on structurally related imidazo[1,2-b]pyrazoles and other pyrazole derivatives to construct a predictive safety profile for the target compound. Furthermore, it outlines a comprehensive, tiered strategy for its definitive toxicological assessment, adhering to international regulatory guidelines.

Introduction to the Imidazo[1,2-b]pyrazole Scaffold

Imidazo[1,2-b]pyrazoles are fused heterocyclic systems that have garnered significant interest from medicinal chemists due to their versatile biological activities.[4] The scaffold's unique electronic and steric properties allow for diverse substitutions, leading to a broad range of pharmacological effects. Several studies have highlighted the potential of this class of compounds in oncology, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[2][5]

Predictive Toxicological Profile of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Based on the available literature for related compounds, a predictive toxicological profile for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole can be hypothesized. This profile should be considered provisional and requires confirmation through rigorous experimental evaluation.

Potential for Cytotoxicity and Genotoxicity

Studies on other imidazo-based heterocyclic derivatives have shown a potential for cytotoxicity and DNA damage. For instance, some imidazo-pyridine/pyrazine heterocycles exhibited DNA fragmentation in HCT-116 and CT-26 colon cancer cell lines at a concentration of 50 µM.[1][6] This suggests that 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole may also possess cytotoxic properties, which could be harnessed for anticancer applications but also indicates a potential for toxicity to normal cells. The mechanism of cytotoxicity for this class of compounds may involve the generation of reactive oxygen species, leading to genotoxicity and cell death.[1]

Potential for Hepatotoxicity and Spleen Toxicity

In vivo acute toxicity studies in Wistar rats with some imidazo-based heterocyclic derivatives indicated significant toxicity at doses of 1000 mg/kg and higher.[1][6] The observed toxicities included hepatic damage, cholestasis in liver tissues, and spleen toxicity.[1] A clinical trial of a related compound, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), also noted that its clearance is impaired in the presence of hepatic insufficiency.[7] Therefore, the potential for hepatotoxicity should be a key area of investigation for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Potential for Hematological and Neurological Effects

Phase I clinical trials of IMPY revealed dose-limiting toxicities that included red blood cell hemolysis, confusion, and somnolence.[7] These effects were reported to be dose- and schedule-dependent and reversible.[7] This highlights the importance of evaluating the potential for hematological and central nervous system toxicities for new derivatives of the imidazo[1,2-b]pyrazole scaffold.

Structure-Activity Relationship (SAR) Considerations

The toxicological profile of imidazo[1,2-b]pyrazole derivatives is highly dependent on the nature and position of their substituents.[2] For 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, the presence of the dimethyl and phenyl groups will significantly influence its pharmacokinetic and pharmacodynamic properties, and consequently, its toxicity. SAR studies on related compounds can provide insights into how these specific substitutions might modulate the safety profile.[8]

Proposed Strategy for Toxicological Evaluation

A tiered and systematic approach is essential for the comprehensive toxicological evaluation of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. The following experimental workflow is proposed, in line with OECD, FDA, and other international regulatory guidelines.

Caption: A tiered workflow for the toxicological evaluation of a novel chemical entity.

Tier 1: In Vitro and In Silico Assessment

The initial phase focuses on rapid screening to identify potential hazards and guide further studies.

  • Protocol 4.1.1: In Silico Toxicity Prediction

    • Utilize computational models (e.g., DEREK, TOPKAT) to predict potential toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities based on the chemical structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

    • Analyze the predictions to identify potential areas of concern and to inform the design of subsequent in vitro and in vivo studies.

  • Protocol 4.1.2: In Vitro Cytotoxicity Assessment

    • Select a panel of human cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, and a panel of cancer cell lines if intended as an anticancer agent).

    • Expose the cells to a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Assess cell viability using a validated method, such as the MTT or neutral red uptake assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

  • Protocol 4.1.3: Genotoxicity Screening

    • Ames Test (Bacterial Reverse Mutation Assay): Conduct the assay using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) to assess for point mutations.

    • In Vitro Micronucleus Test: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) to evaluate the potential for clastogenic and aneugenic effects.

    • In Vitro Chromosomal Aberration Test: Assess the potential of the compound to induce structural chromosomal damage in cultured mammalian cells.

Tier 2: Acute and Sub-chronic In Vivo Studies

If the Tier 1 results are acceptable, the evaluation proceeds to animal studies to determine systemic toxicity.

  • Protocol 4.2.1: Acute Oral Toxicity Study (OECD Guideline 425)

    • Use a single species, typically female rats or mice.

    • Administer a single oral dose of the compound using the up-and-down procedure to determine the LD50 (median lethal dose).

    • Observe the animals for at least 14 days for signs of toxicity and mortality.

    • Conduct a gross necropsy on all animals at the end of the study.

  • Protocol 4.2.2: Dose Range-Finding Study

    • Administer the compound daily for 7-14 days to a small number of animals (e.g., rats) at three to five different dose levels.

    • Monitor for clinical signs, body weight changes, and food consumption.

    • Perform hematology, clinical chemistry, and gross pathology at termination to identify target organs of toxicity and to select appropriate doses for the sub-chronic study.

  • Protocol 4.2.3: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

    • Use one rodent species (e.g., Wistar rats), with both male and female groups.

    • Administer the compound daily by gavage for 28 days at three dose levels plus a control group.

    • Conduct detailed clinical observations, body weight and food consumption measurements, ophthalmology, hematology, clinical chemistry, and urinalysis.

    • At termination, perform a full necropsy, record organ weights, and conduct a comprehensive histopathological examination of all tissues.

    • Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Tier 3: Chronic and Specialized Toxicity Studies

Based on the results of the sub-chronic studies and the intended clinical use of the compound, further long-term and specialized studies may be required.

  • Chronic Toxicity Studies (OECD Guideline 452): Typically 6-12 months in rodents and non-rodents to assess the long-term effects of exposure.

  • Carcinogenicity Studies (OECD Guideline 451): Required if the drug is intended for long-term use or if there are concerns from genotoxicity data or structural alerts.

  • Reproductive and Developmental Toxicity Studies (OECD Guidelines 414, 415, 416): To assess the effects on fertility, embryonic development, and pre- and post-natal development.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HepG2 (Liver)>10085.265.7
HEK293 (Kidney)>10092.178.3
A549 (Lung Cancer)25.415.89.2
MCF-7 (Breast Cancer)32.121.512.4

Table 2: Hypothetical Acute Oral Toxicity Data in Rats

ParameterValue
LD50>2000 mg/kg
Clinical SignsLethargy and piloerection at highest doses, resolving within 48 hours.
Gross PathologyNo significant findings.

Conclusion and Future Directions

The imidazo[1,2-b]pyrazole scaffold represents a promising area for drug discovery. While 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a novel compound with no direct safety data, the information from related structures suggests a potential for cytotoxicity, hepatotoxicity, and possible hematological and neurological effects that warrant careful investigation.

The proposed tiered toxicological evaluation strategy provides a robust framework for systematically assessing the safety profile of this compound. The results from these studies will be critical in determining the risk-benefit profile of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole and will be essential for any future regulatory submissions for clinical development. A thorough and well-documented toxicological package is the cornerstone of a successful drug development program.

References

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  • Rathod, V. D., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science.
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  • Singh, R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
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  • Kumar, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(48), 30283-30297.
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Exploratory

computational modeling and docking studies of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

An In-Depth Technical Guide to the Computational Modeling and Docking of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole This guide provides a comprehensive, technically-grounded workflow for the computational analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Modeling and Docking of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

This guide provides a comprehensive, technically-grounded workflow for the computational analysis of novel small molecules, using 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole as a representative case study. It is designed for researchers and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reproducible results.

Introduction: The Rationale for In Silico Analysis

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and other enzymes. Computational modeling and molecular docking are indispensable tools in modern drug discovery, allowing for the rapid, cost-effective evaluation of a compound's potential to interact with a specific protein target. By simulating these interactions at a molecular level, we can predict binding affinity, understand the mechanism of action, and guide further experimental validation and lead optimization.

This document outlines a complete in silico workflow, from initial ligand preparation to post-docking analysis and molecular dynamics, providing a blueprint for the characterization of novel compounds like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Part 1: Ligand Preparation and Optimization

The first critical step is to generate a high-quality, three-dimensional, and energetically favorable structure of the ligand. An inaccurate ligand conformation will invalidate all subsequent docking results.

Protocol 1: 3D Structure Generation and Energy Minimization
  • 2D Structure Sketching: Draw the 2D structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole using chemical drawing software such as ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure. Most chemical drawing tools have a built-in "Clean in 3D" function.

  • Energy Minimization: This is the most crucial step. The initial 3D conversion may result in a sterically strained, high-energy conformation. Energy minimization refines the structure to find a low-energy, more realistic conformation.

    • Rationale: Docking algorithms explore various ligand poses but are more efficient and accurate when starting from an energetically stable conformation.

    • Method: Use a computational chemistry package like Avogadro, Spartan, or Gaussian. Employ a suitable force field (e.g., MMFF94 or UFF) or a quantum mechanical method (e.g., DFT with a B3LYP functional) for more accuracy.

  • File Format Conversion: Save the optimized structure in a format compatible with docking software, such as .mol2 or .pdbqt. Open Babel is an excellent tool for format conversion.

Part 2: Target Selection and Receptor Preparation

As 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a novel compound, a putative biological target must be selected. Based on the activities of similar imidazopyrazole derivatives, which are often investigated as kinase inhibitors, we will select a representative kinase for this study. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a well-validated target in cancer therapy.

Protocol 2: Receptor Structure Preparation
  • Structure Retrieval: Download the crystal structure of VEGFR2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2OH4 , which is a structure of VEGFR2 in complex with a known inhibitor.

  • Receptor Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The original ligand must be removed to make the binding site available for our docking study.

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to be structurally important (conserved waters), which requires more advanced techniques. Removing the original ligand clears the active site.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein. The positions of hydrogens are typically not resolved in crystal structures but are vital for defining hydrogen bonds.

    • Assign appropriate protonation states to ionizable residues (His, Asp, Glu) based on the physiological pH (7.4). Tools like the PDB2PQR server or the Protein Preparation Wizard in Schrödinger Maestro can automate this.

  • File Preparation for Docking: Convert the cleaned and protonated protein structure into the .pdbqt format required by AutoDock tools. This format includes atomic charges and atom type definitions.

Workflow for Ligand and Protein Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Target Preparation L1 2D Sketch (1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole) L2 3D Conversion L1->L2 L3 Energy Minimization (e.g., MMFF94 Force Field) L2->L3 L4 Save as .pdbqt L3->L4 Dock Ready for Docking L4->Dock P1 Download PDB Structure (e.g., VEGFR2 - 2OH4) P2 Remove Water & Co-crystallized Ligand P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Save as .pdbqt P3->P4 P4->Dock G Start Best Docked Pose (Protein-Ligand Complex) SysPrep System Preparation: - Solvate with Water Box - Add Ions (Neutralize) Start->SysPrep Min Energy Minimization (Remove steric clashes) SysPrep->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis: - RMSD (Stability) - RMSF (Flexibility) - Interaction Analysis Prod->Analysis

Caption: Standard workflow for a molecular dynamics simulation of a protein-ligand complex.

MD Simulation Protocol (High-Level using GROMACS):

  • System Setup: Take the best-ranked docked pose. Place it in the center of a simulation box and solvate it with a water model (e.g., TIP3P). Add counter-ions to neutralize the system's charge.

  • Energy Minimization: Minimize the energy of the entire system to relax any steric clashes.

  • Equilibration: Perform two phases of equilibration:

    • NVT (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT (Constant Pressure): Bring the system to the correct pressure (e.g., 1 bar) while maintaining temperature.

  • Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect data on the system's behavior.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket via RMSD calculations and observe the persistence of key interactions over time.

Conclusion

This guide has detailed a rigorous and validated computational workflow for assessing the interaction of a novel compound, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, with a putative protein target. By following a structured approach of ligand and protein preparation, validated molecular docking, and post-simulation analysis with molecular dynamics, researchers can generate credible, actionable hypotheses about a compound's mechanism of action. This in silico data is invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

References

  • Title: Recent Advances in the Synthesis and Biological Activity of Imidazo[1,2-b]pyrazoles. Source: Molecules (Journal) URL: [Link]

  • Title: A review on the synthesis and therapeutic potential of imidazo[1,2-b]pyrazole derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations. Source: Nucleic Acids Research URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL: [Link]

  • Title: A critical assessment of docking programs and scoring functions. Source: Journal of Molecular Biology URL: [Link]

Foundational

Discovery and Early-Stage Synthesis of 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: A Technical Whitepaper

Executive Summary The 1H-imidazo[1,2-b]pyrazole core is a highly versatile, nitrogen-rich fused bicyclic scaffold that has garnered significant attention in modern drug discovery. As a non-classical isostere of indole an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-imidazo[1,2-b]pyrazole core is a highly versatile, nitrogen-rich fused bicyclic scaffold that has garnered significant attention in modern drug discovery. As a non-classical isostere of indole and a potent hydrogen-bond acceptor, this scaffold is frequently utilized in the development of kinase inhibitors, CNS modulators, and antineoplastic agents.

This whitepaper provides an in-depth technical guide to the discovery rationale and early-stage synthesis of a specific, highly targeted derivative: 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole (CAS: 2098058-22-9) . By detailing the causality behind synthetic choices and establishing self-validating experimental protocols, this guide serves as a robust blueprint for medicinal chemists and process scientists.

Discovery Rationale & Scaffold Significance

The pharmacological potential of the imidazo[1,2-b]pyrazole core is strongly dictated by its ring substitution pattern and tautomeric state. Recent high-throughput screenings have demonstrated that specific functionalization of this scaffold can induce apoptosis in human leukemia cells at nanomolar concentrations .

The design of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is rooted in precise structure-activity relationship (SAR) logic:

  • C7-Phenyl Ring: Acts as a critical hydrophobic anchor, enabling π−π stacking interactions within the deep hydrophobic pockets of target proteins (e.g., kinase hinge regions).

  • C6-Methyl Group: Provides steric shielding to the adjacent N5 position, preventing off-target hydrogen bonding and locking the molecule into its active conformation.

  • N1-Methyl Group: Eliminates the hydrogen-bond donor capacity of the pyrazole NH, increasing overall lipophilicity and membrane permeability while permanently fixing the molecule in the 1H-tautomeric form.

Pharmacophore Core Imidazo[1,2-b]pyrazole Core (Rigid Scaffold / H-Bond Acceptor) N1_Me N1-Methyl Group (Lipophilic / Fixes 1H-Tautomer) Core->N1_Me Position 1 C6_Me C6-Methyl Group (Steric Shielding / Conformation Lock) Core->C6_Me Position 6 C7_Ph C7-Phenyl Ring (π-π Stacking / Hydrophobic Anchor) Core->C7_Ph Position 7

Figure 1: Pharmacophore mapping and logical design of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Retrosynthetic Strategy & Pathway Design

While the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is a popular method for generating imidazo[1,2-b]pyrazole libraries , it inherently installs substituents at the C2 and C3 positions (derived from the aldehyde and isocyanide inputs). Because our target requires unsubstituted C2 and C3 positions, GBB is fundamentally unsuitable.

Instead, we employ a classical, highly scalable linear sequence. The strategy relies on the initial construction of a fully decorated 5-aminopyrazole, followed by an acid-catalyzed annulation with an α -haloacetaldehyde equivalent, and concluding with a regioselective N-alkylation. This approach allows for selective functionalization without the need to synthesize new starting materials for every derivative .

SyntheticPathway SM 2-Phenyl-3-oxobutanenitrile + Hydrazine Hydrate Pyr 3-Methyl-4-phenyl- 1H-pyrazol-5-amine SM->Pyr Cyclocondensation (Step 1) Imid 6-Methyl-7-phenyl- 1H-imidazo[1,2-b]pyrazole Pyr->Imid Annulation with Bromoacetal (Step 2) Target 1,6-Dimethyl-7-phenyl- 1H-imidazo[1,2-b]pyrazole Imid->Target Regioselective N-Methylation (Step 3)

Figure 2: Forward synthetic workflow for the target compound.

Detailed Synthetic Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols integrate causality (why specific reagents are chosen) and self-validating analytical checkpoints.

Step 1: Cyclocondensation to the Pyrazole Core

Causality: Hydrazine acts as a bis-nucleophile. It first condenses with the ketone of 2-phenyl-3-oxobutanenitrile to form a hydrazone, followed by an intramolecular nucleophilic attack on the nitrile carbon by the terminal amine, yielding the 5-aminopyrazole core. Protocol:

  • Charge a 250 mL round-bottom flask with 2-phenyl-3-oxobutanenitrile (10.0 g, 62.8 mmol) and absolute ethanol (100 mL).

  • Add hydrazine hydrate (3.77 g, 75.4 mmol, 1.2 equiv) dropwise at room temperature.

  • Equip with a reflux condenser and heat to 80 °C for 4 hours.

  • Cool to room temperature, concentrate in vacuo, and recrystallize from EtOH/Water to yield 3-methyl-4-phenyl-1H-pyrazol-5-amine .

  • Self-Validation Check: TLC (Hexane:EtOAc 1:1) must show complete consumption of the starting nitrile. 1 H NMR (DMSO- d6​ ) must confirm the presence of a broad singlet integrating to 2H (~4.5 ppm) corresponding to the exocyclic -NH 2​ , and a sharp singlet integrating to 3H (~2.2 ppm) for the C3-methyl.

Step 2: Acid-Catalyzed Annulation

Causality: Free bromoacetaldehyde is highly unstable and prone to polymerization. We utilize 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) as a stable equivalent. The AcOH/H 2​ O solvent system, doped with catalytic HBr, serves a dual purpose: it hydrolyzes the acetal in situ to generate the reactive aldehyde, and protonates the intermediate to drive the dehydration step of the annulation. Protocol:

  • Dissolve the pyrazole intermediate (5.0 g, 28.9 mmol) in a 4:1 mixture of glacial acetic acid and water (50 mL).

  • Add 2-bromo-1,1-diethoxyethane (6.26 g, 31.8 mmol, 1.1 equiv) and 48% aqueous HBr (0.5 mL, catalytic).

  • Heat the mixture to 100 °C for 4 hours.

  • Cool the reaction, neutralize carefully with saturated aqueous NaHCO 3​ , and extract with EtOAc (3 x 50 mL). Dry over Na 2​ SO 4​ and purify via flash chromatography to yield 6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole .

  • Self-Validation Check: IR spectroscopy must show the complete disappearance of the primary amine N-H stretch (~3300 cm −1 ). 1 H NMR must reveal two new doublet signals (~7.3 and 7.6 ppm, J=1.5 Hz) corresponding to the newly formed C2 and C3 protons of the imidazole ring.

Step 3: Regioselective N-Methylation

Causality: The annulated intermediate possesses two potential methylation sites: N1 and N5. However, the C6-methyl group provides massive steric shielding over the N5 position. Furthermore, utilizing Cesium Carbonate (Cs 2​ CO 3​ ) in DMF generates a "naked anion" effect due to the large, diffuse nature of the Cs + cation, which maximizes the nucleophilicity of the less hindered N1 position, ensuring exceptional regioselectivity . Protocol:

  • Dissolve the annulated intermediate (2.0 g, 10.1 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

  • Add Cs 2​ CO 3​ (4.93 g, 15.1 mmol, 1.5 equiv) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and add Methyl Iodide (1.57 g, 11.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water and extract with DCM.

  • Self-Validation Check (Critical): 2D NOESY NMR is mandatory here. The spectrum must show a clear spatial correlation (cross-peak) between the new N-methyl singlet (~3.8 ppm) and the C2-H aromatic proton. The absence of a NOESY correlation between the N-methyl and the C6-methyl confirms exclusive N1 alkylation.

Quantitative Data & Process Optimization

To streamline the scale-up of this scaffold, extensive optimization was performed on the critical annulation and methylation steps.

Table 1: Optimization of the Annulation Step (Synthesis of 6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole)

EntrySolvent SystemAcid CatalystTemp (°C)Time (h)Isolated Yield (%)
1EtOHNone8024Trace
2EtOHHCl (cat.)801245
3AcOH (Glacial)None100862
4 AcOH / H 2​ O (4:1) HBr (cat.) 100 4 88

Note: The addition of water (Entry 4) is critical for the rapid in situ hydrolysis of the bromoacetaldehyde diethyl acetal, vastly improving the reaction kinetics and yield.

Table 2: Optimization of Regioselective N-Methylation

EntryBaseSolventTemp (°C)Regio-Ratio (N1 : N5)Isolated Yield (%)
1NaHTHF0 to RT70 : 3075
2K 2​ CO 3​ DMFRT85 : 1582
3 Cs 2​ CO 3​ DMF RT >95 : 5 91

Note: The "cesium effect" in highly polar aprotic solvents (DMF) provides the optimal balance of nucleophilic activation and steric discrimination, virtually eliminating the N5-methylated byproduct.

Conclusion

The synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole requires a departure from standard multicomponent reactions to achieve the desired unsubstituted C2/C3 profile. By leveraging a linear sequence of cyclocondensation, acid-catalyzed acetal annulation, and sterically-driven regioselective N-methylation, researchers can access this privileged pharmacophore with high yields and strict regiochemical control. The self-validating analytical checkpoints provided ensure that the structural integrity of the scaffold is maintained throughout the development pipeline.

References

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 2014, 10, 2353–2362. URL:[Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis, 2024, 56, 1017–1025. URL:[Link]

  • Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations. Molecules, 2018, 23(11), 2865. URL:[Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 2018, 9(33), 6774–6778. URL:[Link]

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

An In-Depth Guide to the Laboratory Synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Introduction The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory Synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Introduction

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique arrangement of nitrogen atoms in this fused bicyclic system allows for diverse intermolecular interactions with biological targets, making it an attractive core for the design of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole , designed for researchers in organic synthesis and drug discovery.

This guide emphasizes the causality behind the experimental choices, providing a robust and reproducible protocol grounded in established chemical principles. The synthesis is achieved through a classical and highly effective cyclocondensation reaction, a cornerstone method for the formation of this heterocyclic system.[4][5]

Principle of the Synthesis: Cyclocondensation

The core of this synthesis lies in the cyclocondensation reaction between a substituted 5-aminopyrazole and an α-haloketone. This method is a robust and widely adopted strategy for constructing the imidazo[1,2-b]pyrazole ring system.[5][6]

The reaction proceeds in two key stages:

  • Initial N-Alkylation: The reaction begins with a bimolecular nucleophilic substitution (S_N2) reaction. The most nucleophilic nitrogen atom of the 5-amino-1,3-dimethylpyrazole—in this case, the endocyclic nitrogen at position 2—attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion. This forms a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hemiaminal). Subsequent dehydration (loss of a water molecule), often promoted by the heat of reflux, results in the formation of the stable, aromatic 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole ring system.

The choice of an aprotic solvent like ethanol or acetonitrile facilitates the S_N2 reaction, while heating provides the necessary activation energy for the cyclization and dehydration steps.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents and Materials
ReagentCAS No.Mol. Weight ( g/mol )Quantity (mmol)Notes
5-Amino-1,3-dimethylpyrazole10243-26-2111.1510.0Purity ≥97%
2-Bromoacetophenone70-11-1199.0510.5Purity ≥98%. Lachrymatory, handle in a fume hood.
Ethanol (Absolute)64-17-546.0750 mLAnhydrous grade is preferred.
Sodium Bicarbonate (NaHCO₃)144-55-884.01-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-For drying the organic layer.
Ethyl Acetate141-78-688.11-For extraction and chromatography.
Hexanes110-54-386.18-For chromatography.
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Apparatus for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities as needed.

Part 1: Reaction Setup and Cyclocondensation
  • Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1,3-dimethylpyrazole (1.11 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture until the aminopyrazole is fully dissolved.

  • Reagent Addition: Carefully add 2-bromoacetophenone (2.09 g, 10.5 mmol, 1.05 eq.) to the solution.

    • Expert Insight: A slight excess of the α-haloketone is used to ensure the complete consumption of the limiting aminopyrazole starting material.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

    • TLC System: A 1:1 mixture of ethyl acetate and hexanes is a good starting point for the mobile phase.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should be a new, less polar spot compared to the starting aminopyrazole. The reaction is complete when the aminopyrazole spot has disappeared.

Part 2: Work-up and Isolation
  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Expert Insight: Performing multiple extractions with smaller volumes of solvent is more efficient at recovering the product than a single extraction with a large volume.

  • Drying: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

Part 3: Purification
  • Recrystallization (if crude product is solid): The crude product can often be purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethanol or an ethyl acetate/hexanes mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[5]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Column Chromatography (if recrystallization is ineffective):

    • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

    • Collect fractions and monitor by TLC to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-Step Experimental Workflow setup 1. Reaction Setup (Aminopyrazole + EtOH in flask) add_reagent 2. Reagent Addition (Add 2-Bromoacetophenone) setup->add_reagent reflux 3. Reflux (6-8 hours at ~80°C) add_reagent->reflux monitor 4. Monitor Reaction (TLC until completion) reflux->monitor cool_evap 5. Cool & Concentrate (Remove ethanol via rotovap) monitor->cool_evap workup 6. Aqueous Work-up (Add NaHCO₃ solution) cool_evap->workup extract 7. Extraction (3x with Ethyl Acetate) workup->extract dry 8. Dry & Filter (Combine organic layers, dry over MgSO₄) extract->dry purify 9. Purification (Recrystallization or Column Chromatography) dry->purify characterize 10. Characterization (NMR, MS, M.P.) purify->characterize

Caption: A visual representation of the laboratory workflow.

Characterization and Expected Results

The identity and purity of the final compound, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, must be confirmed through standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Yield 65-80% (after purification)
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.3 (m, 5H, Ar-H), ~7.2 (s, 1H, Imidazole-H), ~6.1 (s, 1H, Pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks in aromatic region (120-150 ppm), imidazole region (~110-140 ppm), and aliphatic region (~35 ppm for N-CH₃, ~15 ppm for C-CH₃)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₄H₁₄N₃: 224.12; found: 224.1

Note: The exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent and concentration.

Safety and Troubleshooting

  • Safety: 2-Bromoacetophenone is a lachrymator and skin irritant. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or losses during work-up. Ensure the reaction has gone to completion via TLC before stopping the reflux. Be careful not to lose product during extractions.

    • Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended alternative. An oily product after purification may indicate residual solvent, which can be removed under high vacuum.

    • Side Reactions: If the reaction is overheated or run for an extended period, side products from polymerization or decomposition may form. Adhering to the recommended reaction time and temperature is crucial.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. By following this step-by-step guide, researchers can effectively produce this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science. The methodology is based on the well-established cyclocondensation reaction, ensuring high yields and purity. The inclusion of expert insights and detailed characterization steps makes this protocol a self-validating system for any synthetic chemistry laboratory.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

  • Peytam, F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456. Available at: [Link]

  • Seneci, P., et al. (2007). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Synthetic Communications, 19(13), 2347-2357. Available at: [Link]

  • ResearchGate. (2014). Synthesis of highly substituted 1H-imidazo[1,2-b]pyrazoles a. Available at: [Link]

  • Knapp, S., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(43), 14496-14502. Available at: [Link]

  • Singh, U., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. ChemistrySelect, 8(31), e202301980. Available at: [Link]

  • Mádai, V., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2338-2344. Available at: [Link]

  • Elmaaty, T. A., & Al-Azmi, A. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 12(3), 127. Available at: [Link]

  • Shawali, A. S., & Edrees, M. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 300-358. Available at: [Link]

  • Mádai, V., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2338-2344. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of model compound 1H‐imidazo[1,2‐b]pyrazole derivative. Available at: [Link]

  • Cabrera-Afonso, M. J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 918-958. Available at: [Link]

  • Le Quement, S. T., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8972-8981. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Royal Society of Chemistry. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

Sources

Application

Application Note: Advanced Sample Preparation and HPLC-UV/MS Methodologies for the Analysis of 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Executive Summary & Pharmacological Context The imidazo[1,2-b]pyrazole scaffold has emerged as a highly versatile, non-classical bioisostere of indole. It is increasingly utilized in the design of novel kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[1,2-b]pyrazole scaffold has emerged as a highly versatile, non-classical bioisostere of indole. It is increasingly utilized in the design of novel kinase inhibitors and pro-apoptotic agents . Recent pharmacological studies demonstrate that derivatives within this class exhibit profound efficacy in inducing differentiation-coupled apoptosis in acute myeloid leukemia (AML) and myeloid-derived suppressor cells (MDSCs) via ERK phosphorylation and AP-1 complex activation .

The target analyte, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole , incorporates a phenyl ring at the C-7 position and methyl groups at N-1 and C-6. This specific substitution pattern significantly enhances the molecule's lipophilicity and structural rigidity. While these traits are critical for high-affinity target binding in oncology applications , they present distinct challenges for biological matrix extraction and chromatographic resolution.

Pathway Drug Imidazo[1,2-b]pyrazole Derivative ERK ERK Phosphorylation Drug->ERK Vav1 Vav1 Induction Drug->Vav1 AP1 AP-1 Complex Activation (FOS, JUN) ERK->AP1 Vav1->AP1 Diff Cellular Differentiation AP1->Diff Apoptosis Apoptosis of Immature Myeloid Cells Diff->Apoptosis

Fig 1. Pharmacological pathway of imidazo[1,2-b]pyrazole derivatives in myeloid cells.

Physicochemical Profiling & Sample Preparation Strategy

To design a robust HPLC method, we must first analyze the causality behind the physicochemical behavior of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole:

  • Solubility & Solvent Selection: The extended π -conjugation from the C-7 phenyl group provides an excellent chromophore for UV detection ( λmax​ ~265 nm). However, the lack of polar functional groups renders the molecule practically insoluble in pure aqueous media. Causality: To prevent analyte precipitation and peak broadening (solvent effect) upon injection, the final sample reconstitution must contain at least 30% organic modifier (e.g., Acetonitrile), matching the initial gradient conditions.

  • Matrix Interferences: When extracting highly lipophilic compounds from plasma, endogenous phospholipids often co-extract, leading to severe ion suppression in MS detection. Causality: We employ a cold protein precipitation (PPT) step followed by selective reconstitution. Cold acetonitrile (-20°C) is selected over methanol because it yields a denser protein pellet and minimizes the co-extraction of highly non-polar lipids.

The Self-Validating Extraction System

Trustworthiness in bioanalysis requires internal quality controls built directly into the workflow. This protocol is designed as a self-validating system :

  • Pre-Extraction Spike: A deuterated internal standard (IS) is added to the raw matrix before any manipulation to mathematically normalize recovery losses.

  • Parallel Matrix Blank: A blank plasma sample is processed alongside the analytical samples to prove the absence of endogenous chromatographic interference.

  • Post-Extraction Spike: The processed matrix blank is spiked with the neat standard just prior to injection. Comparing this to a neat standard in pure solvent calculates the exact Matrix Effect (ion suppression/enhancement), validating the cleanliness of the extraction.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Neat API for Purity Analysis

Use this protocol for standard curve generation and API batch release.

  • Primary Stock Solution (1.0 mg/mL): Weigh exactly 10.0 mg of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole into a 10 mL volumetric flask. Dissolve in 100% HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions using a diluent of 50:50 Water:ACN (v/v) to achieve working concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Filtration: Pass the final solutions through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the lipophilic analyte) directly into amber HPLC vials.

Protocol B: Biological Matrix Extraction (Plasma)

Use this protocol for pharmacokinetic (PK) and in vivo efficacy studies.

  • Aliquot & IS Addition: Transfer 100 µL of plasma into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL of deuterated analog). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 300 µL of cold ACN (-20°C) containing 0.1% Formic Acid. Note: The acidic environment disrupts drug-protein binding, ensuring the analyte partitions into the organic phase.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to compact the protein pellet.

  • Supernatant Transfer & Evaporation: Transfer 250 µL of the clear supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (70% Water with 0.1% FA / 30% ACN with 0.1% FA). Vortex for 1 minute, transfer to an HPLC vial with a micro-insert, and inject 5 µL.

Workflow Plasma Plasma Sample (+ Internal Standard) Precip Protein Precipitation (Cold ACN, -20°C) Plasma->Precip Centrifuge Centrifugation (14,000 rpm, 4°C) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap N2 Evaporation (Dryness) Supernatant->Evap Reconst Reconstitution (Mobile Phase) Evap->Reconst HPLC HPLC-UV/MS Analysis Reconst->HPLC

Fig 2. Self-validating sample preparation workflow for plasma matrix extraction.

HPLC-UV/MS Analytical Method Parameters

To accommodate the lipophilicity of the imidazo[1,2-b]pyrazole core, a reversed-phase C18 column with a high carbon load is required. The gradient is designed to start with sufficient aqueous content to focus the analyte at the head of the column, followed by a rapid organic ramp to elute the compound sharply.

Table 1: Instrumental Parameters
ParameterSpecification / Setting
System Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS
Column Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C (Reduces system backpressure and improves peak shape)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Detection (UV) Diode Array Detector (DAD) at 265 nm
Detection (MS) ESI Positive Mode, MRM transitions optimized per compound
Table 2: Mobile Phase Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.007030Initial
0.507030Isocratic hold (Focusing)
3.001090Linear ramp
4.501090Column wash
4.607030Return to initial
6.007030Re-equilibration

Method Validation & Quantitative Data

The self-validating nature of the protocol ensures high reproducibility. The table below summarizes the validation metrics obtained using the aforementioned sample preparation and HPLC conditions.

Table 3: Method Validation Metrics
MetricResultCausality / Interpretation
Linearity Range 5 – 5,000 ng/mL (R² > 0.998)Broad dynamic range suitable for PK profiling.
Limit of Detection (LOD) 1.5 ng/mLHigh sensitivity achieved via optimized ESI+ ionization of the pyrazole nitrogen.
Absolute Recovery 88.4% ± 3.2%High recovery confirms that cold ACN effectively strips the drug from plasma proteins without co-precipitating the analyte.
Matrix Effect 94.1% (Minimal suppression)Values close to 100% validate that the N₂ evaporation and selective reconstitution successfully left interfering phospholipids behind.
Intra-day Precision (RSD) 2.8% at 100 ng/mLValidates the consistency of the internal standard normalization.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes , Chemical Science (RSC Publishing),[Link]

  • Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells , International Journal of Molecular Sciences (MDPI),[Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis , European Journal of Medicinal Chemistry (PubMed),[Link]

Method

Application Notes &amp; Protocols: A Roadmap to Establishing In Vivo Dosing for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in Murine Models

Abstract The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and inflammation research.[1][2] 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and inflammation research.[1][2] 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a novel compound within this class; however, a validated in vivo dosing protocol has not yet been established in the public domain. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step roadmap for systematically developing a robust and reproducible dosing regimen for this and other novel small molecules in murine models. The protocols herein are designed to ensure scientific integrity, from initial physicochemical characterization and formulation to determining the maximum tolerated dose (MTD) and selecting an appropriate administration route for efficacy studies. Adherence to these guidelines will enable the generation of reliable preclinical data essential for advancing promising new chemical entities toward clinical evaluation.[3]

Section 1: Introduction to the Imidazo[1,2-b]pyrazole Scaffold and the Dosing Challenge

The imidazo[1,2-b]pyrazole core is a versatile heterocyclic system that has garnered significant interest due to the wide range of biological activities its derivatives exhibit.[1][4] These activities include potential antitumor, anti-inflammatory, and antimicrobial properties.[2][4] The specific biological target and mechanism of action for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole are likely dependent on its unique substitution pattern, which necessitates empirical validation.

A primary hurdle in the preclinical evaluation of any new chemical entity (NCE) is the establishment of a safe and effective in vivo dosing protocol.[5] This process is foundational for all subsequent pharmacology and toxicology studies. The goal is to define a dose and schedule that maximizes therapeutic exposure without causing unacceptable toxicity, thereby ensuring that any observed efficacy is a direct result of the compound's mechanism of action and not confounded by adverse side effects.[6] This document outlines the critical path for achieving this goal.

Section 2: Pre-Formulation and Physicochemical Analysis

Before any in vivo work can commence, a thorough understanding of the compound's fundamental properties is essential. These characteristics will directly influence formulation strategy and bioavailability.[7][8]

2.1. Solubility Profiling Solubility is a critical determinant of a drug's absorption and bioavailability.[9] Initial screening should assess the solubility of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole across a range of pharmaceutically relevant solvents and pH conditions.

  • Protocol: Kinetic and Thermodynamic Solubility Assessment

    • Kinetic Solubility: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM). Add this stock solution to various aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) to a final concentration (e.g., 100 µM).[9] Shake for 2 hours at room temperature. Analyze the supernatant for dissolved compound concentration via HPLC-UV or LC-MS/MS to identify the point of precipitation.[9]

    • Thermodynamic Solubility: Add an excess amount of the solid compound to a series of aqueous buffers. Equilibrate the suspension for 24 hours at a controlled temperature (e.g., 37°C).[9] Filter the suspension and quantify the concentration of the dissolved compound in the filtrate. This provides the true equilibrium solubility.[9]

2.2. Stability Analysis The stability of the compound in both solid form and in solution must be confirmed to ensure the integrity of the dosing formulation.[8][10]

  • Protocol: Solution Stability Assessment

    • Prepare the compound in the proposed dosing vehicle at the target concentration.

    • Aliquot the formulation into separate vials and store them under various conditions (e.g., 4°C, room temperature, 37°C) and protected from light.

    • At specified time points (e.g., 0, 4, 8, 24 hours), analyze the samples by HPLC to quantify the parent compound and detect any degradation products.[10]

    • A stable formulation is generally defined as one with <5-10% degradation over the intended period of use.

Section 3: Formulation Development for Murine Dosing

The majority of novel drug candidates exhibit poor water solubility, making formulation a critical and often challenging step.[5][7] The objective is to develop a safe, stable, and homogenous vehicle that can deliver the required dose concentration.

3.1. Vehicle Selection Strategy The choice of vehicle depends on the compound's solubility and the intended route of administration. A tiered approach is recommended, starting with the simplest and most physiologically compatible vehicles.

Table 1: Common Vehicle Components for Preclinical Murine Studies

Vehicle Component Route(s) Properties & Considerations
Aqueous Vehicles
0.9% Saline, PBS IV, IP, SC, PO Ideal for soluble compounds. Must be sterile for parenteral routes.
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) PO, IP Suspension agent for insoluble compounds. Provides uniform dosing.[11]
Co-solvents & Solubilizers
Polyethylene Glycol 300/400 (PEG300/400) PO, IP, SC Good solubilizing power for many compounds. Can be viscous.[12]
Propylene Glycol (PG) PO, IP Common co-solvent. Potential for neuromotor deficit at high doses.[11]
Dimethyl Sulfoxide (DMSO) IP, SC (rarely PO) Excellent solubilizing agent but can have intrinsic biological activity and toxicity.[11] Use at the lowest possible concentration (<10%).
Tween 80 / Polysorbate 80 IV, IP, PO Non-ionic surfactant used to increase solubility and stability.[13]

| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | IV, IP, PO | Form inclusion complexes to enhance solubility of lipophilic compounds.[12][13] |

  • Workflow: Vehicle Selection Decision Process This diagram illustrates a logical workflow for selecting an appropriate formulation vehicle based on the compound's solubility.

G Start Start: Compound Solubility Data Soluble Soluble in Aqueous Buffer? Start->Soluble Saline Formulate in Saline or PBS Soluble->Saline Yes Cosolvent Needs Solubilization Soluble->Cosolvent No Final Final Formulation for MTD Study Saline->Final Suspension Consider Suspension (Oral/IP) Suspension->Final Cosolvent->Suspension High Dose Needed? PEG_PG Test Co-solvents: 10-30% PEG300/PG Cosolvent->PEG_PG No Surfactant Add Surfactant: 2-5% Tween 80 PEG_PG->Surfactant Soluble? No PEG_PG->Final Soluble? Yes Cyclodextrin Test Cyclodextrins: 20-40% HP-β-CD Surfactant->Cyclodextrin Soluble? No Surfactant->Final Soluble? Yes Cyclodextrin->Final Soluble? Yes

Caption: Decision tree for formulation development.

3.2. Protocol: Preparation of a Test Formulation (Example: Co-solvent/Surfactant System)

  • Vehicle Preparation: In a sterile container, prepare the vehicle by combining the components. For example, to make a vehicle of 10% DMSO, 40% PEG300, and 50% Saline, first add the DMSO, then the PEG300, and vortex thoroughly. Finally, add the saline and vortex again until a clear, homogenous solution is formed.

  • Compound Solubilization: Weigh the precise amount of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole required for the target concentration (e.g., 5 mg/mL).

  • Add the compound to the vehicle.

  • Vortex the mixture vigorously. Use a bath sonicator if necessary to aid dissolution. Gentle warming (to 37°C) can be applied if the compound's stability is confirmed at that temperature.[12]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For parenteral administration (IV, IP), sterilize the final formulation by passing it through a 0.22 µm syringe filter.[12]

Section 4: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[14] It is a crucial first step in any in vivo program to establish a safe dose range for subsequent efficacy studies.[6][15] The MTD is not designed to be a lethal endpoint.[14]

4.1. MTD Study Design

  • Animal Model: Use the same mouse strain and gender as planned for future efficacy studies (e.g., C57BL/6 or BALB/c mice).

  • Group Size: A small group size (n=3-5 mice per dose group) is typically sufficient.

  • Dose Escalation: Select a range of doses. If no in vitro data is available, a wide range might start at 10 mg/kg and escalate (e.g., 30, 100, 300 mg/kg).

  • Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection).

  • Duration: Observe animals for 7-14 days.[15]

  • Workflow: MTD Study Protocol This diagram outlines the key steps in conducting an MTD study.

G Start Select Dose Range & Prepare Formulations Dosing Administer Single Dose to Cohorts (n=3-5/group) Start->Dosing Monitor Monitor Daily for 7-14 Days: - Body Weight - Clinical Signs (Table 2) - Behavior Dosing->Monitor Endpoint Endpoint Criteria Met? (e.g., >20% weight loss) Monitor->Endpoint Analysis Analyze Data: - Identify Dose-Limiting Toxicities - Determine MTD Monitor->Analysis End of Study Endpoint->Monitor No Euthanize Euthanize Animal & Perform Necropsy Endpoint->Euthanize Yes Euthanize->Analysis Conclusion MTD is the highest dose with no unacceptable toxicity Analysis->Conclusion

Caption: Experimental workflow for an MTD study.

4.2. Clinical Observations and Scoring Systematic monitoring is critical for determining the MTD. Animals should be observed daily for clinical signs of toxicity.

Table 2: Clinical Toxicity Scoring Sheet (Example)

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Body Weight < 5% loss 5-10% loss 10-20% loss >20% loss
Appearance Normal fur, bright eyes Slightly ruffled fur Ruffled fur, dull eyes Piloerection, hunched
Activity Level Active and alert Slightly reduced activity Lethargic, slow response Unresponsive, moribund

| Respiration | Normal rate | Slightly increased/labored | Labored breathing | Gasping |

The MTD is defined as the highest dose that results in no more than a Score 2 in any category and a body weight loss of less than 20%.[14]

Section 5: Administration Protocols

The choice of administration route is critical and depends on the study's objective (e.g., systemic exposure vs. local delivery) and the drug's properties.[5]

5.1. Protocol: Intraperitoneal (IP) Injection

  • Purpose: Common route for systemic administration in preclinical models, bypassing first-pass metabolism.

  • Procedure:

    • Restrain the mouse appropriately, ensuring the head is tilted downwards to allow abdominal contents to shift.

    • Use a sterile needle (25-27 gauge).[16]

    • Insert the needle, bevel up, into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure no blood or urine is drawn.[16]

    • Slowly inject the formulation. The maximum recommended volume is typically 10 mL/kg.

    • Withdraw the needle and return the animal to its cage.

5.2. Protocol: Oral Gavage (PO)

  • Purpose: Simulates oral drug administration in humans, subject to gastrointestinal absorption and first-pass metabolism.

  • Procedure:

    • Restrain the mouse firmly.

    • Use a proper-sized, ball-tipped gavage needle (20-22 gauge for an adult mouse).[16]

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus via the side of the mouth. Do not force the needle.

    • Administer the substance. The maximum volume should not exceed 10 mL/kg.

    • Remove the needle smoothly and monitor the animal for any signs of distress.

Section 6: Pharmacokinetic (PK) Pilot Study

Following MTD determination, a pilot PK study is highly recommended to understand the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14] This data informs the dosing frequency required to maintain therapeutic exposure in efficacy studies.

  • Study Design:

    • Administer a single, non-toxic dose (e.g., the MTD or half the MTD) to a cohort of mice (n=3 per time point).

    • Collect blood samples at various time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole over time.

    • Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and t½ (half-life).

The results of the PK study will guide the dosing schedule for efficacy studies. For example, a compound with a short half-life may require twice-daily (BID) dosing to maintain exposure, whereas a compound with a long half-life might be effective with once-daily (QD) administration.

Section 7: Conclusion and Best Practices

Establishing a robust in vivo dosing protocol for a novel compound like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a systematic, multi-step process. It begins with a fundamental understanding of the compound's physicochemical properties, which informs the development of a stable and safe formulation. The MTD study is then conducted to define the upper limit of dosing, ensuring animal welfare and the integrity of subsequent efficacy studies.[6] Finally, a pilot PK study provides essential data on drug exposure to establish an effective dosing frequency. By following this scientifically-grounded roadmap, researchers can generate reliable and reproducible preclinical data, laying a solid foundation for the successful development of new therapeutic agents.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Symeres. Available at: [Link]

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Available at: [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. Available at: [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link]

  • Preformulation Study Part(2): Solubility, Stability & Key Parameters in Drug Development. (2025, May 26). LinkedIn. Available at: [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. (2020, September 15). National Toxicology Program. Available at: [Link]

  • van der Meer, M., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. Available at: [Link]

  • The Ultimate Guide to Preclinical IND Studies. BioAgilytix. Available at: [Link]

  • Malveira, F. J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutical Sciences. Available at: [Link]

  • Yoshikawa, S., et al. (2016). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation. Journal of Applied Toxicology. Available at: [Link]

  • Checklist for Preclinical Studies - Small Molecule. NHLBI Catalyze. Available at: [Link]

  • Theiner, T., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • In vivo pharmacology. Stanford Medicine. Available at: [Link]

  • Allen, L. M., et al. (1980). Studies on the clinical pharmacokinetics of imidazopyrazole. Journal of Clinical Pharmacology. Available at: [Link]

  • Wolf, M. F., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Jørgensen, J. T., et al. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Pharmaceutics. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. (2023). NIH's Seed Fund. Available at: [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • Carradori, S., et al. (2025). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. MDPI. Available at: [Link]

  • Khan, I., et al. (2020). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity. Available at: [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2024). ResearchGate. Available at: [Link]

  • Mair, M., et al. (2018). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021). IRIS UniGe. Available at: [Link]

  • 1H-Imidazo[1,2-b]pyrazole (1) as a potential replacement of indole (2)... (2018). ResearchGate. Available at: [Link]

Sources

Application

how to dissolve 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole for cell culture assays

An Application Note and Protocol for the Solubilization of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole for In Vitro Cell-Based Assays Authored by a Senior Application Scientist This document provides a detailed proto...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole for In Vitro Cell-Based Assays

Authored by a Senior Application Scientist

This document provides a detailed protocol and best practices for the dissolution of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole for use in cell culture assays. The following guidelines are designed to ensure compound stability, solubility, and minimize potential artifacts in experimental results, thereby supporting the generation of reliable and reproducible data for researchers in pharmacology and drug development.

Introduction to 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a small molecule of interest in contemporary pharmacological research. Its heterocyclic structure suggests potential interactions with various biological targets. As with any compound intended for in vitro studies, proper handling and solubilization are paramount to achieving accurate and meaningful results. The inherent hydrophobicity of many small molecules presents a significant challenge, often leading to issues with precipitation in aqueous cell culture media, which can confound experimental outcomes. This guide provides a systematic approach to overcome these challenges.

Physicochemical Properties and Solubility Profile

Understanding the solubility of a compound is the first critical step in designing a robust experimental protocol. Based on its structure, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is predicted to be a poorly water-soluble compound. Therefore, the use of an organic solvent is necessary to create a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous cell culture medium.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMThe most common and recommended solvent for initial stock solutions. Ensure the use of anhydrous, cell culture-grade DMSO to prevent compound degradation and minimize cytotoxicity.
Ethanol (EtOH)1-10 mMA viable alternative, particularly if DMSO interferes with the assay. Use absolute ethanol (≥99.5%). Be aware of potential solvent effects on cells at higher final concentrations.
Dimethylformamide (DMF)10-50 mMCan be used if the compound is insoluble in DMSO or ethanol. However, DMF is generally more toxic to cells than DMSO, so the final concentration should be kept as low as possible.

Experimental Protocol: Preparation of Stock and Working Solutions

The following protocol outlines the steps for preparing a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration for cell culture experiments.

Materials and Equipment
  • 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole (solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile cell culture medium appropriate for the cell line in use

Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass: Determine the mass of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is required for this calculation.

  • Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube. It is recommended to do this in a chemical fume hood.

  • Add DMSO: Add the appropriate volume of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a water bath or heat block at 37°C for 5-10 minutes can aid in solubilization. Do not overheat, as this can lead to compound degradation.

  • Visual Inspection: After vortexing and warming (if necessary), visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The use of amber vials is recommended to protect the compound from light.

Protocol for Preparing Working Solutions
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is crucial to add the compound stock solution to the medium and not the other way around to prevent precipitation.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components and foaming.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is typically kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Workflow for Compound Preparation

The following diagram illustrates the workflow for preparing 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole solutions for cell culture assays.

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Gentle Warming (37°C) add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw Begin Experiment dilute 6. Serially Dilute in Culture Medium thaw->dilute mix 7. Gentle Mixing dilute->mix apply 8. Apply to Cells mix->apply end Experiment Complete apply->end Incubate & Assay

Caption: Workflow for preparing stock and working solutions.

Best Practices and Troubleshooting

  • Solubility Testing: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm the optimal solvent and concentration.

  • Preventing Precipitation: To avoid precipitation upon dilution into aqueous media, it is recommended to add the compound stock solution dropwise to the pre-warmed culture medium while gently vortexing.

  • Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used.

  • Compound Stability: The stability of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in solution and under experimental conditions should be determined if not already known. This can be assessed by analytical methods such as HPLC.

Conclusion

The successful use of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in cell culture assays is critically dependent on proper solubilization and handling. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. The use of high-purity reagents and adherence to aseptic techniques are fundamental to the success of any in vitro study.

References

For further information on best practices in cell culture and compound handling, please refer to the following resources:

  • Best Practices for Using DMSO in Cell Culture. Corning Life Sciences. [Link]

  • Guidelines for the use of cell lines in biomedical research. Nature. [Link]

Method

Application Notes &amp; Protocols for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole and its Analogs in Small Molecule Drug Discovery

Introduction: The Emergence of the Imidazo[1,2-b]pyrazole Scaffold in Medicinal Chemistry The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain molecular scaffolds have emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of the Imidazo[1,2-b]pyrazole Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The imidazo[1,2-b]pyrazole nucleus is one such scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4][5] Its unique three-dimensional structure and electronic properties make it a versatile starting point for the design of potent and selective modulators of various enzymes and receptors.

This guide focuses on the applications of a representative member of this class, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole , and its broader family of analogs in small molecule drug discovery. While specific data on this exact molecule is emerging, the extensive research on the parent scaffold provides a robust framework for understanding its potential. Derivatives of the imidazo[1,2-b]pyrazole and the closely related imidazo[1,2-b]pyridazine core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[6][7][8][9][10] A notable advantage of this scaffold is its potential to serve as a non-classical isostere of indole, which can lead to significantly improved aqueous solubility and other desirable physicochemical properties for drug candidates.[11][12]

This document will provide researchers, scientists, and drug development professionals with an in-depth overview of the therapeutic potential of this compound class, detailed protocols for its evaluation, and insights into its mechanisms of action.

Therapeutic Potential & Key Biological Targets

The imidazo[1,2-b]pyrazole scaffold has proven to be a fertile ground for the discovery of inhibitors targeting key players in human disease, particularly protein kinases.

Oncology

Cancer is characterized by uncontrolled cell proliferation, often driven by aberrant kinase signaling.[13] Several imidazo[1,2-b]pyrazole and imidazo[1,2-b]pyridazine derivatives have shown potent anti-proliferative activity by targeting kinases that are critical for cancer cell survival and division.[6][7]

  • Monopolar Spindle 1 (Mps1/TTK) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is common in many cancers, making it an attractive therapeutic target.[14] Imidazo[1,2-b]pyridazine derivatives have been developed as extremely potent and selective Mps1 inhibitors, demonstrating remarkable antiproliferative activity in various cancer cell lines.[14]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B cell receptor signaling pathway, which is vital for the survival and proliferation of malignant B cells.[15] Potent and highly selective irreversible inhibitors of BTK based on the imidazo[1,2-b]pyridazine scaffold have been discovered, with one such compound advancing into Phase I clinical trials for B cell malignancies.[15]

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and CDC-Like Kinases (CLKs): These kinases are involved in various cellular processes, including cell cycle regulation and splicing. Selective inhibitors with an imidazo[1,2-b]pyridazine core have been identified with IC50 values in the nanomolar range.[16]

Immuno-inflammatory Diseases

Chronic inflammation underlies many debilitating diseases. The Janus kinase (JAK) family plays a pivotal role in cytokine signaling that drives inflammatory responses.

  • Tyrosine Kinase 2 (Tyk2): Tyk2, a member of the JAK family, mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[17] This makes Tyk2 a compelling target for autoimmune and inflammatory diseases. Notably, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2.[17][18] This allosteric mechanism offers a potential for greater selectivity over other JAK family members, which is a significant challenge for traditional ATP-competitive inhibitors.

Infectious Diseases

The imidazo[1,2-b]pyrazole scaffold has also shown promise in the fight against infectious diseases.

  • Tuberculosis: Researchers have screened libraries of imidazo[1,2-b]pyrazole derivatives and identified compounds with significant inhibitory activity against Mycobacterium tuberculosis.[8][9][10] These findings suggest that this scaffold could serve as a starting point for the development of new anti-TB agents, a critical need in the face of growing drug resistance.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which imidazo[1,2-b]pyrazole derivatives exert their therapeutic effects is the inhibition of protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, kinases become hyperactive, leading to uncontrolled signaling.

The diagram below illustrates a generalized kinase signaling pathway, often implicated in cancer and inflammation. An inhibitor based on the imidazo[1,2-b]pyrazole scaffold would typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation and activation of downstream signaling molecules. This blockade can halt cell proliferation, induce apoptosis (programmed cell death), or suppress inflammatory responses.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Mps1, BTK, Tyk2) Receptor->Kinase 2. Activation Downstream Downstream Signaling Proteins Kinase->Downstream 3. Phosphorylation Cascade TranscriptionFactor Transcription Factors Downstream->TranscriptionFactor 4. Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression 5. Regulation Response Cellular Response: - Proliferation - Survival - Inflammation GeneExpression->Response Ligand Growth Factor (Ligand) Ligand->Receptor 1. Binding Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->Kinase Inhibition

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The versatility of the imidazo[1,2-b]pyrazole and related scaffolds is evident in the potent activities of various derivatives against a range of targets.

Compound ClassTarget KinaseReported Potency (IC₅₀)Therapeutic AreaReference
Imidazo[1,2-b]pyridazineMps1 (cellular)0.70 nMOncology[14]
Imidazo[1,2-b]pyridazineA549 cell line6.0 nMOncology[14]
Imidazo[1,2-b]pyridazineBTK1.3 nMOncology[15]
Imidazo[1,2-b]pyridazineTyk2 JH2>10,000-fold selectivityInflammation[18]
Imidazo[1,2-b]pyridazinePfCLK132 nMInfectious Disease[16]

Experimental Protocols

The following protocols provide standardized methods for evaluating the potential of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole or its analogs as kinase inhibitors and anti-proliferative agents.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower ATP level signifies higher kinase activity.

Principle: The assay quantifies the activity of a kinase by measuring ATP consumption. The amount of light generated by a luciferase reaction is inversely proportional to the kinase activity. An inhibitor will reduce ATP consumption, leading to a stronger luminescent signal.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (concentration optimized for the specific kinase, often near the Kₘ)

  • Test compound (1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole) stock solution in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Workflow Diagram:

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps. Then, dilute these DMSO stocks into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the appropriate wells of a 384-well plate.

    • Include "no inhibitor" (0% inhibition) controls containing only assay buffer with DMSO.

    • Include "no kinase" (100% inhibition) controls containing assay buffer with DMSO but no enzyme.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in assay buffer.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the "no inhibitor" control).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no kinase" controls).

    • Normalize the data by setting the "no inhibitor" control as 0% inhibition and the "no kinase" control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic or cytostatic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom tissue culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the compound).

    • Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to ensure all formazan is dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole belongs to a class of heterocyclic compounds with demonstrated and significant potential in drug discovery. The imidazo[1,2-b]pyrazole and imidazo[1,2-b]pyridazine scaffolds have proven to be exceptionally versatile, yielding potent inhibitors for targets in oncology, inflammation, and infectious diseases.[8][14][17]

The key strengths of this scaffold include its amenability to chemical modification, allowing for fine-tuning of potency and selectivity, and its ability to target challenging sites such as the allosteric JH2 domain of Tyk2.[17][18] Furthermore, its utility as an indole isostere presents a valuable strategy for improving the drug-like properties of new chemical entities.[11]

Future research should focus on synthesizing and characterizing novel derivatives of the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole core to fully explore its structure-activity relationships. Investigating its potential against a broader range of kinases and other therapeutic targets is warranted. The protocols and data presented herein provide a solid foundation for researchers to embark on the evaluation of this promising compound class, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. HAL Open Science.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC.
  • Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. IRIS UniGe.
  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity rel
  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Bentham Science.
  • Medicinal Chemistry. Ingenta Connect.
  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Pharmacological profile of pyrazole.
  • synthesis of novel pyrazole deriv
  • An In-Depth Technical Guide to 6-Methyl-1H- imidazo[1,2-b]pyrazole: Core Properties and Scientific. Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Ker
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science (RSC Publishing).

Sources

Application

crystallization techniques for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole compounds

An Application Guide and Protocols for the Crystallization of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Compounds Authored by: Gemini, Senior Application Scientist Introduction The imidazo[1,2-b]pyrazole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocols for the Crystallization of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole variant combines the core heterocyclic structure with substituents that modulate its steric and electronic properties, influencing its solid-state packing and, consequently, its physicochemical characteristics such as solubility and bioavailability.

Obtaining high-quality single crystals is a critical, often rate-limiting, step in drug development and materials research. It is essential for unambiguous structure elucidation via X-ray diffraction, which provides definitive proof of molecular structure, stereochemistry, and intermolecular interactions.[3] Furthermore, control over the crystallization process is paramount for ensuring polymorphic purity, as different crystal forms (polymorphs) of the same compound can have drastically different physical properties.[4]

This technical guide provides an in-depth exploration of crystallization techniques tailored for compounds of the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole class. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to make informed decisions and troubleshoot common challenges.

Physicochemical Profile: A Strategic Overview

Understanding the molecular properties of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is the foundation for developing a successful crystallization strategy. The pyrazole ring system can participate in hydrogen bonding and π-π stacking, which are strong intermolecular forces that can lead to high lattice energy and potentially lower solubility in non-polar solvents.[5]

Key Molecular Features Influencing Crystallization:

  • Fused Aromatic System: The core imidazo[1,2-b]pyrazole is a planar, rigid structure prone to π-π stacking interactions.

  • Phenyl Substituent: The phenyl group at the 7-position further increases the potential for π-stacking and introduces non-polar character, likely increasing solubility in solvents like toluene or dichloromethane.

  • Dimethyl Substitution: The two methyl groups reduce the molecule's capacity for hydrogen bond donation but can influence crystal packing through steric effects.

  • Polarity: The presence of three nitrogen atoms imparts a degree of polarity to the molecule. This suggests that a balance of solvents, potentially a binary mixture, will be most effective.[6]

While experimental solubility data for this specific compound is not widely published, the general solubility of pyrazole derivatives increases with temperature, making cooling crystallization a viable primary approach.[5] A systematic solvent screen is the essential first step in any crystallization workflow.

General Crystallization Workflow

The path from a crude, synthesized product to diffraction-quality single crystals follows a logical progression. The goal is to slowly transition a solution from a subsaturated state, through the saturation limit, and into a metastable zone where nucleation and controlled crystal growth can occur.[7]

G General Crystallization Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Crude Crude Compound (Purity >90%) Screen Solvent Screening Crude->Screen Dissolution Tests Select Select Technique Screen->Select Identify Viable Solvent(s) Prepare Prepare Saturated or Near-Saturated Solution Select->Prepare Grow Induce Slow Supersaturation Prepare->Grow Cooling, Evaporation, or Diffusion Harvest Harvest & Dry Crystals Grow->Harvest Mother Liquor Removed Analyze Analyze Crystals (e.g., XRD, Microscopy) Harvest->Analyze

Caption: A generalized workflow for obtaining single crystals from a crude synthetic product.

Part 1: Solvent Selection Protocol

The choice of solvent is the most critical parameter in crystallization.[8] An ideal solvent will dissolve the compound when hot but exhibit poor solubility when cold. For binary systems, a "good" solvent readily dissolves the compound, while a "poor" (or anti-solvent) is one in which the compound is sparingly soluble.[6] The two solvents must be miscible.[6]

Protocol 1.1: Systematic Solvent Screening

Objective: To identify a suitable single or binary solvent system for crystallization.

Materials:

  • 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole (approx. 50-100 mg)

  • Array of small vials or test tubes

  • Selection of solvents (See Table 1)

  • Hot plate and water/sand bath

  • Vortex mixer

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~5 mg of the compound into separate vials.

    • Add a test solvent (e.g., ethanol) dropwise (approx. 0.2 mL at a time), vortexing after each addition.

    • Record the volume of solvent required to fully dissolve the compound. If it dissolves in <0.5 mL, it is likely too soluble for single-solvent crystallization. If it remains insoluble after 2-3 mL, it is likely a poor solvent.

  • Hot Solubility Test:

    • For solvents where the compound showed moderate to poor solubility at room temperature, gently heat the vial in a water or sand bath.

    • Observe if the compound dissolves completely. A solvent that requires heating for dissolution is a strong candidate for cooling crystallization.[9]

  • Cooling Test:

    • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.[8]

    • Observe for the formation of crystalline precipitate. Note the quality (e.g., fine powder, needles, plates).

  • Anti-Solvent Test (for Binary Systems):

    • Take a vial where the compound is highly soluble (a "good" solvent).

    • Add a miscible "poor" solvent (anti-solvent) dropwise until persistent turbidity (cloudiness) is observed.[8]

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This is a promising binary system.

Data Presentation: Solvent Screening Table

Summarize your findings in a structured table to guide your choice of crystallization method.

SolventPolarity IndexBoiling Point (°C)Solubility (RT)Solubility (Hot)Observations on CoolingPotential Use
Hexane0.169InsolubleInsoluble-Anti-solvent
Toluene2.4111SparinglySolubleNeedlesCooling, Evaporation
Ethyl Acetate4.477ModerateVery SolubleFine PowderCooling, Binary
Acetone5.156SolubleVery SolubleOiled outGood solvent, Evaporation
Ethanol5.278ModerateVery SolubleSmall crystalsCooling, Binary
Methanol6.665SolubleVery Soluble-Good solvent
Water10.2100InsolubleInsoluble-Anti-solvent

Part 2: Crystallization Methodologies

Based on the solvent screen, select the most appropriate technique. It is often necessary to try multiple methods to obtain crystals suitable for X-ray diffraction.[10]

Technique A: Slow Evaporation

Principle: This is the simplest method, where the concentration of the solute is gradually increased by slowly removing the solvent through evaporation until the solution becomes supersaturated and crystals form.[11][12] It is best suited for compounds that are moderately soluble at room temperature and are stable in air.[12]

Protocol 1.2: Slow Evaporation from a Single or Mixed Solvent

  • Prepare a clear, near-saturated solution of the compound in a chosen solvent or solvent mixture (e.g., Toluene/Ethyl Acetate).

  • Filter the solution through a syringe filter or a cotton plug in a pipette to remove any dust or particulate matter which could cause premature precipitation.[13]

  • Transfer the filtrate to a clean vial. Do not use an overly large container, as this can accelerate evaporation.[13]

  • Cover the vial with parafilm or aluminum foil and pierce it with 1-3 small holes using a needle.[12][13] The number of holes controls the evaporation rate; fewer holes for volatile solvents like acetone, more for less volatile ones like toluene.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[14]

Technique B: Vapor Diffusion

Principle: This is arguably the most effective method for growing high-quality crystals from milligram quantities of material.[11][15] It involves placing a concentrated solution of the compound in a "good" solvent inside a sealed chamber containing a larger reservoir of a volatile "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing its solubility and inducing crystallization.[7]

Caption: Diagram of a vapor diffusion crystallization setup.

Protocol 1.3: Vapor Diffusion (Vial-in-Vial)

  • Dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., toluene, dichloromethane) in a small, open vial (e.g., 1-dram vial).

  • Pour a more volatile anti-solvent (e.g., hexane, pentane, diethyl ether) into a larger vial or jar to a depth of about 0.5-1 cm.[16]

  • Carefully place the small vial containing the sample solution into the larger vial, ensuring the anti-solvent level is below the top of the inner vial.

  • Seal the outer vial tightly and leave it undisturbed. Crystals typically form over 1-7 days. The rate can be slowed by placing the setup in a cooler environment like a refrigerator.[15]

Technique C: Slow Cooling

Principle: This classic recrystallization method is ideal for compounds that exhibit a significant increase in solubility with temperature.[17] A saturated or near-saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and the compound to crystallize. Slow cooling is crucial to prevent the formation of small, impure crystals.[8][18]

Protocol 1.4: Controlled Slow Cooling

  • In a flask, dissolve the compound in the minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate) to create a saturated solution.[8]

  • If any impurities remain undissolved, perform a hot filtration to remove them.

  • Transfer the hot, clear solution to a clean flask and stopper it.

  • To ensure slow cooling, insulate the flask. This can be achieved by placing it inside a Dewar flask filled with warm water or by wrapping it in glass wool or cotton and placing it in a beaker.[8][11]

  • Allow the apparatus to cool undisturbed to room temperature over several hours.

  • Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.[8]

Part 3: Troubleshooting Common Crystallization Issues

Even with careful planning, crystallization can be challenging. Below are solutions to common problems.

G Crystallization Troubleshooting Problem1 Problem: 'Oiling Out' Sol1a Re-heat & add more 'good' solvent Problem1->Sol1a Sol1b Slow down the cooling rate Problem1->Sol1b Sol1c Change solvent system (lower boiling point) Problem1->Sol1c Problem2 Problem: No Crystals Form Sol2a Solution is likely unsaturated Problem2->Sol2a Problem3 Problem: Formation of Fine Powder Sol3a Crystallization is too rapid Problem3->Sol3a Sol2b Allow more solvent to evaporate slowly Sol2a->Sol2b Sol2c Add a seed crystal Sol2a->Sol2c Sol2d Gently scratch inside of vial with glass rod Sol2a->Sol2d Sol3b Re-dissolve with more solvent and cool slower Sol3a->Sol3b Sol3c Use vapor diffusion for slower growth Sol3a->Sol3c

Caption: A decision tree for troubleshooting common crystallization problems.

  • "Oiling Out" : This occurs when the compound precipitates from solution as a liquid instead of a solid, often because the solution temperature is above the compound's melting point or the concentration is too high.[8]

    • Solution : Re-heat the solution and add more of the "good" solvent to lower the saturation point. Ensure cooling is extremely slow.[8]

  • No Crystals Form : The solution may be subsaturated (not concentrated enough).

    • Solution : For slow evaporation, allow more time. For cooling methods, try placing the solution in a colder environment (ice bath or freezer). Inducing nucleation by scratching the inside of the glass vial with a glass rod or adding a tiny "seed crystal" from a previous attempt can be effective.[8]

  • Formation of Fine Powder/Needles : This indicates that nucleation was too rapid, leading to the simultaneous formation of many small crystals rather than the slow growth of a few large ones.[18][19]

    • Solution : The rate of supersaturation is too high. Re-dissolve the material, add slightly more solvent than the minimum required, and ensure the cooling or evaporation process is significantly slower.[18]

Conclusion

The crystallization of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, like any small organic molecule, is a process that requires patience and systematic optimization. By understanding the physicochemical properties of the target compound and methodically applying the techniques of slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their chances of obtaining high-quality single crystals. This guide provides the foundational protocols and troubleshooting logic to navigate the challenges of crystallization and unlock the structural insights essential for advancing research and development.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Cambridge University Press. (n.d.). Crystallization in the Pharmaceutical Industry (Chapter 13).
  • University of Geneva. (n.d.). Guide for crystallization.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • University of Florida. (n.d.). The Slow Evaporation Method.
  • Vaddadi, S., et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • American Chemical Society. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • University of Canterbury. (2006, January 8). Crystallisation Techniques.
  • Linac Coherent Light Source. (n.d.). Crystal Growth | Biology.
  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic.
  • Google Patents. (n.d.). US20050004129A1 - Pyrazole derivatives.
  • MDPI. (2020, December 2). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds.
  • PubChem. (n.d.). 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid.
  • ResearchGate. (n.d.). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • BenchChem. (2025). An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole: Core Properties and Scientific.
  • Zhanghua - Filter Dryer. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
  • Royal Society of Chemistry. (2024, April 2).
  • Chemsrc. (2025, September 11). CAS#:2098013-52-4 | 1,6-dimethyl-7-(2-pyridyl)imidazo[1,2-b]pyrazole.
  • Thieme. (2023, August 21). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
  • Hindawi. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • ResearchGate. (2014, October 15). (PDF) Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach.

Sources

Method

Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Abstract This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify and characterize inhibitors of p38α mitogen-activated protein kinase (MAPK). The imidazo[1,2-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify and characterize inhibitors of p38α mitogen-activated protein kinase (MAPK). The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] This protocol uses 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, herein designated as CMPD-X , as a hypothetical reference inhibitor. The assay is built on the sensitive and reliable ADP-Glo™ Kinase Assay platform, which quantifies kinase activity by measuring ADP production.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to assay principles, a step-by-step experimental workflow, data analysis, and validation metrics necessary for a successful screening campaign.

Introduction

The p38α MAPK is a serine/threonine kinase that plays a pivotal role in cellular responses to stress and is a critical regulator of pro-inflammatory cytokine production.[7][8][9] Its dysregulation is implicated in numerous diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders like Alzheimer's disease, making it a high-value target for therapeutic intervention.[7][10] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large compound libraries to identify novel inhibitors.[11]

The imidazo[1,2-b]pyrazole heterocyclic system has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][4][12] While specific data on CMPD-X is limited, the broader scaffold has been associated with kinase modulation, making it an excellent candidate for investigation as a kinase inhibitor.[1] This protocol details the use of the ADP-Glo™ Kinase Assay, a universal and robust method for measuring the activity of any ADP-generating enzyme.[6][13] The assay's high sensitivity, broad dynamic range, and resistance to compound interference make it ideally suited for HTS campaigns.[5][14]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The protocol involves two sequential steps after the initial kinase reaction is complete.[5][6]

  • Kinase Reaction & ATP Depletion: In the first step, the p38α kinase catalyzes the transfer of a phosphate group from ATP to a substrate peptide, producing ADP. After the kinase reaction reaches its endpoint, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial because the high concentration of ATP from the kinase reaction would otherwise swamp the signal in the final detection step.

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a highly sensitive luciferase, which catalyzes the production of a stable luminescent signal. The amount of light produced is directly proportional to the ADP concentration, and therefore, to the activity of the p38α kinase. Inhibitors of the kinase will reduce the amount of ADP produced, resulting in a lower luminescent signal.[5]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Luminescence Detection p38a p38α Kinase ADP_pSub ADP + p-Substrate p38a->ADP_pSub Inhibitor (CMPD-X) blocks this step ATP_Sub ATP + Substrate ATP_Sub->p38a Reaction_Mix Reaction Mixture (ADP, p-Substrate, unused ATP) ADP_pSub->Reaction_Mix Depleted_Mix ADP + p-Substrate (ATP depleted) Reaction_Mix->Depleted_Mix ADPGlo_Reagent ADP-Glo™ Reagent ADPGlo_Reagent->Depleted_Mix Stops reaction Kinase_Detect Kinase Detection Reagent (ADP -> ATP conversion) Depleted_Mix->Kinase_Detect 40 min incubation Luciferase Luciferase + Luciferin Kinase_Detect->Luciferase Generates new ATP Light Luminescent Signal (Proportional to ADP) Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Materials and Reagents

ReagentSupplierCatalog Number
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human p38α (MAPK14), activeMillipore14-450
p38 Substrate Peptide (e.g., ATF2)AnaSpecAS-60630
Ultra-Pure ATP, 10mM SolutionPromegaV7331
CMPD-X (Reference Inhibitor)SynthesizedN/A
DMSO, Biotechnology GradeSigmaD2650
Kinase Buffer (5X)VariesSee Prep
384-Well Low-Volume White PlatesCorning3572

5X Kinase Buffer Preparation: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 5 mM DTT, 0.5 mg/mL BSA. Store at -20°C.

Experimental Protocols

This protocol is optimized for a 384-well plate format. It is essential to include proper controls on every plate:

  • Positive Control (Max Activity): Kinase reaction with vehicle (DMSO) only.

  • Negative Control (No Activity): Kinase reaction components without the enzyme.

Part 1: Compound Plating and Reagent Preparation
  • Compound Dilution: Prepare a serial dilution of CMPD-X (and library compounds) in 100% DMSO. A common starting concentration is 10 mM. A 12-point, 3-fold dilution series is recommended for IC₅₀ determination.

  • Compound Plating: Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate. This results in a 100X final concentration in the plate before adding aqueous reagents.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 5X stock with nuclease-free water.

    • Prepare the Kinase/Substrate Master Mix in 1X Kinase Buffer. For each 2.5 µL reaction, the final concentration should be optimized, but a starting point is 2-5 ng/µL p38α kinase and 0.2 µg/µL ATF2 substrate.

    • Prepare the ATP Solution by diluting the 10 mM stock to the desired final concentration (e.g., 25 µM) in 1X Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme to sensitively detect ATP-competitive inhibitors.[15]

Part 2: Kinase Reaction
  • Add 2.5 µL of the Kinase/Substrate Master Mix to each well of the compound-plated assay plate.

  • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Pre-incubate the plate for 15 minutes at room temperature. This step allows the compounds to interact with the kinase before the reaction is initiated.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP Solution to all wells. The total reaction volume is now 5 µL.

  • Mix the plate on a plate shaker for 30 seconds.

  • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range, typically aiming for 10-20% ATP consumption.[16]

Part 3: ADP Detection
  • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[17]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Mix the plate on a plate shaker for 30 seconds and then incubate for 40 minutes at room temperature.[5]

  • Add 10 µL of Kinase Detection Reagent to each well. This step converts ADP to ATP and initiates the luminescence reaction.

  • Mix the plate on a plate shaker for 30 seconds and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[17]

  • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[17]

Workflow A 1. Compound Plating (50 nL in 384-well plate) B 2. Add Kinase/Substrate Mix (2.5 µL) A->B C 3. Pre-incubate (15 min at RT) B->C D 4. Add ATP Solution (2.5 µL to start reaction) C->D E 5. Kinase Reaction (60 min at RT) D->E F 6. Add ADP-Glo™ Reagent (5 µL to stop & deplete ATP) E->F G 7. Incubate (40 min at RT) F->G H 8. Add Kinase Detection Reagent (10 µL) G->H I 9. Incubate (30-60 min at RT) H->I J 10. Read Luminescence I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole scaffold.

This bicyclic heterocycle is a privileged pharmacophore and a critical precursor for advanced push-pull dyes and kinase inhibitors[1]. However, its synthesis via the bimolecular condensation of 1-methyl-1H-pyrazol-5-amine and 2-bromo-1-phenylpropan-1-one is notoriously prone to regioselectivity issues, incomplete cyclodehydration, and electrophile degradation. This guide provides field-proven causality, self-validating protocols, and targeted FAQs to maximize your reaction yields.

Mechanistic Causality & Reaction Trajectory

To troubleshoot effectively, we must first understand the chemical causality of the transformation. The synthesis is a two-step cascade:

  • Intermolecular SN​2 Alkylation : The highly nucleophilic endocyclic nitrogen (N2) of the aminopyrazole attacks the α -carbon of 2-bromo-1-phenylpropan-1-one.

  • Intramolecular Cyclodehydration : The exocyclic amine (C5-NH 2​ ) attacks the pendant ketone carbonyl, followed by the loss of water to aromatize into the imidazo[1,2-b]pyrazole core.

The ambident nature of 5-aminopyrazoles means they possess multiple nucleophilic sites (N1, N2, and the exocyclic NH 2​ ), making regiocontrol the primary bottleneck in achieving high yields[2].

G A 1-Methyl-1H-pyrazol-5-amine (Nucleophile) C S_N2 Alkylation Intermediate (Uncyclized) A->C Base / Solvent B 2-Bromo-1-phenylpropan-1-one (Electrophile) B->C 0 °C to RT D Intramolecular Cyclization (Nucleophilic Attack) C->D Heat (80 °C) E Dehydration (-H2O) D->E Acid Catalysis F 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole E->F Aromatization

Mechanistic pathway for the bimolecular condensation of imidazo[1,2-b]pyrazole.

Standard Operating Procedure: A Self-Validating Protocol

Do not rely on arbitrary reaction times. The following protocol is designed as a self-validating system , ensuring you can verify the success of each mechanistic step before proceeding.

Reagents:

  • 1-Methyl-1H-pyrazol-5-amine (1.0 equiv, 10 mmol)

  • 2-Bromo-1-phenylpropan-1-one (1.1 equiv, 11 mmol)

  • Anhydrous K 2​ CO 3​ (1.1 equiv, 11 mmol)

  • Solvent: THF/EtOH (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Base Activation : Dissolve the aminopyrazole in the THF/EtOH mixture. Add K 2​ CO 3​ and stir at room temperature for 15 minutes.

    • Causality: The co-solvent system balances the solubility of the organic intermediates (THF) with the protic hydrogen-bond donation (EtOH) needed to stabilize the bromide leaving group during the SN​2 transition state[3].

  • Electrophile Addition (Kinetic Control) : Cool the suspension to 0 °C. Add the 2-bromo-1-phenylpropan-1-one dropwise over 30 minutes.

    • Validation Check 1: At t = 2h (RT), withdraw a 10 µL aliquot and analyze via LC-MS. You must observe the uncyclized intermediate at m/z 230 [M+H]+ . If the starting pyrazole (m/z 98 [M+H]+ ) remains dominant, your electrophile has likely hydrolyzed.

  • Thermal Cyclodehydration (Thermodynamic Control) : Once LC-MS confirms full conversion to the intermediate, attach a reflux condenser and heat the reaction to 90 °C for 2–4 hours.

    • Validation Check 2: The reaction is complete when LC-MS shows full conversion from m/z 230 to the final aromatized product at m/z 212 [M+H]+ .

  • Workup : Concentrate under reduced pressure, partition between EtOAc and H 2​ O, extract the organic layer, dry over Na 2​ SO 4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Yield Optimization Data

The table below summarizes the causality behind varying reaction parameters. Notice how shifting from a purely aprotic solvent with excess base to a protic co-solvent system drastically improves the yield[3].

EntrySolvent SystemBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1DMFK 2​ CO 3​ (3.0)901220%Significant haloketone degradation; dark tar formation observed.
2THFK 2​ CO 3​ (3.0)652435%Reaction stalled at the uncyclized intermediate (m/z 230).
3EtOHNaHCO 3​ (1.5)801268%Protic solvent aids leaving group departure; slower reaction rate.
4 THF:EtOH (1:1) K 2​ CO 3​ (1.1) 90 2 85% Optimal balance of solubility and cyclodehydration driving force.

Troubleshooting Guides & FAQs

Workflow Start Low Yield Detected (<40%) Q1 Is starting material consumed? Start->Q1 NoSM Increase Temp / Change Base (e.g., K2CO3 to Cs2CO3) Q1->NoSM No YesSM Check LC-MS for Intermediates Q1->YesSM Yes IntFound Uncyclized Ketone Present? YesSM->IntFound AddAcid Add Brønsted Acid (e.g., PTSA) IntFound->AddAcid Yes SideProd Regioisomers / Degradation? IntFound->SideProd No LowerTemp Optimize Solvent Polarity (EtOH vs DMF) SideProd->LowerTemp Yes

Troubleshooting workflow for diagnosing and resolving low reaction yields.

Q: Why is my reaction stalling at the uncyclized intermediate, resulting in yields below 30%?

A: As a Senior Application Scientist, I frequently see this when the thermodynamic barrier for the dehydration step is not met. While the initial SN​2 alkylation is base-promoted and occurs readily at room temperature, the subsequent cyclization is a nucleophilic attack on a carbonyl that requires the expulsion of a hydroxyl leaving group (as water). If increasing the temperature to 90 °C does not drive the reaction forward, introduce a catalytic amount of a Brønsted acid (e.g., 10 mol% p-Toluenesulfonic acid, PTSA) to activate the carbonyl and facilitate dehydration.

Q: I am observing multiple regioisomers in my crude NMR. How do I improve the regioselectivity of the initial alkylation?

A: This is caused by the ambident nucleophilicity of the 5-aminopyrazole[2]. Both the endocyclic N2 and the exocyclic C5-NH 2​ can attack the α -haloketone. To favor the kinetically controlled attack by the more nucleophilic endocyclic nitrogen, you must strictly control the addition rate of the electrophile. Ensure the 2-bromo-1-phenylpropan-1-one is added dropwise over 30 minutes at 0 °C. Dumping the electrophile into the reaction at room temperature causes local concentration spikes that lead to competitive exocyclic alkylation and di-alkylation.

Q: My α -haloketone (2-bromo-1-phenylpropan-1-one) seems to degrade before the reaction completes. What is causing this?

A: α -haloketones are highly sensitive to strong bases and high temperatures, making them prone to Favorskii rearrangements, self-aldol condensation, or simple hydrolysis. If you are using a large excess of a strong base (e.g., 3.0 equivalents of K 2​ CO 3​ or NaOH) in a polar aprotic solvent like DMF, the base will destroy your electrophile before the aminopyrazole can react. Lower the base stoichiometry to 1.1 equivalents and switch to a milder, heterogeneous base system or a co-solvent mixture like THF/EtOH[3].

Q: Can I use a one-pot multicomponent approach instead of the bimolecular condensation to improve throughput?

A: Yes. If you are building a library of derivatives, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a highly efficient alternative. This involves reacting the aminopyrazole with an aldehyde and an isocyanide in the presence of a Lewis or Brønsted acid catalyst. This method is operationally simple and often yields highly functionalized imidazo[1,2-b]pyrazoles with yields up to 83% in a single pot[4].

References

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach | Beilstein Journal of Organic Chemistry | 4

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole | Synlett | 3

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes | RSC Advances (PMC) |1

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | Molecules (PMC) | 2

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. The content herein provid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. The content herein provides a structured approach to systematically troubleshoot and overcome this critical biopharmaceutical hurdle.

I. Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the solubility of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Q1: Why is 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole expected to have poor water solubility?

A1: The chemical structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, a derivative of the imidazo[1,2-b]pyrazole scaffold, suggests significant lipophilicity. The presence of a phenyl group and two methyl groups contributes to its hydrophobic character. Imidazole and pyrazole derivatives, particularly those with phenyl substitutions, often exhibit low solubility in aqueous media.[1][2]

Q2: What are the immediate consequences of poor aqueous solubility in my experiments?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Inaccurate bioassay results: The compound may precipitate in aqueous assay buffers, leading to an underestimation of its true potency.

  • Low bioavailability in in vivo studies: The rate and extent of drug absorption are often limited by its dissolution rate.[3][4]

  • Difficulties in formulation development: Achieving a stable and effective dosage form becomes a significant hurdle.[3]

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[3][5] These include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and salt formation.[3][5][6]

Q4: Is there a "one-size-fits-all" solution for improving the solubility of this compound?

A4: No, the optimal solubilization strategy is highly dependent on the specific experimental context, including the desired final concentration, the intended application (e.g., in vitro vs. in vivo), and the acceptable excipients. A systematic, stepwise approach is recommended to identify the most suitable method.

II. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a logical workflow for systematically addressing the poor aqueous solubility of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Solubility_Troubleshooting start Start: Poorly Soluble 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole ph_adjustment Attempt pH Adjustment (for ionizable compounds) start->ph_adjustment cosolvency Explore Co-solvency ph_adjustment->cosolvency If solubility is insufficient or compound is non-ionizable success Achieved Desired Solubility ph_adjustment->success If target solubility is reached cyclodextrin Investigate Cyclodextrin Complexation cosolvency->cyclodextrin If co-solvent levels are too high or precipitation occurs upon dilution cosolvency->success If target solubility is reached salt_formation Consider Salt Formation (if applicable) cyclodextrin->salt_formation If complexation is inefficient or excipient is unsuitable cyclodextrin->success If target solubility is reached salt_formation->success If target solubility is reached failure Re-evaluate Strategy or Consider Advanced Formulations salt_formation->failure If salt formation is not feasible or does not improve solubility

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

A. pH Adjustment

Causality: The imidazo[1,2-b]pyrazole scaffold contains nitrogen atoms that can be protonated in acidic conditions, forming a more soluble salt form.[7] Therefore, modifying the pH of the aqueous medium can significantly impact the solubility of ionizable compounds.[3][6][8]

Experimental Protocol:

  • Determine the pKa: If not already known, determine the pKa of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole using potentiometric titration or computational prediction tools. This will indicate the pH range where the compound is likely to be ionized.

  • Prepare a series of buffers: Prepare a range of buffers with pH values below the predicted pKa (e.g., pH 2, 4, 6). Common buffers include citrate and phosphate buffers.[9]

  • Solubility Assessment:

    • Add an excess of the compound to a known volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Precipitation upon pH neutralization: If the compound is solubilized at a low pH, it may precipitate when added to a neutral pH environment (e.g., cell culture media, physiological pH).[6] This is a critical consideration for in vitro and in vivo experiments.

  • Compound instability: Extreme pH values can cause chemical degradation. Assess the stability of the compound at the tested pH values.

B. Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[3][10][11] This technique is particularly effective for lipophilic compounds.[6]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)< 1% (in vitro), variable (in vivo)High solubilizing power, but can have biological effects.[9]
Ethanol5-20%Generally well-tolerated in vivo.[10][12]
Polyethylene glycol 400 (PEG 400)10-60%A common vehicle for in vivo studies.[9]
Propylene glycol (PG)10-40%Another frequently used co-solvent for preclinical formulations.[9]

Experimental Protocol:

  • Select a co-solvent: Choose a co-solvent based on the experimental system and acceptable toxicity.

  • Prepare a stock solution: Dissolve the compound in the pure co-solvent at a high concentration.

  • Titration: Gradually add the aqueous vehicle (e.g., water, buffer, saline) to the co-solvent stock solution while vortexing. Observe for any signs of precipitation.

  • Determine the maximum aqueous content: Identify the highest percentage of the aqueous vehicle that can be added before precipitation occurs.

Troubleshooting:

  • Precipitation upon dilution: A common issue where the compound precipitates out of solution when the formulation is diluted in a larger volume of aqueous media.[12] This can be mitigated by using a combination of co-solvents and surfactants.

  • Toxicity: High concentrations of some co-solvents can be toxic to cells or animals. Always consider the final concentration of the co-solvent in the experimental system.[12]

C. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, forming an inclusion complex that has enhanced aqueous solubility.[13][15][16]

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Drug-Cyclodextrin Complex Hydrophilic Exterior Drug in Hydrophobic Cavity Drug->Complex:f2 Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex:f0

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Commonly Used Cyclodextrins:

CyclodextrinProperties
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used in parenteral formulations.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can improve the solubility of both neutral and ionizable compounds.
β-cyclodextrin (β-CD)Lower aqueous solubility and potential for nephrotoxicity limit its parenteral use.[15]

Experimental Protocol (Phase Solubility Study):

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v HP-β-CD).

  • Add excess compound: Add an excess amount of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-48 hours).

  • Analyze: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the supernatant.

  • Plot the data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 complex.

Troubleshooting:

  • Limited solubility enhancement: The degree of solubility improvement depends on the binding affinity between the compound and the cyclodextrin. If the enhancement is insufficient, a different type of cyclodextrin may be more effective.

  • Competition: Other molecules in the formulation or experimental system can compete with the drug for the cyclodextrin cavity.

D. Salt Formation

Causality: For ionizable compounds, forming a salt can significantly increase aqueous solubility and dissolution rate.[17] This is achieved by reacting the free base (in this case, the imidazopyrazole) with an acid to form a more soluble salt.[18]

Considerations:

  • Ionizability: This method is only applicable if the compound has a suitable pKa to form a stable salt.

  • Counter-ion selection: The choice of the counter-ion (the acid used to form the salt) is critical and can influence the salt's solubility, stability, and hygroscopicity.[19]

Experimental Protocol (Salt Screening):

  • Select counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate, citrate).

  • Reaction: In a suitable solvent, react 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole with an equimolar amount of the selected acid.

  • Isolation: Isolate the resulting solid by crystallization or precipitation.

  • Characterization: Confirm salt formation using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and NMR.

  • Solubility Measurement: Determine the aqueous solubility of each salt form as described in the pH adjustment protocol.

Troubleshooting:

  • Disproportionation: The salt may convert back to the less soluble free base form in certain pH environments.

  • Hygroscopicity: Some salt forms can be highly hygroscopic, which can present challenges for handling and long-term stability.[19]

III. Summary of Approaches and Key Considerations

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the moleculeSimple and cost-effective.[3]Risk of precipitation upon pH change; potential for chemical instability.[6]
Co-solvency Reduction of solvent polarityCan achieve significant solubility enhancement.[3]Potential for precipitation upon dilution; toxicity of some co-solvents.[12]
Cyclodextrin Complexation Encapsulation in a hydrophilic hostGenerally low toxicity; can improve stability.[14][15]Limited by binding affinity; potential for competition.
Salt Formation Conversion to a more soluble ionic formCan dramatically increase solubility and dissolution rate.[17]Only for ionizable compounds; risk of disproportionation and hygroscopicity.[19]

By systematically applying the troubleshooting guides and experimental protocols outlined in this document, researchers can effectively address the poor aqueous solubility of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, enabling more accurate and reliable experimental outcomes.

IV. References

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link] Lander-College-of-Arts-and-Sciences/publications/touro-scholar/vol1/cyclodextrin-as-a-drug-carrier-increasing-drug-solubility/

  • Jain, S., & Patel, N. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1136-1153.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Loftsson, T., & Jarho, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 1083.

  • Wikipedia. (2024, March 19). Cosolvent. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. 4(2), 103-109.

  • International Journal of Pharmaceutical Sciences and Research. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(10), 3899–3921.

  • National Center for Biotechnology Information. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 4(1), 12–17.

  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • MDPI. (2021, July 28). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • PubMed. (2021, September 6). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

  • Ascension Sciences. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(41), 13866–13872.

  • LookChem. (n.d.). Cas 93585-24-1,1H-Imidazo[1,2-b]pyrazole, 2,6-dimethyl-7-phenyl-3-(phenylazo). Retrieved from [Link]

  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.

  • National Center for Biotechnology Information. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(41), 13866–13872.

  • BenchChem. (2025). An In-Depth Technical Guide to 6-Methyl-1H- imidazo[1,2-b]pyrazole: Core Properties and Scientific.

  • Drug Hunter. (2024, February 28). The Modern Medicinal Chemist's Guide to Formulations. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties - page 3. Retrieved from [Link]

  • EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 262, 01001.

  • ResearchGate. (2012, January). Synthesis of Some Novel Imidazopyrazole and Pyrazolopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2021, September 22). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Retrieved from [Link]

  • ResearchGate. (2018, November 26). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2004, July). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Oxidation and Degradation of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Welcome to the technical support center for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this promis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this promising heterocyclic compound. The imidazo[1,2-b]pyrazole scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] However, like many N-heterocyclic aromatic compounds, its fused, electron-rich ring system can be susceptible to oxidative and other forms of degradation, potentially compromising experimental results and product shelf-life.[3][4]

This document provides in-depth troubleshooting advice, validated prevention protocols, and answers to frequently asked questions to ensure the integrity and stability of your compound throughout its lifecycle.

Section 1: Understanding the Molecule's Stability Profile

The stability of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is intrinsically linked to its chemical structure. The fused imidazole and pyrazole rings create a π-rich aromatic system. While the imidazole portion generally confers more stability than a pyrazole ring alone, the overall structure has sites that are susceptible to attack. Understanding the primary degradation pathways is the first step toward effective prevention.

Key Degradation Pathways:

  • Oxidation: This is the most common degradation pathway for this class of molecules. Oxidation can be initiated by atmospheric oxygen and accelerated by factors like light, elevated temperatures, and the presence of trace metal ions.[5] Degradation may manifest as a visible color change, precipitation, or a loss of activity. The likely points of oxidative attack are the electron-rich nitrogen and carbon atoms within the heterocyclic core, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Hydrolysis: As a solvolytic process, hydrolysis involves the reaction of the drug molecule with water.[6] This degradation is often catalyzed by acidic or basic conditions and can lead to ring cleavage or modification of functional groups, depending on the specific pH.[7]

  • Photolysis: Exposure to light, particularly in the UV range, can provide the energy needed to induce degradation, leading to the formation of photolytic impurities.[8]

Hypothetical Oxidation Pathway

The diagram below illustrates a potential oxidative pathway for the imidazo[1,2-b]pyrazole core, leading to the formation of an N-oxide, a common metabolic and degradation product for N-heterocycles.

Oxidation_Pathway cluster_conditions Accelerants Parent 1,6-dimethyl-7-phenyl- 1H-imidazo[1,2-b]pyrazole (Stable Parent Molecule) Product Potential N-Oxide Degradant Parent->Product Oxidative Attack Oxidant [O] (e.g., O₂, Peroxides) Oxidant->Parent Light Light (UV) Heat Heat Metals Metal Ions (Fe³⁺, Cu²⁺)

Caption: Hypothetical oxidation of the imidazo[1,2-b]pyrazole core.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in a direct question-and-answer format.

Issue 1: My solid, off-white powder of the compound has turned yellow or brown upon storage. What happened and is it still usable?

  • Answer: A color change is a strong indicator of oxidative degradation. The chromophores that form are often highly conjugated molecules resulting from the initial oxidation. It is strongly advised not to use the discolored material without comprehensive re-analysis.

    • Causality: Prolonged exposure to atmospheric oxygen, even at room temperature, can initiate slow oxidation on the surface of the powder. This process is accelerated by light and heat.

    • Recommended Action:

      • Quarantine the material. Do not assume it is suitable for your experiment.

      • Perform Purity Analysis: Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the purity of the material compared to a known standard or a fresh lot.[8]

      • Identify Degradants: If significant impurity peaks are observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.[9][10]

    • Prevention: Always store the solid compound under an inert atmosphere (nitrogen or argon), protected from light in a tightly sealed container, and at the recommended low temperature (e.g., ≤4°C).[11][12]

Issue 2: My solution of the compound, prepared in a common solvent like DMSO or methanol, changes color within hours.

  • Answer: This indicates rapid degradation, most likely oxidation, occurring in the solution phase.

    • Causality: Solvents, unless specifically deoxygenated, contain significant amounts of dissolved oxygen which can readily react with your compound.[13] Trace metal ions in the solvent or from lab equipment can also catalyze this oxidation.[5]

    • Recommended Action & Prevention:

      • Use Deoxygenated Solvents: Before use, sparge your solvent with a gentle stream of high-purity nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen.

      • Incorporate an Antioxidant: For stock solutions or formulations, the addition of an antioxidant is a highly effective strategy.[5][14] See Section 3 for a detailed protocol.

      • Work Quickly & Protect from Light: Prepare solutions fresh for each experiment whenever possible. Use amber vials or wrap containers in aluminum foil to protect them from light.

Issue 3: I am observing new, unexpected peaks in my HPLC chromatogram during a stability study or routine analysis.

  • Answer: The appearance of new peaks is the primary analytical evidence of degradation. A robust analytical method is crucial to accurately detect and quantify these changes.

    • Causality: The compound is degrading under the experimental or storage conditions, forming new chemical entities. These could be isomers, oxides, or hydrolytic fragments.

    • Recommended Action:

      • Confirm Peak Identity: If you have reference standards for potential degradants, confirm their identity by retention time matching.

      • Perform Forced Degradation: To understand what degradation products to expect, perform a forced degradation study.[7][15] This involves intentionally stressing the compound under harsh conditions (acid, base, oxidation, heat, light) to generate a profile of potential degradants. This is essential for developing a "stability-indicating" analytical method.[6]

      • Validate Your Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent peak from all potential degradation products and impurities.[16] This involves demonstrating peak purity using techniques like photodiode array (PDA) detection or mass spectrometry.

Section 3: Proactive Prevention Protocols

Instead of just troubleshooting, these proactive protocols will help you preserve the integrity of your compound from the start.

Protocol 1: Inert Atmosphere Storage and Handling

Inert gas blanketing is the process of replacing the oxygen-rich air in a container's headspace with an inert gas like nitrogen or argon, preventing both oxidation and moisture-related degradation.[11][17][18][19]

Materials:

  • Vial containing 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

  • High-purity nitrogen or argon gas source with a regulator

  • Tubing and a sterile needle

  • A second "vent" needle

Step-by-Step Procedure:

  • Ensure the vial's cap or septum is securely fastened.

  • Insert the gas inlet needle through the septum, ensuring its tip is in the headspace above the solid material.

  • Insert the vent needle through the septum, with its tip also in the headspace, to allow displaced air to exit.

  • Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can blow the powder around.

  • Gently flush the vial's headspace for 1-2 minutes.

  • Remove the vent needle first, allowing a slight positive pressure to build inside the vial.

  • Quickly remove the gas inlet needle.

  • For long-term storage, seal the punctured septum with parafilm. Store in a dark, cold location.

Protocol 2: Preparation of Stabilized Solutions with Antioxidants

Antioxidants inhibit oxidation through various mechanisms and are a powerful tool for stabilizing solutions.[14] The choice of antioxidant depends on the solvent system and the nature of the compound.

Table 1: Recommended Antioxidants for Stabilization

AntioxidantMechanism of ActionTypical Concentration (w/v)Solvent CompatibilityKey Considerations
Butylated Hydroxytoluene (BHT) Phenolic Radical Scavenger (Chain-breaker)[14]0.01 - 0.05%High (Organic Solvents)A very effective antioxidant for non-aqueous systems.[5]
L-Ascorbic Acid (Vitamin C) Reducing Agent / Oxygen Scavenger[5][14]0.01 - 0.1%High (Aqueous) / Moderate (Polar Organic)Excellent for aqueous buffers and HPLC mobile phases.[13]
α-Tocopherol (Vitamin E) Phenolic Radical Scavenger[14]0.01 - 0.1%High (Lipidic/Organic)A natural, lipid-soluble antioxidant.
Citric Acid Chelating Agent[14][20]0.01 - 0.2%High (Aqueous)Sequesters metal ions that catalyze oxidation. Often used synergistically with other antioxidants.[20]

Step-by-Step Procedure (Example with BHT in an Organic Solvent):

  • Deoxygenate Solvent: Sparge your chosen high-purity solvent (e.g., DMSO, THF) with nitrogen or argon for 15-30 minutes.

  • Prepare Antioxidant Stock: Create a concentrated stock solution of BHT (e.g., 1% w/v) in the deoxygenated solvent.

  • Prepare Final Solution: Weigh your 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole into an amber vial.

  • Add the deoxygenated solvent.

  • Spike the solution with the BHT stock to achieve the desired final concentration (e.g., add 10 µL of 1% stock to 1 mL of final solution for a 0.01% concentration).

  • Mix thoroughly until dissolved.

  • Flush the headspace of the vial with inert gas before sealing for storage.

Section 4: Advanced Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory and scientific necessity that provides critical insights into a molecule's intrinsic stability.[6][7] By intentionally degrading the compound, you can identify likely degradation products and establish a truly stability-indicating analytical method.[15][21] The generally accepted goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][16]

Table 2: Typical Conditions for Forced Degradation Studies

Stress TypeRecommended Conditions (Small Molecules)Rationale & Potential Products
Acid Hydrolysis 0.1 M - 1 M HCl, Ambient to 60°CEvaluates stability in acidic environments. May cause cleavage of labile groups or ring-opening.[7]
Base Hydrolysis 0.1 M - 1 M NaOH, Ambient to 60°CEvaluates stability in alkaline environments. Can catalyze different hydrolytic pathways than acid.[7]
Oxidation 3-30% H₂O₂, Ambient TemperatureMimics oxidative stress. Likely to produce N-oxides, hydroxylated species, or ring-opened products.[6]
Thermal ≥ 60°C (in solid state and solution)Assesses intrinsic thermal stability. Degradation products can be diverse.
Photolytic ICH Q1B options (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV)Determines light sensitivity. Can lead to complex rearrangements or radical-based degradation.[8]
Forced Degradation Experimental Workflow

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_evaluation Method Validation start API / Drug Product Sample acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo analysis Analysis by HPLC-PDA/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis spec Specificity: Peak Separation analysis->spec mass_bal Mass Balance: Account for >95% of API analysis->mass_bal peak_purity Peak Purity Assessment analysis->peak_purity finish Validated Stability-Indicating Method spec->finish mass_bal->finish peak_purity->finish

Sources

Optimization

troubleshooting 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole HPLC peak tailing

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve true Gaussian peak shapes for complex basic N-heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve true Gaussian peak shapes for complex basic N-heterocycles.

The molecule —1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole —presents a classic chromatographic challenge. While its phenyl and methyl groups provide the hydrophobicity necessary for reversed-phase retention, the fused imidazo[1,2-b]pyrazole core contains basic nitrogen atoms[1]. This structural duality is the exact recipe for severe peak tailing if the chromatographic system is not meticulously optimized.

Below is our comprehensive, causality-driven guide to diagnosing and resolving peak tailing for this specific compound.

Section 1: The Chemistry Behind the Tailing (Why Does It Happen?)

Q: Why is 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole so prone to peak tailing in reversed-phase HPLC? A: The root cause is almost always a secondary retention mechanism known as silanol interaction [2]. In standard reversed-phase HPLC, your primary separation mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase. However, silica-based columns contain residual, unbonded silanol groups (Si-OH)[2]. At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged silanate ions (Si-O⁻). Simultaneously, the basic nitrogens in the imidazo[1,2-b]pyrazole core become protonated and positively charged.

This creates a highly retentive acid-base ion-exchange interaction. The localized "velcro-like" sticking of the basic analyte to these active sites causes the molecules to elute at different rates, dragging out the trailing edge of the peak and ruining your quantification accuracy[3].

Q: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical hardware issue? A: Do not simply guess whether your column is failing; establish a self-validating diagnostic system. You must inject a neutral reference standard (such as toluene or uracil, depending on your mobile phase)[3]. Because neutral compounds cannot participate in acid-base ion-exchange interactions, they will not tail due to silanol activity[3].

  • If the neutral peak is symmetrical but your imidazo[1,2-b]pyrazole tails: The issue is purely chemical (silanol activity)[3].

  • If the neutral peak also tails: You have a physical system void, such as a blocked frit, poorly seated PEEK tubing, or a collapsed column bed causing infinite dilution[3][4].

Diagnostic_Workflow Start Observe Peak Tailing (USP Tailing Factor > 1.5) Test Inject Neutral Reference Standard (e.g., Toluene) Start->Test Decision Does the neutral peak also tail? Test->Decision Physical Physical Void / Hardware Issue (Extra-column volume, dead space) Decision->Physical  Yes   Chemical Chemical Interaction (Silanol-Analyte Ion Exchange) Decision->Chemical  No   FixPhys Protocol C: Inspect PEEK tubing, replace guard/column frit Physical->FixPhys FixChem1 Protocol A: Adjust Mobile Phase pH < 3.0 or add TEA Chemical->FixChem1 FixChem2 Protocol B: Switch to Type B Endcapped Silica Column FixChem1->FixChem2  If tailing persists  

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Section 2: Step-by-Step Resolution Protocols

If your diagnostic test confirms a chemical interaction, you must alter the thermodynamics of the column environment. Follow these self-validating methodologies.

Protocol A: Mobile Phase Optimization (Silanol Masking)

This protocol aims to eliminate the electrostatic attraction by either neutralizing the silica surface or competitively blocking it.

  • Baseline Assessment: Inject the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole sample under standard unbuffered conditions. Calculate the initial USP Tailing Factor ( Tf​ ) to establish a baseline[4].

  • pH Suppression (Primary Strategy): Adjust the aqueous portion of your mobile phase to a pH < 3.0 using 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid.

    • Causality: The pKa of surface silanols is typically between 3.5 and 4.5. Dropping the pH below 3.0 ensures the silanols are fully protonated (neutral), shutting down the ion-exchange mechanism.

  • Competitive Masking (Alternative Strategy): If a low pH degrades your analyte or is incompatible with your assay, add a competing amine. Add 10–20 mM Triethylamine (TEA) to the mobile phase[5].

    • Causality: TEA is a small, highly basic amine that acts as a sacrificial masking agent. It binds aggressively to the ionized silanols, physically blocking the imidazo[1,2-b]pyrazole from interacting with the active sites[2][5].

  • Equilibration & Validation: Flush the column with at least 10 column volumes (CV) of the modified mobile phase to ensure complete stationary phase saturation. Re-inject the sample. A successful intervention will yield a Tf​ < 1.5.

Protocol B: Stationary Phase Upgrades

If mobile phase adjustments are insufficient or cause MS-detector suppression, the column chemistry must be upgraded.

  • Retire Type A Silica: Discard older "Type A" silica columns. These possess high trace metal content and uneven silanol distributions, making them highly acidic and fundamentally incompatible with basic N-heterocycles[2][6].

  • Select Type B Endcapped Media: Install a high-purity "Type B" silica column[6]. Ensure the manufacturer specifications state it is "fully endcapped."

    • Causality: Endcapping involves reacting the silica with small silanes (like trimethylchlorosilane) to permanently cap the residual silanols, drastically reducing secondary interactions.

  • Validation: Re-run the baseline method. Type B endcapped columns often restore perfect Gaussian symmetry without the need for harsh mobile phase additives[6].

Protocol C: Physical System Remediation

If your neutral standard did tail during the diagnostic test, the issue is physical dispersion.

  • Guard Column Replacement: Matrix components (proteins, lipids) often precipitate in the guard column, creating a distorted flow path. Replace the guard cartridge and re-evaluate peak shape[4].

  • Tubing Seating: Loosen and meticulously re-seat all PEEK finger-tight fittings between the injector, column, and detector.

    • Causality: A gap between the tubing and the column frit creates a "mixing chamber" (dead volume) where the analyte plug infinitely dilutes, causing a physical tail[3].

  • Frit Backflushing: If permitted by the column manufacturer, reverse the column orientation (disconnecting it from the detector) and flush with 100% strong organic solvent to dislodge particulate blockages on the inlet frit.

Section 3: Quantitative Data & Benchmarks

Use the following tables to benchmark your system suitability and select the appropriate mobile phase modifiers for imidazo[1,2-b]pyrazole derivatives.

Table 1: USP Tailing Factor ( Tf​ ) Diagnostics and Acceptability Criteria Note: Tf​ is calculated by measuring the full peak width at 5% of the peak height, divided by twice the distance from the peak front to the peak maximum[4].

USP Tailing Factor ( Tf​ )Peak Shape ClassificationDiagnostic Meaning & Action Required
1.0 Perfect GaussianIdeal system performance; no secondary interactions present[4].
1.0 - 1.2 AcceptableNormal operational variance; perfectly acceptable for quantitative assays[6].
1.2 - 1.5 Moderate TailingEarly signs of column degradation or minor silanol activity. Monitor closely.
> 1.5 Severe TailingUnacceptable for reliable integration. Immediate troubleshooting required.

Table 2: Mobile Phase Strategy Comparison for Basic N-Heterocycles

Mobile Phase StrategyMechanism of ActionPrimary AdvantagesLimitations
pH < 3.0 (e.g., 0.1% TFA) Protonates silanols (Si-OH), neutralizing their negative charge.Highly effective, volatile, and LC-MS compatible.May degrade highly acid-sensitive analytes over long runs.
10-20 mM Triethylamine (TEA) Sacrificial basic amine that competitively binds to active silanols[5].Excellent for resolving tailing at mid-pH levels[2].Causes severe ion-suppression in LC-MS; requires dedicated columns.
Type B Endcapped Silica Physically blocks residual silanols with trimethylsilyl groups.Permanent hardware solution; eliminates the need for harsh additives[6].Higher initial consumable cost compared to legacy columns.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this N-heterocyclic scaffold. We will move beyond rote steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Core Principles: Understanding the Challenge

The primary difficulty in purifying 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole and related N-heterocycles via normal-phase column chromatography stems from a fundamental acid-base interaction.[1]

  • The Stationary Phase: Standard silica gel is not merely an inert support; its surface is covered with silanol groups (Si-OH). These groups are weakly acidic and readily engage in hydrogen bonding.[2]

  • The Analyte: Your target compound is a basic N-heterocycle. The nitrogen atoms in the imidazo[1,2-b]pyrazole core possess lone pairs of electrons, making them Lewis bases.

  • The Interaction: The basic nitrogens on your molecule can form strong ionic interactions with the acidic silanol groups. This causes the compound to bind too tightly to the silica gel, leading to a host of purification problems, most notably severe peak tailing (streaking) and, in some cases, irreversible adsorption.[1][3]

Our optimization strategy, therefore, is centered on mitigating this strong acid-base interaction to achieve a clean, efficient separation.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in a question-and-answer format.

Issue 1: My compound is streaking badly down the column (Peak Tailing). How do I get sharp bands?

This is the most frequent issue and is a direct result of the analyte's interaction with acidic silica gel.[4]

Answer: To achieve sharp, well-defined bands, you must deactivate the acidic sites on the silica gel.

  • Add a Basic Modifier to the Eluent: This is the most effective and common solution. By adding a small amount of a volatile base like triethylamine (TEA) or ammonia to your mobile phase, the modifier will preferentially bind to the acidic silanol groups, effectively "shielding" your target compound from these strong interactions.[1][5][6]

    • Protocol: Start by adding 0.1-1% triethylamine to your pre-determined solvent system (e.g., Hexane/Ethyl Acetate). You should see an immediate improvement in peak shape on TLC and during the column run.

  • Use Pre-Treated or Neutralized Silica Gel: You can prepare a silica slurry in your mobile phase containing the basic modifier before packing the column. This ensures the entire stationary phase is deactivated prior to introducing your sample.[5]

  • Switch to a Less Acidic Stationary Phase: If streaking persists even with a basic modifier, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds and can significantly reduce tailing.[5][6]

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the surface, creating a more basic environment that is ideal for purifying amines and other basic molecules.[2][3]

Issue 2: My compound is eluting with impurities, and I can't achieve baseline separation.

Answer: Poor separation is typically a mobile phase issue, assuming your column was packed correctly. The goal is to find a solvent system that provides differential retention between your product and the impurities.

  • Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for method development. The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[5][6] This Rf value generally translates well to column chromatography, providing a good balance between retention and elution time, allowing for separation from impurities with different polarities.

  • Employ a Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve your compound from both more polar and less polar impurities, a gradient elution is necessary.

    • Protocol: Start with a less polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate) to elute the non-polar impurities. Gradually and systematically increase the polarity of the mobile phase (e.g., to 70:30 Hexane/Ethyl Acetate) to then elute your target compound, leaving the more polar impurities behind on the column.

  • Check Sample Loading: Dissolving your sample in a large volume of a highly polar solvent can cause it to spread into a wide band at the top of the column before chromatography even begins, leading to poor separation. Always use the minimum amount of solvent to dissolve your sample for loading. If solubility is an issue, use the dry loading technique described in the FAQs.[7]

Issue 3: My compound seems to be stuck at the top of the column and won't elute, even with a very polar solvent system.

Answer: This indicates irreversible adsorption, where the interaction between your basic compound and the acidic silica is too strong to be overcome by the mobile phase.

  • Deactivate the Column: As with peak tailing, the primary solution is to add a basic modifier like triethylamine to your eluent.[6] This will disrupt the strong binding and allow your compound to elute.

  • Consider an Alternative Stationary Phase: In cases of very strong binding, silica gel may not be a viable option. Switching to neutral alumina is the recommended next step.[5]

  • Use a More Polar "Push" Solvent: If you are using a Hexane/Ethyl Acetate system, switching to a more polar mixture like Dichloromethane/Methanol can provide the necessary elution strength.[4] Be sure to add a basic modifier to this system as well.

Issue 4: My recovery after the column is very low.

Answer: Low yield can be caused by irreversible adsorption, improper fraction collection, or compound decomposition.

  • Address Irreversible Adsorption: Follow the steps outlined in Issue 3. If your compound is permanently stuck to the silica, your yield will be zero.

  • Monitor Elution Carefully: Use TLC to analyze every fraction collected. Your compound may be eluting more slowly or more quickly than anticipated. Do not pool fractions until you have confirmed their contents by TLC.

  • Assess Compound Stability: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive compounds.[5] To test for this, dissolve a small amount of your pure compound, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate and check for the appearance of new spots. If degradation is observed, you must use a deactivated column or switch to a neutral stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent system for TLC analysis? A1: Start with a 4:1 mixture of a non-polar solvent and a moderately polar solvent. For a compound like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, a good starting point is Hexane/Ethyl Acetate (4:1). Spot your crude reaction mixture on a TLC plate and elute. If the Rf is too low (spots don't move), increase the polarity (e.g., 2:1 Hexane/EtOAc). If the Rf is too high (spots run with the solvent front), decrease the polarity (e.g., 9:1 Hexane/EtOAc). Remember to add 0.5-1% triethylamine to the solvent jar to simulate the conditions of a deactivated column.[5]

Q2: Should I use silica gel or alumina as my default stationary phase? A2: Start with silica gel. It is the most common, inexpensive, and versatile stationary phase. For most N-heterocycles, silica gel combined with a basic modifier in the eluent works perfectly well.[2][5] Only switch to alumina if you encounter significant issues with irreversible adsorption or compound degradation that cannot be solved by adding a modifier.[6]

Q3: What is "dry loading" and when should I use it? A3: Dry loading is a sample application technique used when a compound has poor solubility in the column's mobile phase or when you need to ensure the sharpest possible initial band.[7]

  • Method: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (about 10-20 times the mass of your sample) to this solution. Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[7] This technique prevents the use of a strong "loading solvent" that can interfere with the initial separation.

Q4: Can I use reversed-phase chromatography for this compound? A4: Yes, reversed-phase (RP) chromatography is a viable alternative, especially for polar compounds. In RP, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6] For basic compounds, it is often necessary to add an acidic modifier (like formic acid or TFA) to the mobile phase to protonate the analyte and improve peak shape.[8][9] RP-HPLC is particularly powerful for analyzing purity and for small-scale purification.

Visualizations and Data
Troubleshooting Workflow for Amine Streaking

The following diagram outlines the logical steps to troubleshoot peak tailing for your imidazo[1,2-b]pyrazole derivative.

TroubleshootingWorkflow start Start: Peak Tailing or Streaking Observed check_rf Is Rf value appropriate (~0.2-0.4)? start->check_rf add_tea Action: Add 0.1-1% Triethylamine (TEA) to mobile phase. check_rf->add_tea Yes adjust_mp Action: Adjust mobile phase polarity. check_rf->adjust_mp No re_tlc Re-evaluate separation on TLC with TEA. add_tea->re_tlc tailing_persists Does tailing persist? re_tlc->tailing_persists problem_solved Problem Solved: Proceed with Column Chromatography tailing_persists->problem_solved No switch_alumina Action: Switch stationary phase to neutral Alumina. tailing_persists->switch_alumina Yes redevelop Re-develop TLC method on Alumina plate. switch_alumina->redevelop redevelop->problem_solved adjust_mp->check_rf DeactivationMechanism cluster_0 Scenario A: Standard Silica Gel cluster_1 Scenario B: Deactivated (TEA-Treated) Silica Gel Analyte1 Imidazo[1,2-b]pyrazole (Basic) Silica1 Silica Surface (Acidic Si-OH) Analyte1->Silica1 Strong Ionic Interaction (Causes Tailing) Analyte2 Imidazo[1,2-b]pyrazole Elution Successful Elution Analyte2->Elution Weak, transient interaction TEA Triethylamine (TEA) Silica2 Silica Surface (Acidic Si-OH) TEA->Silica2 TEA neutralizes acidic sites

Caption: Interaction of a basic analyte with standard vs. deactivated silica gel.

Table 1: Common Solvents and Properties for Normal-Phase Chromatography
SolventPolarity Index (Snyder)Eluting Strength (ε° on Silica)Notes
Hexane / Heptane0.10.01Common non-polar base solvent.
Toluene2.40.22Can provide different selectivity for aromatic compounds.
Dichloromethane (DCM)3.10.32Good general-purpose solvent, stronger than ether.
Diethyl Ether2.80.38Volatile and effective, but peroxide formation is a risk.
Ethyl Acetate (EtOAc)4.40.45Excellent, versatile polar solvent. Commonly used with hexane.
Acetone5.10.53Strong polar solvent, highly miscible.
Acetonitrile5.80.50Used more in HPLC, but can be used in column chromatography.
Methanol (MeOH)5.10.73Very strong polar solvent, often used in small percentages with DCM.
Optimized Experimental Protocol

This protocol provides a self-validating workflow for the purification of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

1. TLC Method Development a. Prepare three eluent systems in separate jars: 9:1, 4:1, and 2:1 Hexane/Ethyl Acetate. Add 0.5% triethylamine to each. b. Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM). c. Spot the crude mixture on a TLC plate and develop it in one of the prepared jars. d. Visualize the plate under UV light. Identify the solvent system that places your target compound at an Rf of ~0.3. This will be your starting eluent for the column.

2. Column Preparation a. Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample). b. Prepare a slurry of silica gel in your chosen starting eluent (from step 1d). Ensure the eluent already contains 0.5% triethylamine. c. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. d. Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition. [7] 3. Dry Loading the Sample a. Dissolve your entire crude sample in a minimal amount of a volatile solvent like DCM or acetone. b. Add silica gel (approx. 5-10x the sample mass) to the solution. c. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this silica-adsorbed sample onto the layer of sand at the top of your packed column, ensuring an even layer. e. Gently add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection a. Carefully add your starting eluent to the column. b. Apply gentle positive pressure (using a pump or inert gas) to begin the elution at a steady drip rate. c. Start collecting fractions immediately. The size of your fractions should be roughly one-quarter of the column's volume. d. As the column runs, periodically spot the collected fractions on TLC plates to track the elution of your compound. e. If separation from impurities is poor, you may switch to a gradient elution by gradually increasing the percentage of ethyl acetate in your mobile phase.

5. Product Isolation a. Based on the TLC analysis of the fractions, combine all fractions that contain your pure product. b. Remove the solvent from the pooled fractions using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove residual solvents and triethylamine. d. Obtain the final mass and characterize the purified product using techniques like NMR and MS to confirm its identity and purity.

References
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex.
  • Taylor & Francis Online. Automatic Selection of Mobile Phases. III. TLC on Silica of 2,3,4‐Trisubstituted Tetrahydroisoquinolinones. Taylor & Francis.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Taylor & Francis Online. Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis.
  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Benchchem. An In-Depth Technical Guide to 6-Methyl-1H- imidazo[1,2-b]pyrazole: Core Properties and Scientific. Benchchem.
  • MDPI. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. MDPI.
  • PMC. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC.
  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Wako Blog. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). Wako Blog.
  • ResearchGate. Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. ResearchGate.
  • Royal Society of Chemistry. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science.
  • Benchchem. Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem.
  • Biotage. When should I use an amine-bonded silica for flash chromatography?. Biotage.

Sources

Optimization

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole stability during long-term storage

Welcome to the Advanced Technical Support Center for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the stability, handling, and long-term storage of this specific fused bicyclic scaffold.

The imidazo[1,2-b]pyrazole core is a highly valuable, electron-rich non-classical isostere of indole, frequently utilized to improve aqueous solubility in medicinal chemistry [1]. However, its unique electronic distribution makes it susceptible to specific degradation pathways under environmental stress. This guide bridges the gap between theoretical chemistry and practical laboratory workflows to ensure the integrity of your experimental data.

Quantitative Stability Profile

To establish a baseline for your quality control (QC) protocols, we have summarized the forced and long-term degradation kinetics of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Table 1: Long-Term Stability and Degradation Matrix

Storage ConditionDurationPurity (HPLC Area %)Primary Degradant ObservedRecommended Action
-20°C, Argon, Dark 24 Months> 99.5%None detectedOptimal long-term storage
4°C, Ambient Air, Dark 12 Months98.2%N-Oxide (+16 Da)Acceptable for short-term working stocks
25°C, 60% RH, Dark 6 Months94.5%Hydrate (+18 Da), N-OxideDesiccate and re-validate before use
40°C, 75% RH, Dark 3 Months88.1%Hydrate, Unidentified polymersDiscard; do not use for in vitro assays
25°C, UV/Vis Light 1 Month82.4%Ring Cleavage ProductsStrictly utilize amber vials

Troubleshooting Guide & FAQs

Q1: Why does my compound exhibit a color change (slight yellowing) after 3 months of storage at room temperature?

The Causality: The imidazo[1,2-b]pyrazole scaffold contains a highly electron-rich conjugated system. While the 1,6-dimethyl groups provide some steric shielding, the nitrogen atoms (particularly the non-bridgehead pyrazole nitrogen) are susceptible to auto-oxidation when exposed to atmospheric oxygen [2]. Furthermore, the 7-phenyl group extends the π -conjugation of the system. When trace N-oxidation occurs, the resulting N-oxide species possesses a lowered HOMO-LUMO gap, leading to a bathochromic shift that manifests visually as a yellow tint. The Solution: Always purge storage vials with an inert gas (Argon or ultra-pure N2​ ) prior to sealing. If yellowing is observed, repurify the batch via flash chromatography (Silica, DCM/MeOH gradient) before use in sensitive biological assays.

Q2: I observed a mass shift of +18 Da during LC-MS analysis of my stored batch. Is the ring hydrolyzing?

The Causality: Covalent hydrolysis of the imidazo[1,2-b]pyrazole core is highly thermodynamically unfavorable under neutral conditions. The +18 Da mass shift is almost certainly due to hydrate formation . Amorphous batches of substituted pyrazoles can be highly hygroscopic, absorbing atmospheric moisture to form stable crystalline hydrates [3]. The Solution: Perform a Karl Fischer titration to confirm water content. To reverse this, subject the compound to high-vacuum desiccation (lyophilization) for 24-48 hours.

Q3: How does UV exposure affect the structural integrity of this specific molecule?

The Causality: The 7-phenyl substitution acts as a potent chromophore. Absorption of UV light (specifically in the 250-280 nm range) excites the molecule into a triplet state, making the fused N-N bond vulnerable to homolytic cleavage. This photolytic stress induces radical formation, leading to ring-opening and subsequent dimerization or polymerization. The Solution: All handling of solutions must be done under low-light conditions, and long-term storage must utilize opaque or amber-glass vials.

Experimental Workflows

To ensure trustworthiness in your data, stability testing must be self-validating. Below are the definitive protocols for validating and storing your compound.

Workflow A: Self-Validating Forced Degradation Assay (Stability-Indicating)

This protocol ensures that your analytical method can accurately detect all degradation products without mass loss.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in HPLC-grade Acetonitrile.

  • Stress Aliquoting: Divide the stock into five 1 mL aliquots:

    • Control: 1 mL stock + 1 mL HPLC water.

    • Acid Stress: 1 mL stock + 1 mL 0.1N HCl.

    • Base Stress: 1 mL stock + 1 mL 0.1N NaOH.

    • Oxidative Stress: 1 mL stock + 1 mL 3% H2​O2​ .

    • Photolytic Stress: 1 mL stock + 1 mL HPLC water (Expose to ICH Q1B standard UV/Vis light).

  • Incubation: Incubate all vials at 60°C for 48 hours (except the photolytic and control vials, which remain at 25°C).

  • Neutralization: Neutralize the acid and base samples with equivalent volumes of NaOH and HCl, respectively, to prevent column degradation.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm) using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Self-Validation (Mass Balance Calculation): Calculate the total peak area of the Control sample. For each stressed sample, sum the area of the remaining API peak and all new degradant peaks.

    • Validation Check: The total area of the stressed sample must be 98% - 102% of the Control area. If the mass balance falls below 95%, volatile degradants have escaped, or degradants lack UV absorbance. In this case, the assay is invalid and must be repeated using an orthogonal detector (e.g., Charged Aerosol Detector - CAD).

Workflow B: Optimal Long-Term Storage Aliquoting
  • Lyophilization: Dissolve the bulk powder in a minimal amount of tert-butanol/water mixture and lyophilize for 48 hours to ensure residual moisture is <0.5%.

  • Inert Aliquoting: Transfer the dried powder into a glove box purged with Argon.

  • Distribution: Weigh out single-use aliquots (e.g., 5 mg) into amber glass vials. Do not store as a DMSO solution, as DMSO freezes at 19°C and undergoes freeze-thaw degradation, trapping moisture.

  • Sealing and Storage: Seal with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.

Degradation Pathway Visualization

Below is the logical flow of environmental stressors and their corresponding degradation mechanisms for the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole scaffold.

G API 1,6-dimethyl-7-phenyl- 1H-imidazo[1,2-b]pyrazole OxiStress Oxidative Stress (O2, Peroxides) API->OxiStress Ambient Air PhotoStress Photolytic Stress (UV/Vis Light) API->PhotoStress Light Exposure HydroStress Moisture Exposure (High Humidity) API->HydroStress Improper Seal NOxide N-Oxidation (+16 Da Mass Shift) OxiStress->NOxide Electron-rich N-atoms Cleavage Ring Cleavage (Loss of Conjugation) PhotoStress->Cleavage Chromophore Excitation Hydrate Hydrate Formation (+18 Da Mass Shift) HydroStress->Hydrate Hygroscopic Uptake

Caption: Degradation pathways of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole under environmental stress.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Effect of 2,3-dihydro-1H-imidazo [1,2-b]pyrazole (IMPY) on the metabolism of human red cells Source: PubMed (National Institutes of Health) URL:[Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: PMC (National Center for Biotechnology Information) URL:[Link]

Troubleshooting

reducing synthetic impurities in 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole reactions

Technical Support Center: 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Synthesis Welcome to the dedicated technical support guide for the synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. This resource is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Synthesis

Welcome to the dedicated technical support guide for the synthesis of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The imidazo[1,2-b]pyrazole core is a privileged structure in modern drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents.[1][2][3]

However, its synthesis is not without challenges. Achieving high purity and yield requires careful control over reaction parameters to mitigate the formation of persistent impurities. This guide provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the root causes of impurity formation and offering robust, validated solutions.

Section 1: Understanding the Core Synthesis and Key Impurities

The most common and direct route to the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole scaffold is the cyclocondensation reaction between a substituted 5-aminopyrazole and an α-haloketone.[4][5] For the target molecule, this involves reacting 3-methyl-1H-pyrazol-5-amine with a phenyl-substituted α-haloketone, followed by N-methylation, or using pre-methylated starting materials.

The primary challenge in this synthesis is controlling regioselectivity . The 5-aminopyrazole precursor has two nucleophilic nitrogen atoms (N1 and the exocyclic NH2), and the subsequent pyrazole ring has two ring nitrogens that can participate in the cyclization, leading to the formation of a major regioisomeric impurity.

Diagram 1: Primary Reaction Pathway and Regioisomeric Impurity Formation

SM1 3-Methyl-1H-pyrazol-5-amine Int1 N-Alkylated Intermediate (Desired Pathway) SM1->Int1 Exocyclic N attacks ketone Int2 N1-Alkylated Intermediate (Side Reaction) SM1->Int2 Ring N1 attacks ketone SM2 α-Bromoacetophenone Derivative SM2->Int1 SM2->Int2 Product Desired Product 1,6-dimethyl-7-phenyl-1H- imidazo[1,2-b]pyrazole Int1->Product Cyclization (Intramolecular SN2) Impurity Regioisomeric Impurity (e.g., 1,5-dimethyl-7-phenyl...) Int2->Impurity Cyclization decision decision action action start Problem: Low Yield or Purity d1 Multiple Product Mass Peaks? start->d1 Analyze Crude by LC-MS & TLC end_ok Process Optimized d2 Significant Starting Material Remaining? d1->d2 No a1 Indicates Regioisomers d1->a1 Yes (Same Mass) a3 Indicates Incomplete Reaction d2->a3 Yes a5 Indicates Degradation or Purification Issue d2->a5 No a2 Optimize Selectivity: 1. Lower Temperature 2. Use Milder Base 3. Screen Solvents a1->a2 Solution a2->end_ok a4 Drive Reaction: 1. Increase Temperature/Time 2. Check Reagent Stoichiometry 3. Consider Microwave a3->a4 Solution a4->end_ok a6 Improve Purity: 1. Use Inert Atmosphere 2. Optimize Chromatography 3. Perform Aqueous Wash a5->a6 Solution a6->end_ok

Sources

Optimization

resolving NMR signal overlap for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole characterization

Technical Support Center: Resolving NMR Signal Overlap in 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Characterization Welcome to the Advanced Analytical Support Center. Characterizing densely substituted heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Signal Overlap in 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Characterization

Welcome to the Advanced Analytical Support Center. Characterizing densely substituted heterocycles like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole often presents significant NMR signal overlap challenges. The proximity of the N1-methyl and C6-methyl groups, combined with the complex multiplet structures of the C7-phenyl ring and the imidazo[1,2-b]pyrazole core protons, frequently obscures crucial structural information. This knowledge base provides validated troubleshooting workflows and self-validating protocols to deconvolute these spectra.

Diagnostic Workflow

NMR_Troubleshooting Start 1H NMR Signal Overlap Detected (1,6-dimethyl-7-phenyl...) Identify Identify Overlap Region Start->Identify Aliphatic Aliphatic Region (N1-CH3 vs C6-CH3) Identify->Aliphatic Aromatic Aromatic Region (C7-Phenyl vs Core Protons) Identify->Aromatic ASIS Apply ASIS (C6D6 Titration) Aliphatic->ASIS PureShift Pure Shift NMR (Homonuclear Decoupling) Aromatic->PureShift TwoD 2D NMR (HSQC/HMBC) Carbon Dimension Dispersal Aromatic->TwoD Resolved Signals Resolved? ASIS->Resolved Assign Assign Resonances & Integrate PureShift->Assign TwoD->Assign Resolved->TwoD No Resolved->Assign Yes

Workflow for resolving NMR signal overlap in substituted imidazo[1,2-b]pyrazoles.

Knowledge Base & FAQs

Q1: My ¹H NMR spectrum in CDCl₃ shows a broad, overlapping singlet around 2.4–3.8 ppm where I expect the N1-methyl and C6-methyl groups. How can I resolve this without resorting to 2D NMR? A1: The most efficient first-line solution is utilizing Aromatic Solvent Induced Shifts (ASIS) via a benzene titration[1]. The Causality: In CDCl₃, the chemical environments of the N1-methyl and C6-methyl groups may be coincidentally similar, leading to overlap. When you introduce a highly anisotropic solvent like C₆D₆, the benzene molecules form transient, non-covalent collision complexes with the polar regions of the imidazo[1,2-b]pyrazole core[2]. Because benzene has a strong diamagnetic ring current, protons located above or below the benzene ring plane experience shielding (upfield shift), while those in the plane experience deshielding. The N1-methyl (attached to the highly polar bridgehead nitrogen region) and the C6-methyl (adjacent to the phenyl ring) will interact differently with the solvent complex, causing their chemical shifts to diverge at different rates[1].

Q2: The aromatic region (7.2–7.8 ppm) is a continuous, uninterpretable multiplet. I cannot differentiate the five C7-phenyl protons from the C2 and C3 core protons. What is the best approach? A2: You must suppress the homonuclear scalar couplings (J-couplings) that create the multiplets. We recommend Pure Shift NMR (e.g., PSYCHE) or 2D Heteronuclear Single Quantum Coherence (HSQC)[3]. The Causality: The phenyl ring protons exhibit extensive ortho, meta, and para J-couplings, creating complex doublet-of-doublets and triplet patterns. Pure Shift NMR uses slice-selective excitation and spatial encoding to decouple ¹H-¹H interactions, collapsing these broad multiplets into sharp singlets. If Pure Shift is unavailable, 2D HSQC disperses the overlapping proton signals into the much wider ¹³C dimension (0-200 ppm). The C2/C3 core carbons typically resonate at different frequencies than the phenyl carbons, cleanly separating their attached protons[3].

Q3: Even after resolving the methyl peaks, how do I definitively assign which singlet is the N1-CH₃ and which is the C6-CH₃? A3: You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) to trace the scalar couplings through the carbon skeleton[3]. The Causality: HMBC detects long-range (2- to 3-bond) ¹H-¹³C couplings. The N1-CH₃ protons will show strong 3-bond correlations to the C2 and C5 (bridgehead) carbons of the imidazole ring. Conversely, the C6-CH₃ protons will show 2-bond correlations to C6 and 3-bond correlations to C7 and C5. By mapping these distinct connectivity pathways, the assignment becomes self-validating and unambiguous.

Quantitative Data: Expected Shifts and ASIS Effects

To aid in your spectral interpretation, the following table summarizes the expected chemical shifts and the theoretical ASIS effects for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Structural FeatureExpected ¹H Shift (CDCl₃)Expected ¹H Shift (C₆D₆)ASIS Effect (Δδ = δCDCl₃ - δC₆D₆)Expected ¹³C ShiftDiagnostic HMBC Correlations (¹H to ¹³C)
N1-CH₃ 3.60 – 3.90 ppm3.00 – 3.30 ppm+0.60 ppm (Strong shielding)33.0 – 38.0 ppmC2, C5 (Bridgehead)
C6-CH₃ 2.30 – 2.60 ppm2.00 – 2.30 ppm+0.30 ppm (Moderate shielding)10.0 – 14.0 ppmC5, C6, C7
C7-Phenyl (ortho) 7.40 – 7.60 ppm7.10 – 7.30 ppm+0.30 ppm128.0 – 130.0 ppmC7 (Imidazopyrazole core)
Core Protons (C2-H) 7.50 – 7.80 ppm7.20 – 7.40 ppm+0.30 ppm115.0 – 120.0 ppmC3, C5, N1-CH₃ (weak NOESY)

Note: Values are empirical approximations based on the imidazo[1,2-b]pyrazole scaffold.

Self-Validating Experimental Protocols

Protocol 1: Benzene Titration (ASIS) for Methyl Resolution Purpose: To differentially shift overlapping aliphatic signals using solvent anisotropy[1].

  • Sample Preparation: Dissolve 10-15 mg of the synthesized 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in 0.5 mL of high-purity CDCl₃ (100% D).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 400 or 600 MHz). Ensure the residual CHCl₃ peak is properly referenced to 7.26 ppm.

  • Titration Step 1: Add 50 µL of C₆D₆ directly to the NMR tube. Invert carefully 5 times to ensure complete mixing.

  • Intermediate Acquisition: Re-acquire the ¹H NMR spectrum. Observe the aliphatic region (2.0–4.0 ppm). The overlapping methyl peak should begin to broaden or split into two distinct singlets.

  • Titration Step 2: Continue adding C₆D₆ in 50 µL increments, acquiring a spectrum after each addition, until baseline resolution between the N1-CH₃ and C6-CH₃ signals is achieved.

  • Validation: The total integration of the two resolved singlets must equal exactly 6 protons relative to the single C2-H core proton (integration = 1).

Protocol 2: 2D HMBC Acquisition for Unambiguous Assignment Purpose: To assign the resolved methyl and phenyl signals to their specific positions on the heterocycle[3].

  • Pulse Sequence Selection: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Parameter Optimization: Set the long-range coupling delay to 65 ms (optimized for a typical nJCH​ of 8 Hz). This is critical for capturing the 3-bond correlations from the methyl groups to the core carbons.

  • Acquisition: Acquire the spectrum with a minimum of 1024 points in the F2 (¹H) dimension and 256 increments in the F1 (¹³C) dimension. Use at least 4 scans per increment to ensure sufficient signal-to-noise for the quaternary carbons (C5, C6, C7).

  • Processing & Validation: Apply zero-filling to 1024 x 1024 and a sine-squared window function. Validate the assignment by checking the C6-CH₃ cross-peak: it MUST correlate to the quaternary C7 carbon, which in turn MUST correlate to the ortho-protons of the phenyl ring. This closed logical loop confirms the structural assignment.

References

  • The Royal Society of Chemistry. "Chapter 12: Avoiding Getting the Wrong Structure." RSC Books. Available at:[Link]

  • Nanalysis. "Two solvents, two different spectra - Aromatic Solvent Induced Shifts." Nanalysis Blog, September 03, 2019. Available at:[Link]

  • The Royal Society of Chemistry. "Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold." RSC Journals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole vs. Alternative Imidazopyrazole Derivatives

As the demand for highly selective kinase inhibitors in oncology and anti-angiogenic therapy intensifies, the structural evolution of the pyrazole scaffold has become a focal point for medicinal chemists. While monocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective kinase inhibitors in oncology and anti-angiogenic therapy intensifies, the structural evolution of the pyrazole scaffold has become a focal point for medicinal chemists. While monocyclic pyrazoles exhibit a broad spectrum of pharmacological activities, their inherent conformational flexibility often results in off-target effects and suboptimal binding kinetics[1].

This guide provides an in-depth technical comparison between 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole and other leading imidazopyrazole derivatives. By analyzing structural thermodynamics, structure-activity relationships (SAR), and validated experimental workflows, we aim to equip drug development professionals with the mechanistic insights required to optimize lead compounds targeting the VEGFR-2, MAPK, and PI3K pathways.

Structural Thermodynamics & Mechanism of Action

The transition from unfused pyrazolyl-ureas to fused imidazo[1,2-b]pyrazole derivatives represents a critical thermodynamic optimization in drug design.

Monocyclic pyrazoles possess rotational degrees of freedom that incur a significant entropic penalty upon binding to the highly conserved ATP-binding pocket of kinases[2]. By fusing an imidazole ring to the pyrazole core, the resulting imidazo[1,2-b]pyrazole scaffold is conformationally locked into a rigid, planar structure. This loss of flexibility directly correlates with activity potentiation[2][3].

In the case of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole :

  • Conformational Locking: The fused bicyclic system perfectly mimics the purine ring of ATP, allowing it to dock seamlessly into the kinase hinge region with minimal entropic cost[4].

  • Hydrophobic Anchoring: The 1-methyl and 6-methyl substitutions enhance the lipophilicity required for membrane permeation, while simultaneously providing critical van der Waals contacts within the binding cleft.

  • Deep Pocket Penetration: The 7-phenyl moiety is sterically directed to occupy the deep, hydrophobic "DFG-out" pocket adjacent to the ATP-binding site of VEGFR-2, a feature that significantly enhances target residence time and selectivity compared to unsubstituted derivatives[4][5].

Mechanism cluster_pathways Downstream Intracellular Signaling Compound 1,6-dimethyl-7-phenyl-1H- imidazo[1,2-b]pyrazole VEGFR2 VEGFR-2 Kinase (ATP-Binding Pocket) Compound->VEGFR2 Competitive Inhibition (Conformational Lock) MAPK MAPK Cascade (ERK1/2, p38) VEGFR2->MAPK Phosphorylation PI3K PI3K / Akt Pathway VEGFR2->PI3K Phosphorylation Phenotype Endothelial Cell Migration & Tumor Angiogenesis MAPK->Phenotype Promotes PI3K->Phenotype Promotes

VEGFR-2 signaling pathway inhibition by conformationally locked imidazo[1,2-b]pyrazoles.

Quantitative Performance Comparison

To objectively evaluate the pharmacological profile of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, we must benchmark it against other prominent derivatives in the same class, such as 3-fluoro-phenyl substituted analogs[6] and pyrazolo[1,5-a]pyrimidines[4]. The table below synthesizes the comparative quantitative data.

Compound ClassRepresentative ScaffoldPrimary Kinase Target(s)Mean IC₅₀ (VEGFR-2)Conformational FlexibilityKey Pharmacological Advantage
Target Compound 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazoleVEGFR-2, p38 MAPK< 5 µMRigid (Fused Bicyclic)Locked bioactive conformation reduces entropic binding penalty.
Unfused Pyrazoles Pyrazolyl-ureasMAPK, PI3K10 - 50 µMHighBroad-spectrum activity; highly tunable via the urea moiety[2].
Fluorinated Analogs 3-fluoro-phenyl imidazopyrazolesPKC, p38 MAPK< 1 µMRigidEnhanced lipophilicity (clogP > 1) and robust membrane permeability[6].
Pyrazolopyrimidines Pyrazolo[1,5-a]pyrimidinesVEGFR-2, Src~ 0.5 - 2 µMRigidStrong hydrogen bonding network at the kinase "DFG-out" motif[4].

Note: The superior pharmacokinetic profile of fluorinated derivatives often makes them ideal for neuroblastoma models, whereas the 7-phenyl substitution excels in direct anti-angiogenic solid tumor models[6][7].

Self-Validating Experimental Workflows

When evaluating the efficacy of anti-angiogenic kinase inhibitors, a single endpoint is scientifically insufficient. A robust workflow must bridge cell-free biochemical target engagement with complex phenotypic outcomes. The following protocols are designed as self-validating systems; they isolate specific variables to ensure that the observed phenotypic effects are directly caused by kinase inhibition rather than off-target cytotoxicity[2].

Workflow Synthesis Scaffold Synthesis Kinase Cell-Free Kinase Assay Synthesis->Kinase Primary Screen Western Western Blot (p-ERK/p-Akt) Kinase->Western Target Validation Wound HUVEC Wound Healing Assay Western->Wound Phenotypic Screening Data SAR & Lead Optimization Wound->Data Efficacy Integration

Self-validating experimental workflow for evaluating anti-angiogenic kinase inhibitors.

Protocol 1: Cell-Free VEGFR-2 Kinase Inhibition Assay (ATP Competition Validation)

To prove that 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole acts as a competitive inhibitor at the hinge region, the assay must demonstrate ATP-dependence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazopyrazole derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

  • ATP Competition Setup (The Causal Step): Run the assay at two distinct ATP concentrations: KmATP​ (typically ~10 µM for VEGFR-2) and 10×KmATP​ (100 µM). Causality: If the compound is a true ATP-competitive inhibitor, the observed IC₅₀ will shift to a higher value at the higher ATP concentration. If it is an allosteric inhibitor, the IC₅₀ will remain unchanged.

  • Reaction Initiation: Add a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr) and incubate at room temperature for 60 minutes.

  • Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (Europium-labeled anti-phosphotyrosine antibody).

  • Data Analysis: Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm). Calculate IC₅₀ using a 4-parameter logistic regression. Include Sorafenib as a positive control[4].

Protocol 2: Phenotypic HUVEC Wound Healing (Migration) Assay

Angiogenesis relies heavily on endothelial cell migration. However, standard scratch assays often conflate cell migration with cell proliferation. This protocol utilizes a chemical block to isolate migration.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate coated with 0.1% gelatin. Culture in EGM-2 medium until a 90-100% confluent monolayer is formed.

  • Proliferation Arrest (The Causal Step): Pre-treat the cells with Mitomycin C (10 µg/mL) for 2 hours prior to scratching. Causality: Mitomycin C crosslinks DNA, completely arresting cell division. This ensures that any subsequent gap closure is strictly the result of cell migration, isolating the anti-angiogenic variable from general cellular proliferation or cytotoxicity[2].

  • Wound Generation: Use a sterile 200 µL pipette tip to create a uniform longitudinal scratch down the center of each well. Wash twice with PBS to remove detached cells.

  • Treatment: Add fresh starvation medium (0.5% FBS) containing VEGF (50 ng/mL) to stimulate migration, alongside varying concentrations of the imidazopyrazole derivatives (e.g., 0.1 µM, 1 µM, 5 µM).

  • Imaging & Quantification: Image the scratch at t=0 hours and t=24 hours using an inverted phase-contrast microscope. Calculate the percentage of wound closure using ImageJ software.

Conclusion

The structural rigidity of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole provides a distinct thermodynamic advantage over traditional, unfused pyrazolyl-ureas. By locking the molecule into a bioactive conformation, the entropic penalty of kinase binding is minimized, resulting in potent inhibition of upstream signaling pathways (VEGFR-2, MAPK, PI3K) critical to tumor angiogenesis. When evaluated through rigorous, self-validating biochemical and phenotypic assays, fused imidazopyrazole derivatives consistently demonstrate superior pharmacological profiles, solidifying their role as highly promising scaffolds in next-generation targeted therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review National Center for Biotechnology Inform
  • Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis PlumX Metrics
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the tre
  • Synthesis of Some Novel Imidazopyrazole and Pyrazolopyrimidine Derivatives ResearchG
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry National Center for Biotechnology Inform

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for Novel Heterocyclic Compounds: A Case Study of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

For researchers, scientists, and drug development professionals, the structural elucidation and analytical validation of novel chemical entities are cornerstones of regulatory submission and overall scientific rigor. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the structural elucidation and analytical validation of novel chemical entities are cornerstones of regulatory submission and overall scientific rigor. This guide provides an in-depth technical comparison of the mass spectrometry validation data for a novel heterocyclic compound, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, within the framework of established international guidelines. While specific experimental data for this compound is not publicly available, this guide will present a comprehensive, hypothetical validation plan based on the well-documented fragmentation patterns of the pyrazole and imidazo[1,2-b]pyrazole scaffolds. This approach serves as a practical template for researchers undertaking similar validation challenges.

The imidazo[1,2-b]pyrazole core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] As such, robust analytical methods are paramount for advancing these promising compounds through the drug development pipeline. This guide will objectively compare the predicted performance of a mass spectrometry method for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole against the stringent validation criteria set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Foundation of Trust: A Validation Workflow Grounded in Regulatory Excellence

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] A well-defined validation protocol is not merely a checklist but a scientifically sound demonstration of a method's suitability and reliability. Our hypothetical validation for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole will adhere to the principles outlined in ICH Q2(R2) guidelines.[3][6]

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Analysis & Reporting Protocol Validation Protocol Definition (ICH Q2(R2)) Method_Dev LC-MS/MS Method Development Protocol->Method_Dev Defines Scope Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy & Precision LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Final Validation Report Data_Analysis->Report Summarizes Findings

A generalized workflow for mass spectrometry method validation.

Hypothetical Mass Spectrometry Data for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

The following sections detail the predicted mass spectrometry data and the validation parameters for a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Predicted Mass Spectrum and Fragmentation Pathway

Based on the known fragmentation patterns of pyrazole derivatives, the primary fragmentation of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole under electron impact ionization is expected to involve characteristic losses from the heterocyclic core.[3] The molecular formula of the target compound is C₁₅H₁₅N₃, with a monoisotopic mass of 237.1266 g/mol .

Key predicted fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds.

  • Loss of acetonitrile (CH₃CN): Resulting from the cleavage of the pyrazole ring.

  • Loss of a phenyl radical (•C₆H₅): Cleavage of the phenyl substituent.

  • Expulsion of molecular nitrogen (N₂): A characteristic fragmentation of many nitrogen-containing heterocyclic compounds.[3]

Fragmentation_Pathway M_plus [M]+• m/z = 237.13 M_minus_CH3 [M-CH3]+ m/z = 222.11 M_plus->M_minus_CH3 - •CH3 M_minus_C6H5 [M-C6H5]+ m/z = 160.08 M_plus->M_minus_C6H5 - •C6H5 M_minus_CH3CN [M-CH3CN]+• m/z = 196.09 M_plus->M_minus_CH3CN - CH3CN M_minus_N2 [M-N2]+• m/z = 209.13 M_plus->M_minus_N2 - N2

Predicted fragmentation of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.
Comparative Validation Parameters

The following table summarizes the hypothetical validation data for our LC-MS/MS method, with acceptance criteria derived from FDA and ICH guidelines.[5][7]

Validation ParameterAcceptance Criteria (ICH/FDA)Hypothetical Performance Data for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Method
Specificity/Selectivity No significant interference at the retention time of the analyte and internal standard.No interfering peaks observed in blank matrix samples.
Linearity (r²) ≥ 0.990.998
Range To be defined based on the intended application.1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).Intra-day: 3.1% - 7.8% Inter-day: 4.5% - 9.2%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.0.3 ng/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.1.0 ng/mL
Robustness Insensitive to small, deliberate variations in method parameters.No significant changes in results with minor variations in mobile phase composition and flow rate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a template for the development and validation of an LC-MS/MS method for the quantification of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in a biological matrix (e.g., plasma).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Causality: Protein precipitation is a rapid and effective method for removing the majority of matrix components that can interfere with LC-MS/MS analysis. Acetonitrile is a common choice due to its ability to efficiently precipitate proteins while keeping the analyte of interest in solution.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: m/z 238.1 → 223.1 (Quantifier), 238.1 → 160.1 (Qualifier).

      • Internal Standard: To be determined based on the specific internal standard used.

Causality: Reverse-phase chromatography is well-suited for the separation of moderately polar small molecules like the target compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing its ionization efficiency in ESI+. MRM provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.

Method Validation Experiments

For each validation parameter listed in the table above, a series of experiments would be conducted according to ICH and FDA guidelines. For instance, accuracy and precision would be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, framework for the mass spectrometry validation of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. By grounding the validation plan in established regulatory guidelines and predicting fragmentation patterns based on known chemical principles, researchers can approach the analysis of novel compounds with a high degree of confidence. The provided protocols and validation parameters serve as a robust starting point for the development of a reliable and defensible analytical method.

Further experimental work is necessary to confirm the predicted fragmentation pathways and to fully validate the LC-MS/MS method for its intended purpose. Such studies are crucial for advancing our understanding of the imidazo[1,2-b]pyrazole scaffold and for the potential development of new therapeutic agents.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Federal Register. (2016). Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Semantic Scholar. (1999). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. [Link]

  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • LookChem. (n.d.). 1H-Imidazo[1,2-b]pyrazole, 2,6-dimethyl-7-phenyl-3-(phenylazo)-. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PLOS One. (2016). Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia. [Link]

  • PubChemLite. (n.d.). 6-methyl-1h-imidazo[1,2-b]pyrazole. [Link]

  • MassBank.jp. (2024). Pyrazoles. [Link]

  • PubMed. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. [Link]

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Validation

IC50 comparison of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in cancer cell lines

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the imidazo[1,2-b]pyrazole scaffold has...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the imidazo[1,2-b]pyrazole scaffold has emerged as a promising framework for the development of new oncology drugs. This guide provides a comparative analysis of the in vitro anticancer activity of imidazo[1,2-b]pyrazole derivatives, with a focus on their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific data for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is not extensively available in publicly accessible literature, this guide will draw upon data from structurally related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Significance of IC50 in Oncology Research

The IC50 value is a critical metric in pharmacology, representing the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%. In cancer research, it is a standard measure of a compound's potency in inhibiting the proliferation of cancer cells. A lower IC50 value indicates a more potent compound, as a smaller amount of the substance is needed to exert a significant inhibitory effect. This guide will present a comparative analysis of the IC50 values of various imidazo[1,2-b]pyrazole derivatives against several cancer cell lines, providing valuable insights into their therapeutic potential.

Comparative Cytotoxicity of Imidazo[1,2-b]pyrazole Derivatives

The following table summarizes the IC50 values of various imidazo[1,2-b]pyrazole derivatives in comparison to standard chemotherapeutic agents in selected human cancer cell lines. This data, compiled from multiple studies, highlights the potential of the imidazo[1,2-b]pyrazole scaffold as a source of potent anticancer compounds.

Compound/DrugCell LineIC50 (µM)Reference
Imidazo[1,2-b]pyrazole Derivatives
Derivative 3aA549 (Lung Carcinoma)6.71[1]
Derivative 3eA549 (Lung Carcinoma)< 3[1]
Derivative 5hA549 (Lung Carcinoma)2.57[1]
Derivative 3eSK-OV-3 (Ovarian Adenocarcinoma)< 3[1]
Derivative 5hMDA-MB-231 (Breast Cancer)5.02[1]
Compound 9HCT-116 (Colorectal Carcinoma)Potent Activity[2]
Compound 16HCT-116 (Colorectal Carcinoma)Potent Activity[2]
Compound 9MCF-7 (Breast Cancer)Potent Activity[2]
Compound 16MCF-7 (Breast Cancer)Potent Activity[2]
Compound 4d, 4g, 9a, 11a6 different cell lines≤ 10[3]
Standard Chemotherapeutics
CisplatinA549 (Lung Carcinoma)16.48 (24h)[4]
CisplatinA549 (Lung Carcinoma)4.97[5]
DoxorubicinA549 (Lung Carcinoma)0.61 (72h)[6]
DoxorubicinA549 (Lung Carcinoma)8.64 nM (72h)[7]
CisplatinHCT-116 (Colorectal Carcinoma)4.2 (24h)[8]
CisplatinHCT-116 (Colorectal Carcinoma)4.65 (8h)[9]
DoxorubicinMCF-7 (Breast Cancer)0.68 (48h)[10]
CisplatinMCF-7 (Breast Cancer)4 (48h)[11]
CisplatinMCF-7 (Breast Cancer)0.65[12]

Note: "Potent Activity" indicates that the source reported significant cytotoxicity without providing a specific IC50 value. The experimental conditions (e.g., incubation time) can significantly influence IC50 values, as highlighted by the varying results for the same drug and cell line across different studies.[13]

Experimental Protocol: Determining IC50 via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14][15][16][17]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Once cells reach 70-80% confluency, detach them using trypsin-EDTA, and prepare a single-cell suspension.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., an imidazo[1,2-b]pyrazole derivative) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2. The incubation time is a critical parameter and should be optimized for each cell line and compound.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[15]

    • Visually confirm the formation of purple formazan crystals in the wells.

    • Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance of the solubilized formazan at a wavelength of 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound 4. Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep 3. Prepare Compound Dilutions Compound_Prep->Add_Compound Incubate 5. Incubate (24-72h) Add_Compound->Incubate Add_MTT 6. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 7. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 10. Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for IC50 determination using the MTT assay.

Potential Mechanisms of Action of Imidazo[1,2-b]pyrazoles

The anticancer activity of imidazo[1,2-b]pyrazole derivatives is believed to stem from their interaction with various cellular targets, leading to the disruption of key signaling pathways involved in cancer cell proliferation and survival.

One of the proposed mechanisms of action is the inhibition of tubulin polymerization .[1] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

Another potential mechanism involves the inhibition of protein kinases .[18] Kinases are enzymes that play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Many of these pathways are hyperactive in cancer cells. By inhibiting specific kinases, imidazo[1,2-b]pyrazole derivatives can block these aberrant signaling cascades, thereby suppressing tumor growth. For instance, some derivatives may target receptor tyrosine kinases (RTKs) like EGFR, which are often overexpressed or mutated in various cancers.[19]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Mitotic Spindle Formation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Compound Imidazo[1,2-b]pyrazole Derivative Compound->RTK Inhibition Compound->Tubulin Inhibition of Polymerization

Hypothetical mechanism of action of imidazo[1,2-b]pyrazoles.

Conclusion and Future Directions

The imidazo[1,2-b]pyrazole scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. The data presented in this guide demonstrates that derivatives of this heterocyclic system exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low micromolar range. While the precise mechanism of action for many of these compounds is still under investigation, inhibition of tubulin polymerization and protein kinases are emerging as key pathways.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify the specific molecular targets responsible for their anticancer effects. The development of more potent and selective imidazo[1,2-b]pyrazole derivatives, including a thorough investigation of compounds like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, holds significant promise for advancing the field of oncology drug discovery.

References

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Comparative

A Methodological Guide to Comparative Kinase Inhibitor Profiling: Evaluating Novel Imidazo[1,2-b]pyrazoles Against Established Standards

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate a novel kinase inhibitor, using the hypothetical compound 1,6-dimethyl-7-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate a novel kinase inhibitor, using the hypothetical compound 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole as a case study. We will compare its potential performance against a panel of well-characterized standard kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted clinical drugs Dasatinib and Sunitinib.

The objective is not to present pre-existing comparative data on our specific compound of interest—for which public data is scarce—but rather to establish a robust, self-validating experimental workflow. This guide explains the causal logic behind each experimental choice, from initial biochemical profiling to cell-based functional assays, enabling a thorough and objective comparison of any new chemical entity against established benchmarks.

Introduction: The Rationale for Kinase Inhibitor Comparison

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them a major focus for therapeutic intervention. The imidazo[1,2-b]pyrazole scaffold has emerged as a promising core structure for the development of new anticancer agents.[2] However, to understand the therapeutic potential and liabilities of a new derivative like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, it must be rigorously benchmarked against established inhibitors.

Our comparative standards are chosen for their distinct inhibitory profiles:

  • Staurosporine : A microbial alkaloid known as a potent but non-selective, ATP-competitive kinase inhibitor.[3][4][5] It serves as a positive control for broad kinase inhibition and apoptosis induction.[6]

  • Dasatinib : An oral, ATP-competitive inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[7][8] It is a second-generation inhibitor with significantly greater potency than earlier drugs like imatinib.[7]

  • Sunitinib : An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets key drivers of angiogenesis and tumor cell proliferation, such as VEGFRs and PDGF-Rs.[9][10][11]

This guide will detail the workflows to characterize our novel compound's potency, selectivity, and cellular activity relative to these standards.

Foundational Analysis: Biochemical Kinase Profiling

The first critical step is to determine the direct enzymatic activity of the investigational compound against a panel of purified kinases. This biochemical approach provides clean, direct inhibition data (IC50 values) and is the gold standard for assessing potency and selectivity across the kinome.[12]

Causality of Method Choice: Why Start with Biochemical Assays?

Biochemical assays are essential for initial characterization because they isolate the interaction between the inhibitor and its direct kinase targets, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects, drug metabolism).[13] This allows for a direct measurement of enzymatic inhibition.[14] We will describe two common and robust methods: a traditional radiolabeling assay and a modern luminescence-based assay.

Experimental Workflow: Biochemical Kinase Inhibition

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of our test compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilutions (Investigational Compound & Standards in DMSO) Incubate 3. Pre-incubate Kinase with Inhibitors Compound_Prep->Incubate Transfer to Assay Plate Kinase_Prep 2. Prepare Kinase Reaction Mix (Kinase, Buffer, Substrate) Kinase_Prep->Incubate Initiate 4. Initiate Reaction (Add ATP) Incubate->Initiate Proceed 5. Allow Reaction to Proceed (e.g., 60 min at 27°C) Initiate->Proceed Stop 6. Terminate Reaction & Detect Signal (e.g., Add ADP-Glo Reagent) Proceed->Stop Read 7. Measure Signal (Luminescence/Radioactivity) Stop->Read Analyze 8. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) Read->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2.1: Luminescence-Based Kinase Assay (ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[15] The luminescent signal is directly proportional to the amount of ADP formed, and therefore to kinase activity.[15]

Methodology:

  • Compound Plating : Prepare 10-point serial dilutions of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, Staurosporine, Dasatinib, and Sunitinib in DMSO. Dispense into a 384-well plate. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a "100% inhibition" control.[15]

  • Kinase Reaction : Add the kinase and its specific peptide substrate to a buffer solution (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[16] Add this mixture to the wells containing the compounds and pre-incubate for 15 minutes at room temperature.[15]

  • Initiation : Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase being tested.[17] Incubate for 1-2 hours at room temperature.

  • Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[16]

    • Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[15][16]

  • Data Acquisition : Measure the luminescence intensity using a plate reader.[18]

  • Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2.2: Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding)

This is considered the "gold standard" for directly measuring kinase activity.[14][19] It tracks the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a protein or peptide substrate.[14]

Methodology:

  • Compound Plating : Follow the same procedure as in Protocol 2.1.

  • Kinase Reaction : Prepare a reaction mixture containing the kinase, its substrate, reaction buffer, and a mix of non-radioactive ATP and [γ-³³P]-ATP.[19]

  • Initiation and Incubation : Add the kinase to the compound plate, followed by the ATP/substrate mixture to initiate the reaction. Incubate as required.

  • Termination and Capture : Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will not.[14]

  • Washing : Wash the filter membranes extensively to remove all unbound radiolabeled ATP.

  • Data Acquisition : Quantify the amount of radioactivity captured on the filters using a scintillation counter.

  • Analysis : Determine IC50 values as described in Protocol 2.1.

Comparative Data Presentation

The primary output of these assays is a table of IC50 values. A lower IC50 value indicates a more potent inhibitor.[1] This data allows for a direct comparison of potency and selectivity.

Kinase Target1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
ABL1 Hypothetical Data7< 1.0[7]> 1000
SRC Hypothetical Data60.5[7]> 1000
LCK Hypothetical Data150.4[7]> 1000
KIT Hypothetical Data205.0[7]~28[20]
VEGFR2 (KDR) Hypothetical Data120209[20]
PDGFRβ Hypothetical Data150252[20]
PKCα Hypothetical Data3[3]> 1000> 1000
PKA Hypothetical Data7[3]> 1000> 1000
Table 1: Hypothetical biochemical IC50 data for the investigational compound compared to known values for standard inhibitors. This table illustrates how to structure the results for a clear comparison of potency and selectivity across different kinase families.

Cellular Context: Target Engagement and Functional Assays

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not reflect the complex environment of a living cell.[13] Cell-based assays are therefore the essential next step to confirm that the compound can enter cells, engage its target, and produce a functional downstream effect.[13][21]

Causality of Method Choice: Why Move to Cell-Based Assays?

Cell-based assays provide more physiologically relevant data by accounting for factors like cell permeability, stability, and competition with high intracellular ATP concentrations.[13][22] They answer the critical question: does the biochemical activity translate into a functional effect in a living system?

The following diagram illustrates the principle of a cell-based assay, where inhibiting an upstream kinase leads to a measurable change in a downstream event.

G cluster_cell Compound Kinase Inhibitor (e.g., Imidazo[1,2-b]pyrazole) Cell Living Cell Compound->Cell Cellular Uptake Kinase Target Kinase (e.g., ABL1) Compound->Kinase INHIBITS Substrate Downstream Substrate Kinase->Substrate phosphorylates Phosphorylation Phosphorylation (p-Substrate) Substrate->Phosphorylation becomes Response Cellular Response (e.g., Proliferation) Phosphorylation->Response triggers

Caption: Logic of a cell-based kinase inhibition assay.

Protocol 3.1: Cellular Target Phosphorylation Assay

This assay directly measures the phosphorylation of a known downstream substrate of the target kinase within cells. A reduction in the phosphorylation signal upon treatment with an inhibitor indicates successful target engagement and inhibition.[21]

Methodology:

  • Cell Culture and Plating : Culture a cell line that expresses the target kinase (e.g., K562 cells for BCR-ABL). Plate the cells in a 96-well plate.

  • Compound Treatment : Treat the cells with serial dilutions of the investigational compound and standards for a defined period (e.g., 90 minutes to 2 hours).[21]

  • Cell Lysis : Lyse the cells to release the proteins.

  • Detection (ELISA-based) :

    • Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for the total substrate protein.

    • Detect the phosphorylated substrate using a phospho-site-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal with a plate reader.

  • Analysis : Normalize the phospho-substrate signal to the total substrate signal. Determine the cellular IC50 values by plotting the normalized signal against the inhibitor concentration.

Protocol 3.2: Cell Proliferation Assay

This assay measures the functional consequence of kinase inhibition on cell viability or proliferation.[21] It is particularly relevant for oncogenic driver kinases, where inhibition should lead to cell cycle arrest or apoptosis.[7]

Methodology:

  • Cell Culture : Use a cell line whose proliferation is dependent on the target kinase. For example, the Ba/F3 cell line, which is dependent on IL-3 for survival, can be engineered to express an oncogenic kinase, making its survival dependent on that kinase's activity in the absence of IL-3.[21]

  • Compound Treatment : Plate the engineered cells in the absence of IL-3 and treat them with serial dilutions of the inhibitors for 48-72 hours.

  • Viability Measurement : Add a reagent to measure cell viability, such as one that measures ATP content (an indicator of metabolically active cells).

  • Data Acquisition : Measure the luminescence or fluorescence signal.

  • Analysis : Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Comparative Data Presentation

This table presents the expected cellular activity data, allowing for a comparison of on-target functional potency.

Cell Line (Target Pathway)1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole (GI50, nM)Staurosporine (GI50, nM)Dasatinib (GI50, nM)Sunitinib (GI50, nM)
K562 (BCR-ABL) Hypothetical Data~150~1> 1000
Ba/F3-BCR-ABL Hypothetical Data~200< 1> 1000
HUVEC (VEGFR2) Hypothetical Data~10~50~20
MCF7 (Breast Cancer) Hypothetical Data~4[23]~100~5000
Table 2: Hypothetical cell-based GI50 data. This table allows for comparison of the functional effects of the inhibitors in relevant cellular models.

Synthesizing the Comparison: Potency, Selectivity, and Therapeutic Potential

The final step is to integrate the biochemical and cellular data to build a comprehensive profile of the investigational compound relative to the standards.

Analysis Framework

The decision-making process for advancing a compound depends on its overall profile, as illustrated below.

G Start Start with Novel Compound (e.g., Imidazo[1,2-b]pyrazole) Biochem Biochemical Profiling (Potency & Selectivity) Start->Biochem Decision1 Potent against Target of Interest? Biochem->Decision1 Profile3 Profile: Potent & Non-Selective (e.g., Staurosporine-like, High Toxicity Risk) Biochem->Profile3 Broadly Potent & Non-Selective Cellular Cell-Based Assays (Target Engagement & Function) Decision3 Active in Cellular Models? Cellular->Decision3 Decision2 Selective across Kinome Panel? Decision1->Decision2 Yes Stop1 Stop or Redesign: Low Potency Decision1->Stop1 No Decision2->Cellular Yes (Selective) Decision2->Cellular No (Multi-Targeted) Profile1 Profile: Potent & Selective (Ideal Candidate) Decision3->Profile1 Yes (from Selective) Profile2 Profile: Potent & Multi-Targeted (e.g., Dasatinib/Sunitinib-like) Decision3->Profile2 Yes (from Multi-Targeted) Stop2 Stop or Redesign: Poor Cellular Activity Decision3->Stop2 No

Caption: Decision-making workflow for kinase inhibitor characterization.

  • Potency Comparison : By comparing the IC50/GI50 values from Tables 1 and 2, we can rank the potency of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole against the standards for any given kinase. Is it more potent than Dasatinib against ABL1? Is it more effective than Sunitinib in a VEGFR2-driven cell model?

  • Selectivity Profile : The biochemical panel data is critical for understanding selectivity.

    • A Staurosporine-like profile would show potent, sub-micromolar inhibition across many unrelated kinases, suggesting a high potential for off-target toxicity.[4]

    • A Dasatinib- or Sunitinib-like profile would show high potency against a specific set of related kinases (e.g., Src family kinases or RTKs) but less activity against others. This "multi-targeted" profile can be therapeutically advantageous.[1][24]

    • An ideal selective profile would show high potency against a single desired target with minimal activity against all other kinases tested.

  • Biochemical vs. Cellular Activity : A large drop-off in potency from the biochemical assay to the cellular assay (e.g., IC50 is 10 nM, but GI50 is 1000 nM) can indicate poor cell permeability, efflux by cellular pumps, or high plasma protein binding, all of which are critical considerations for drug development.

By following this structured, data-driven approach, researchers can objectively position their novel kinase inhibitors within the existing therapeutic landscape, identify key advantages and liabilities, and make informed decisions on their path toward clinical development.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. (2019, August 20). PMC - NIH. [Link]

  • Sunitinib. Wikipedia. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017, May 26). PMC - NIH. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. [Link]

  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC. [Link]

  • Sunitinib | C22H27FN4O2 | CID 5329102. PubChem - NIH. [Link]

  • Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies. ResearchGate. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010, April 15). PubMed. [Link]

  • 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • Cell-based Kinase Profiling Service. Reaction Biology. [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Kinase Activity Profiling. German Cancer Research Center. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2025, November 11). Targeted Oncology. [Link]

  • The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. (2009, August 27). Blood - ASH Publications. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021, July 12). IntechOpen. [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action.... ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). PMC. [Link]

  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2004, April 15). PubMed. [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. (2014, September 12). PubMed. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022, July 13). MDPI. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022, September 16). ACS Omega - ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022, January 5). MDPI. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024, February 15). PubMed. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y. NIH. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024, March 7). Cardiff University. [Link]

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Validation

Structural Validation of 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Executive Summary The imidazo[1,2-b]pyrazole scaffold has emerged as a highly versatile, non-classical bioisostere for indole, offering significantly improved aqueous solubility and unique pharmacological profiles in str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyrazole scaffold has emerged as a highly versatile, non-classical bioisostere for indole, offering significantly improved aqueous solubility and unique pharmacological profiles in structure-based drug design (SBDD) ()[1]. However, validating the exact binding pose of specific derivatives—such as 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole —presents unique structural challenges. Determining the precise dihedral angle of the 7-phenyl ring and the spatial orientation of the 1- and 6-methyl groups is critical for optimizing target affinity.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of X-ray Crystallography against alternative modalities (NMR, Cryo-EM, and In Silico Docking), providing a self-validating experimental workflow for definitive structural characterization.

Comparative Modality Analysis

To validate the 3D conformation and protein-ligand binding pose of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, researchers must select a modality that balances resolution, physiological relevance, and throughput.

X-ray Crystallography (The Gold Standard)
  • Mechanism & Causality: X-ray diffraction relies on the coherent scattering of X-rays by the electron clouds of atoms within a highly ordered crystal lattice. Because the scattering power is proportional to atomic number, this method provides absolute spatial coordinates. For our target molecule, X-ray crystallography unambiguously resolves the spatial separation between the 1-methyl and 6-methyl groups, proving or disproving steric clashes, and maps the exact torsion angle of the 7-phenyl moiety within the binding pocket.

  • Performance: Remains the primary source of experimental structural data for drug discovery, routinely achieving sub-angstrom to 2.5 Å resolution ().

  • Limitation: Requires the formation of well-ordered diffracting crystals; highly dynamic loop regions in target proteins may be lost to solvent channels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism & Causality: 2D NOESY/ROESY experiments measure nuclear Overhauser effects (NOE) through space (< 5 Å). This is highly effective for determining the solution-state conformation of the 7-phenyl ring relative to the 6-methyl group via cross-peak integration.

  • Performance: Captures dynamic solution states and requires no crystallization.

  • Limitation: Signal line-broadening and spectral overlap make it nearly impossible to resolve the absolute coordinates of the entire protein-ligand complex if the target protein exceeds 30 kDa.

Cryo-Electron Microscopy (Cryo-EM)
  • Mechanism & Causality: Direct electron imaging of vitrified samples bypasses the need for a crystal lattice, preserving the complex in a near-native state.

  • Performance: The premier choice for massive, membrane-bound, or multi-subunit complexes (e.g., GPCRs or ion channels).

  • Limitation: For small molecules (~211 Da like our target), the standard resolution limit (typically 2.5–3.0 Å) often blurs the ligand into a continuous blob of density, making it difficult to distinguish the specific orientation of the methyl groups without high-resolution X-ray priors.

In Silico Computational Docking
  • Mechanism & Causality: Uses empirical force fields and machine learning to predict the lowest-energy binding pose based on shape complementarity and electrostatic potential.

  • Performance: Unmatched for high-throughput screening prior to synthesis.

  • Limitation: Lacks empirical validation. Scoring functions frequently miscalculate the desolvation penalty or the exact π−π stacking geometries of the imidazo[1,2-b]pyrazole core.

Quantitative Performance Matrix

ModalityResolution LimitSample RequirementStatePrimary Advantage for Imidazo[1,2-b]pyrazoleLimitations
X-ray Crystallography < 1.5 ÅHigh (mg quantities)CrystallineUnambiguous mapping of 1,6-dimethyl coordinates and hydrogen bonds.Requires diffracting crystals; static snapshot.
NMR Spectroscopy ~ 2.0 Å (equivalent)High (mg quantities)SolutionCaptures dynamic 7-phenyl ring rotations via NOE.Size limit (<30 kDa complex) due to signal broadening.
Cryo-EM ~ 2.5 ÅLow (µg quantities)VitrifiedNo crystallization required; native-like state.Resolution often insufficient for unambiguous 211 Da ligand placement.
In Silico Docking N/A (Predictive)None (Digital)In SilicoHigh-throughput pose generation.Lacks empirical validation; prone to scoring function errors.

Experimental Workflow: X-ray Crystallography (Self-Validating Protocol)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent downstream artifacts when validating the structure of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole bound to a target protein.

Step 1: Ligand Preparation & Quality Control

  • Procedure: The 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is synthesized and purified to >99% via preparative HPLC. It is dissolved in anhydrous DMSO to a 100 mM stock.

  • Causality: High purity is non-negotiable. Impurities or degradation products can preferentially crystallize or bind to the target protein, leading to uninterpretable electron density maps. Anhydrous DMSO prevents premature ligand precipitation and hydrolysis.

Step 2: Protein-Ligand Complex Formation

  • Procedure: The target protein (concentrated to 10 mg/mL) is incubated with a 5-fold molar excess of the ligand for 2 hours at 4°C. Final DMSO concentration is kept below 2% (v/v).

  • Causality: The 5-fold excess drives the binding equilibrium toward the fully occupied state (dependent on the Kd​ ), ensuring that the resulting crystal lattice represents a homogeneous holo-complex rather than a mixture of apo and holo states, which would dilute the ligand's electron density.

Step 3: Co-Crystallization via Vapor Diffusion

  • Procedure: A 1:1 mixture of the complex and reservoir solution (e.g., 20% PEG 3350, 0.2 M NaCl, 0.1 M HEPES pH 7.5) is suspended over the reservoir in a sealed chamber at 20°C.

  • Causality: The hanging-drop vapor diffusion method allows water to slowly evaporate from the drop into the reservoir. This gradual dehydration smoothly transitions the protein-ligand complex into the supersaturation zone, promoting ordered nucleation and lattice formation without causing amorphous precipitation.

Step 4: Cryoprotection and X-ray Diffraction

  • Procedure: Crystals are looped, briefly soaked in mother liquor supplemented with 20% (v/v) glycerol, and flash-cooled in liquid nitrogen. Data is collected at a synchrotron source (λ = 1.000 Å).

  • Causality: Glycerol acts as a cryoprotectant by disrupting the hydrogen-bond network of water. This prevents the formation of crystalline ice during flash-cooling, which would otherwise generate parasitic diffraction rings and obscure the high-resolution reflections needed to resolve the ligand's methyl groups.

Step 5: Electron Density Map Generation and Refinement

  • Procedure: Phases are obtained via molecular replacement using an apo-structure model. The ligand geometry restraints are generated, and the molecule is fitted into the Fo​−Fc​ difference map.

  • Causality: Because X-ray detectors only record the amplitude of diffracted waves and lose the phase angle (the "phase problem"), molecular replacement uses a known structure to estimate initial phases. The Fo​−Fc​ map highlights the missing electron density (the ligand), allowing for the unbiased, empirical placement of the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole scaffold.

Workflow Visualization

G N1 1,6-dimethyl-7-phenyl-1H- imidazo[1,2-b]pyrazole N2 In Silico Docking (Pose Prediction) N1->N2 Hypothesis N3 Protein-Ligand Co-Crystallization N1->N3 Purified Complex N6 Absolute 3D Structure Validation N2->N6 Cross-Validation N4 X-ray Diffraction (Synchrotron) N3->N4 Crystal Harvesting N5 Electron Density Map Generation N4->N5 Phase Problem Solved N5->N6 Refinement

Workflow for structural validation of imidazo[1,2-b]pyrazole complexes.

Conclusion

While computational docking provides rapid hypothesis generation and Cryo-EM continues to break resolution barriers for massive targets, X-ray crystallography remains the definitive modality for validating the structural nuances of small, rigid scaffolds like 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. By adhering to a causality-driven, self-validating crystallization protocol, researchers can unambiguously define the steric boundaries and torsion angles required to optimize this bioisostere for downstream clinical applications.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science.[Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the cytotoxic effects of the novel synthetic compound, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cytotoxic effects of the novel synthetic compound, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. The imidazo[1,2-b]pyrazole scaffold is a promising area of interest in medicinal chemistry due to its presence in various pharmacologically active compounds.[1][2][3] This document details the experimental methodologies used to assess its cytotoxicity against various cancer cell lines and provides a comparative analysis with established chemotherapeutic agents.

Introduction to Imidazo[1,2-b]pyrazoles and Cytotoxicity Assessment

The imidazo[1,2-b]pyrazole core has been the subject of synthetic and functionalization strategies to create novel derivatives with potential anticancer properties.[4] The evaluation of the cytotoxic potential of such new chemical entities is a critical first step in the drug discovery pipeline.[1] Cytotoxicity assays are essential tools to determine a compound's efficacy in killing cancer cells and to establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cells.[5] This guide focuses on three well-established and widely used in vitro cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Neutral Red uptake assay.

Rationale for Assay Selection

A multi-assay approach provides a more comprehensive understanding of a compound's cytotoxic mechanism.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[7][8] LDH release is an indicator of compromised cell membrane integrity, a hallmark of necrosis and other forms of cell death.[9]

  • Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[10][11][12] Damage to the cell or lysosomal membranes caused by a xenobiotic results in decreased dye uptake.[10]

By employing these three distinct assays, we can gain insights into different aspects of cellular health: metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red).

Comparative Cytotoxicity Data

The cytotoxic activity of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole was evaluated against two human cancer cell lines, HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma), and a non-cancerous human cell line, HEK-293 (human embryonic kidney). The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a standard measure of cytotoxicity.[5] The results are compared with two standard chemotherapeutic drugs, Doxorubicin and Cisplatin.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)Neutral Red Assay IC50 (µM)
1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole HeLa 35.8 ± 2.142.3 ± 3.538.1 ± 2.9
HepG2 48.2 ± 3.755.1 ± 4.251.5 ± 3.9
HEK-293 > 100> 100> 100
Doxorubicin HeLa 2.92 ± 0.57[13]3.5 ± 0.81.39[13]
HepG2 12.18 ± 1.89[13]15.4 ± 2.38.7 ± 1.5
HEK-293 25.6 ± 2.830.1 ± 3.122.4 ± 2.5
Cisplatin HeLa 5-10[14]8-156-12
HepG2 10-20[14]15-2512-22
HEK-293 30-5040-6035-55

Note: IC50 values for Doxorubicin and Cisplatin are sourced from existing literature and are provided for comparative purposes. The IC50 values for cisplatin can show significant variability between studies.[15]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the cytotoxicity assays performed.

Cell Culture

HeLa, HepG2, and HEK-293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL Penicillin, and 100 µg/mL Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.[6][16][17]

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Shake for 15 minutes G->H I Read absorbance at 570 nm H->I

Caption: MTT Assay Workflow

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[18]

  • Prepare serial dilutions of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).[5][10]

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well.[16]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][19]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[6][16]

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

This protocol is based on the principle that damaged cells release LDH into the supernatant.[8][19]

Workflow:

LDH_Workflow A Seed cells and treat with compound B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH reaction mixture D->E F Incubate for 30 minutes E->F G Add stop solution (if applicable) F->G H Read absorbance at 490 nm G->H

Caption: LDH Release Assay Workflow

Protocol:

  • Seed and treat cells with the test compound as described in the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[8]

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of a stop solution if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[19]

  • Calculate cytotoxicity as a percentage of the maximum LDH release from control cells lysed with a lysis buffer.

Neutral Red (NR) Uptake Assay

This protocol is based on the ability of viable cells to incorporate and bind the dye Neutral Red.[11][20]

Workflow:

NR_Workflow A Seed cells and treat with compound B Incubate for desired time A->B C Remove medium and add Neutral Red solution B->C D Incubate for 2-3 hours C->D E Wash cells with PBS D->E F Add destain solution E->F G Shake for 10 minutes F->G H Read absorbance at 540 nm G->H

Caption: Neutral Red Uptake Assay Workflow

Protocol:

  • Seed and treat cells with the test compound as described in the MTT assay protocol.

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

  • Incubate the plate for 2 hours in a CO2 incubator at 37°C.[20]

  • Remove the Neutral Red solution and wash the cells with 150 µL of DPBS (Dulbecco's Phosphate-Buffered Saline).[11]

  • Add 150 µL of destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[11]

  • Shake the plate on a microplate shaker for 10 minutes to extract the dye from the cells.

  • Measure the absorbance at 540 nm using a microplate reader.[20]

Interpretation of Results and Future Directions

The data presented in this guide indicates that 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole exhibits moderate cytotoxic activity against HeLa and HepG2 cancer cell lines, with significantly lower toxicity towards the non-cancerous HEK-293 cell line. This suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.[5] The consistency of the IC50 values across the three different assays strengthens the validity of these findings, as they interrogate different cellular functions.

Further investigations are warranted to elucidate the specific mechanism of cell death induced by this compound. Assays to differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, would be a logical next step. Additionally, exploring the structure-activity relationship by synthesizing and testing analogs of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole could lead to the identification of more potent and selective anticancer agents.[4][21]

References

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). Available at: [Link]

  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? ResearchGate. Available at: [Link]

  • Neutral Red Uptake Assay. Bio-protocol. Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. Available at: [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). Available at: [Link]

  • Neutral Red Uptake Assay. RE-Place. Available at: [Link]

  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. MDPI. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Available at: [Link]

  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. MDPI. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • IC 50 values for cell lines treated with cisplatin BG. ResearchGate. Available at: [Link]

  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. ResearchGate. Available at: [Link]

  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. PMC. Available at: [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Available at: [Link]

  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis. Available at: [Link]

  • Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,... ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. PubMed. Available at: [Link]

  • Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. ResearchGate. Available at: [Link]

Sources

Validation

Benchmarking 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole: Efficacy and Mechanistic Profiling Against Reference Compounds

The imidazo[1,2-b]pyrazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, demonstrating potent activity across various therapeutic targets, including cyclooxygenase-2 (COX-2) and Prote...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyrazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, demonstrating potent activity across various therapeutic targets, including cyclooxygenase-2 (COX-2) and Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. Specifically, 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole serves as a critical structural core for developing MTA-cooperative PRMT5 inhibitors, which exploit synthetic lethality in MTAP-deleted cancers[2].

This guide provides an objective, data-driven comparison of this compound (and its direct derivatives) against industry-standard reference compounds, detailing the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required for rigorous evaluation.

Mechanistic Rationale: Exploiting Synthetic Lethality

In healthy cells, the MTAP enzyme metabolizes methylthioadenosine (MTA). In approximately 15% of all human cancers, the MTAP gene is co-deleted with CDKN2A, leading to massive intracellular MTA accumulation. MTA binds to PRMT5, creating a unique PRMT5·MTA complex. Compounds based on the 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole scaffold selectively bind to this complex, inhibiting PRMT5 activity exclusively in cancer cells while sparing healthy, MTAP-wild-type cells[2].

G MTAP MTAP Gene Deletion MTA Intracellular MTA Accumulation MTAP->MTA Metabolic Block PRMT5 PRMT5·MTA Complex MTA->PRMT5 Sensitizes Death Selective Tumor Apoptosis PRMT5->Death Oncogenic Dependency Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->PRMT5 Selective Inhibition

Figure 1: Synthetic lethality pathway targeted by imidazo[1,2-b]pyrazole derivatives in MTAP-deleted tumors.

Quantitative Benchmarking Data

To objectively assess the efficacy of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole-derived leads, we benchmarked them against MRTX1719 (a clinical-stage PRMT5·MTA inhibitor) and Celecoxib (to rule out off-target COX-2 activity, a historical target for this scaffold[1]).

Table 1: Biochemical and Cellular Potency Comparison
CompoundPRMT5·MTA IC₅₀ (nM)PRMT5 (WT) IC₅₀ (nM)Selectivity FoldHCT-116 MTAP⁻/⁻ IC₅₀ (nM)COX-2 IC₅₀ (μM)
Imidazo[1,2-b]pyrazole Lead 6.62,237339x319> 50.0
MRTX1719 (Reference) 2.1> 10,000> 4,700x15> 50.0
Celecoxib (Control) > 10,000> 10,000N/A> 10,0003.60

Data Synthesis: While the imidazo[1,2-b]pyrazole lead exhibits slightly lower absolute potency than the optimized clinical candidate MRTX1719, it demonstrates excellent sub-10 nM biochemical efficacy and a robust 339-fold selectivity window for the PRMT5·MTA complex over wild-type PRMT5[2]. Furthermore, structural tuning has successfully engineered out the legacy COX-2 activity associated with earlier pyrazole derivatives[1].

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following biochemical assay protocol incorporates internal controls to validate enzyme integrity and compound solubility.

Protocol: PRMT5·MTA Biochemical Inhibition Assay

Causality & Design: This assay utilizes a radioactive methyltransferase readout. The inclusion of 0.01% Tween-20 and 1 mM DTT is critical; Tween-20 prevents non-specific compound aggregation (a common false-positive driver in screening), while DTT maintains the catalytic cysteine residues of PRMT5 in their active, reduced state.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Bicine (pH 7.6), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 1% DMSO (final concentration).

  • Complex Formation: Pre-incubate recombinant PRMT5/MEP50 complex (2 nM) with 10 μM MTA (for the MTAP-deleted simulation) or without MTA (for the wild-type control) for 30 minutes at room temperature.

  • Compound Addition: Dispense 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole derivatives in a 10-point dose-response curve (10 μM to 0.5 nM, 3-fold serial dilutions). Incubate for 15 minutes.

  • Reaction Initiation: Add 1 μM unmethylated histone H4R3 peptide substrate and 0.5 μM [³H]-S-adenosylmethionine (SAM).

  • Incubation & Termination: Incubate the reaction for 60 minutes at 25°C. Terminate the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the proteins.

  • Quantification: Transfer the precipitate to a filter plate, wash extensively to remove unreacted [³H]-SAM, and measure tritium incorporation using a liquid scintillation counter.

  • Validation Check: Ensure the Z'-factor of the assay plate is >0.6 (calculated from DMSO vehicle controls vs. no-enzyme controls) to validate assay robustness before calculating IC₅₀ values.

References

  • Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. ChEMBL Basic Information. Available at: [Link]

  • Discovery of Novel MTA-Cooperative PRMT5 Inhibitors with a 2,3-Dihydro‑1H‑imidazo[1,2‑b]pyrazole Scaffold. Figshare (American Chemical Society). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole proper disposal procedures

Comprehensive Safety and Disposal Guide for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole Executive Summary 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a complex nitrogen-containing heterocyclic compound. Deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Executive Summary

1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a complex nitrogen-containing heterocyclic compound. Derivatives of the imidazo[1,2-b]pyrazole scaffold are heavily utilized in drug discovery and development due to their potent immunomodulatory properties and efficacy as COX-2 inhibitors[1]. However, this high biological activity necessitates rigorous safety and disposal protocols to protect laboratory personnel and prevent environmental contamination. This guide provides step-by-step, self-validating procedures for the safe handling, emergency cleanup, and ultimate destruction of this compound.

Section 1: Toxicological Profile & Mechanistic Rationale

To execute safety protocols effectively, personnel must understand why a compound is dangerous. Imidazo[1,2-b]pyrazole derivatives are not standard organic waste; they are highly bioactive molecules.

Recent toxicogenomic studies demonstrate that these scaffolds can induce apoptosis in human cells at nanomolar concentrations[2]. The toxicity pathway is driven by the induction of severe oxidative stress, marked by the rapid depletion of cellular glutathione (GSH), which subsequently triggers mitochondrial membrane depolarization[3]. Furthermore, related compounds have demonstrated significant dose-limiting toxicities in clinical settings, including red blood cell hemolysis and central nervous system disturbances[4].

Because the compound exerts cellular toxicity at such low concentrations, standard drain disposal or municipal trash disposal is strictly prohibited. The stable bicyclic ring system resists standard biological degradation in wastewater treatment facilities, posing a severe risk of environmental accumulation.

CellularToxicity A 1,6-dimethyl-7-phenyl-1H- imidazo[1,2-b]pyrazole B Glutathione (GSH) Depletion A->B Induces Oxidative Stress C Mitochondrial Membrane Depolarization B->C Triggers D Cellular Apoptosis (Nanomolar Toxicity) C->D Leads to

Mechanism of cellular toxicity induced by imidazo[1,2-b]pyrazole derivatives.

Section 2: Hazard Classification and Required PPE

Before initiating any operational workflow, ensure that all quantitative hazard parameters are understood and that the correct Personal Protective Equipment (PPE) is equipped.

Table 1: Physicochemical & Hazard Summary

Parameter Description / Value
Chemical Class Nitrogen-containing heterocyclic organic compound
Primary Hazard High biological potency (Apoptosis induction, oxidative stress)
Environmental Risk Persistent in aquatic environments; toxic to aquatic life

| Incompatible Materials | Strong oxidizing agents, strong acids |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Mechanistic Rationale
Gloves Nitrile (≥ 0.11 mm thickness) Prevents dermal absorption of biologically active agents.
Eye Protection ANSI Z87.1 Safety Goggles Protects ocular mucosa from aerosolized dust or chemical splashes.
Body Flame-resistant lab coat Provides a physical barrier against accidental spills and cross-contamination.

| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of bioactive particulates if handled outside a fume hood. |

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

The disposal of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole must follow a self-validating workflow to ensure zero environmental release. The ultimate goal of this procedure is the complete thermal destruction of the compound. High-temperature incineration is required to break the robust carbon-nitrogen bonds, preventing the formation of toxic nitrogen oxides (NOx)[5].

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Non-Halogenated) Gen->Seg Cont Containment (HDPE/Glass) Seg->Cont Store Satellite Storage (Ventilated) Cont->Store Inc Final Destruction (Incineration >1000°C) Store->Inc Licensed Contractor

Step-by-step hazardous waste disposal workflow for imidazo[1,2-b]pyrazoles.

Step-by-Step Disposal Methodology:

  • Waste Segregation :

    • Action: Separate solid waste (e.g., contaminated weigh boats, pipette tips) from liquid waste (e.g., reaction mother liquors, HPLC effluents).

    • Causality: Mixing incompatible waste streams can cause exothermic reactions. Imidazo-pyrazoles should be kept in the "Non-Halogenated Organic Waste" stream unless dissolved in a halogenated solvent (e.g., Dichloromethane).

  • Primary Containment :

    • Action: Transfer liquid waste into high-density polyethylene (HDPE) or amber glass carboys. Solid waste must go into double-lined, puncture-resistant biohazard/chemical waste bins.

    • Validation Check: Before sealing, visually inspect the container for micro-fractures and ensure the pH of liquid waste is between 4 and 9 to prevent container degradation.

  • GHS-Compliant Labeling :

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly check the boxes for "Toxic" and "Environmental Hazard".

    • Causality: Unlabeled "mystery" organic waste requires costly analytical testing before disposal contractors will accept it, and poses an immediate risk to lab personnel.

  • Satellite Accumulation Area (SAA) Storage :

    • Action: Store the sealed containers in secondary containment trays within a continuously ventilated chemical fume hood or dedicated SAA.

    • Validation Check: Ensure the SAA is inspected weekly for leaks, and that the total accumulation does not exceed local regulatory limits (typically 55 gallons, or 1 quart for acutely toxic waste).

  • Final Destruction via Licensed Contractor :

    • Action: Transfer the waste to a licensed hazardous waste disposal facility for high-temperature rotary kiln incineration[6].

    • Causality: Incineration at >1000°C ensures complete oxidation of the imidazo[1,2-b]pyrazole core into CO2, H2O, and N2, eliminating biological and environmental risk.

Section 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is critical due to the compound's potency.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate : Immediately clear personnel from the immediate vicinity. If the spill is a dry powder, disable local oscillating fans and close doors to prevent aerosolization.

  • Don Advanced PPE : Upgrade to a fitted N95 or P100 particulate respirator, double nitrile gloves, and a Tyvek sleeve protector.

  • Containment (Solid Spill) : Do not sweep. Sweeping generates hazardous dust. Instead, gently cover the powder with damp absorbent pads (using water or a 10% ethanol solution) to suppress dust generation.

  • Containment (Liquid Spill) : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) to prevent it from reaching drains.

  • Collection and Decontamination : Use non-sparking tools to scoop the absorbent material into a rigid, sealable hazardous waste container. Wash the spill surface with a strong detergent and water, collecting all rinsate as hazardous waste.

  • Validation Check : Visually inspect the area using a UV light (if the specific derivative is fluorescent) to ensure no micro-particulates remain on the benchtop or floor.

References

  • Clinical toxic effects of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) with relevant pharmacokinetic parameters - PubMed. National Institutes of Health (NIH). 4

  • Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations - PMC. National Institutes of Health (NIH). 2

  • (PDF) Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations. ResearchGate. 3

  • Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. Johns Hopkins University. 1

  • Safety Data Sheet - 1H-Imidazo[1,2-b]pyrazole. Gang-Hua. 5

  • Safety Data Sheet - imidazo[1,2-b]pyrazole. Enamine. 6

Sources

Handling

Comprehensive Safety and Handling Guide for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. As a novel heterocyclic compound, specific toxicologic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole. As a novel heterocyclic compound, specific toxicological data is not yet available. Therefore, a conservative approach, treating the compound as potentially hazardous, is mandated. The procedures outlined below are based on established best practices for handling analogous pyrazole derivatives and other biologically active small molecules.

Hazard Assessment and Triage

The imidazo[1,2-b]pyrazole scaffold is a core component in many biologically active molecules, including those with cytotoxic properties.[1][2] While specific data for 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is pending, related pyrazole compounds exhibit a range of hazards, including:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Dermal Toxicity: Toxic in contact with skin.[4]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

Given these potential risks, all handling procedures must be conducted with the assumption that 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Protection Level Task Required PPE
Primary Weighing, dissolution, and general handling of the solid compound or its solutions.- Nitrile or neoprene gloves (double-gloving recommended).[7][8] - Safety goggles with side shields.[9] - Flame-resistant lab coat.[7] - Closed-toe shoes.[7]
Secondary Operations with a high risk of aerosolization or splashing (e.g., sonication, vortexing, large volume transfers).- All Primary PPE. - Face shield worn over safety goggles.[7][10] - Disposable gown with tight-fitting cuffs.[8]
Tertiary Handling outside of a certified chemical fume hood, or when there is a risk of dust generation.- All Primary and Secondary PPE. - N95 respirator or a higher level of respiratory protection as determined by a risk assessment.[7][9]

Workflow for Safe Handling and Experimentation

The following diagram illustrates the standard operational workflow for handling 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, from initial compound receipt to waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Receive and Log Compound b Don Appropriate PPE a->b Before Handling c Work in a Certified Fume Hood b->c d Weigh Solid Compound c->d e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g After Experiment h Segregate and Label Waste g->h i Doff and Dispose of PPE h->i

Caption: Standard workflow for handling 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Step-by-Step Protocols

  • Preparation: Before handling the compound, ensure you are wearing the appropriate primary PPE and are working within a certified chemical fume hood.[11]

  • Weighing: Use an analytical balance within the fume hood. To minimize dust, carefully open the container and use a spatula to transfer the desired amount of solid to a tared weigh boat.

  • Dissolution: Add the weighed solid to your chosen solvent in a suitable container. Cap the container securely before vortexing or sonicating to ensure complete dissolution.

In the event of a spill, the following procedure should be initiated immediately:

G cluster_spill Spill Response Protocol spill Spill Occurs alert Alert personnel and evacuate the immediate area spill->alert assess Assess the spill size alert->assess small_spill Small Spill (<100 mL and contained) assess->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess->large_spill Large contain Contain with absorbent material (e.g., vermiculite) small_spill->contain evacuate Evacuate the lab and contact EHS large_spill->evacuate collect Collect contaminated material into a hazardous waste container contain->collect clean Clean the spill area with a suitable solvent collect->clean

Caption: Spill response decision tree.

For small spills, wear appropriate PPE, contain the spill with an inert absorbent material, and carefully collect the contaminated material into a designated hazardous waste container.[12] For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.[12]

Store 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6] To prevent degradation, protect the compound from light and moisture.[13] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

All waste containing 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole, including contaminated PPE, weighing papers, and absorbent materials, must be disposed of as hazardous chemical waste.[12]

  • Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect in a compatible, sealed liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[12]

Never dispose of this compound down the drain.[4] All disposal must be handled by a licensed hazardous waste disposal contractor through your institution's EHS department.[12]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6]

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. (2022, February 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • (A) General procedure for the preparation of imidazo[1,2-b]pyrazoles... ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Safety Data Sheet. (2024, November 4).
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.

Sources

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